4-Chloro-3-nitrobenzenecarbaldehyde oxime
Description
The exact mass of the compound 4-Chloro-3-nitrobenzenecarbaldehyde oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-3-nitrobenzenecarbaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-nitrobenzenecarbaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIQTTDQIOTCLD-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430670 | |
| Record name | N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydroxylamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66399-01-7 | |
| Record name | N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90430670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-3-NITROBENZALDEHYDE OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-3-nitrobenzenecarbaldehyde oxime chemical properties
An In-depth Technical Guide to 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Abstract
4-Chloro-3-nitrobenzenecarbaldehyde oxime is a substituted aromatic oxime that serves as a valuable intermediate in synthetic organic chemistry. Its trifunctional nature—possessing an oxime, a nitro group, and a chloro substituent on an aromatic ring—renders it a versatile building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, potential applications in drug discovery, and essential safety and handling procedures. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and pharmaceutical development.
Nomenclature and Chemical Structure
4-Chloro-3-nitrobenzenecarbaldehyde oxime is systematically named based on its parent aldehyde. The compound exists as (E) and (Z) geometric isomers, which may influence its reactivity and biological activity.
-
IUPAC Name: (NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine[1]
-
CAS Number: 66399-01-7[2]
-
Molecular Formula: C₇H₅ClN₂O₃[2]
-
SMILES: C1=CC(=C(C=C1/C=N\O)[O-])Cl[1]
Caption: Chemical structure of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Physicochemical Properties
The physicochemical properties of this compound are critical for designing reaction conditions, purification procedures, and formulation strategies. The data presented below is a combination of experimentally determined values and computed estimates.
| Property | Value | Source |
| Molecular Weight | 200.58 g/mol | [1][2] |
| Appearance | Expected to be a solid, likely off-white to yellow | Inferred from precursor[3][4] |
| XLogP3 | 2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 199.9988697 Da | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and ethyl acetate. | Inferred from precursor[3][5] |
Synthesis and Purification
The most direct and common method for synthesizing 4-Chloro-3-nitrobenzenecarbaldehyde oxime is through the condensation reaction of its corresponding aldehyde, 4-Chloro-3-nitrobenzaldehyde, with hydroxylamine.
General Reaction Scheme
The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. A mild base is typically used to neutralize the hydrochloride salt of hydroxylamine.
-
Starting Material: 4-Chloro-3-nitrobenzaldehyde (CAS: 16588-34-4)[3]
-
Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base: Sodium acetate (CH₃COONa) or Sodium bicarbonate (NaHCO₃)[6]
-
Solvent: Typically a mixture of ethanol and water[6]
Caption: General workflow for the synthesis and purification of the oxime.
Detailed Experimental Protocol
This protocol is adapted from established procedures for oxime synthesis.[6][7]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Chloro-3-nitrobenzaldehyde (1.0 eq) in a 1:4 mixture of ethanol and water.
-
Reagent Addition: To this suspension, add hydroxylamine hydrochloride (1.2-1.5 eq) followed by sodium acetate (2.5 eq). The sodium acetate acts as a base to free the hydroxylamine nucleophile.
-
Reaction: Stir the mixture vigorously. The reaction can often proceed at room temperature, but gentle heating or reflux may be required for completion. Monitor the disappearance of the starting aldehyde spot using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product, being less soluble in the aqueous solvent, will often precipitate. If precipitation is slow, pouring the reaction mixture into a larger volume of cold water can induce it.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: Dry the crude solid. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to yield the pure 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Spectroscopic Characterization
While specific spectra for the oxime are not widely published, its characteristic features can be predicted based on the structure and data from its aldehyde precursor.
-
¹H NMR: The spectrum is expected to show complex signals in the aromatic region (around 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. A singlet for the oxime proton (CH=N) will likely appear downfield (8.0-8.5 ppm). The hydroxyl proton of the oxime group (-NOH) will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon of the C=N group is expected around 145-155 ppm. Aromatic carbons will appear between 120-150 ppm, with the carbons attached to the nitro and chloro groups being significantly influenced.
-
IR Spectroscopy: Key vibrational bands would include a broad peak for the O-H stretch (approx. 3200-3400 cm⁻¹), a C=N stretch (approx. 1620-1680 cm⁻¹), an N-O stretch (approx. 930-960 cm⁻¹), and strong asymmetric and symmetric stretches for the Ar-NO₂ group (approx. 1520 cm⁻¹ and 1350 cm⁻¹, respectively).
-
Mass Spectrometry: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z ≈ 200/202, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl).
Chemical Reactivity and Potential Applications
The utility of 4-Chloro-3-nitrobenzenecarbaldehyde oxime stems from its multiple reactive sites, making it a valuable precursor in medicinal and materials chemistry.
Core Reactivity
-
Oxime Group: The oxime functionality can undergo various transformations. It can be hydrolyzed back to the aldehyde, reduced to an amine, or rearranged via the Beckmann rearrangement to form an amide. It is also a key component in the synthesis of nitrogen-containing heterocycles.
-
Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be readily reduced to an amino group (-NH₂), which opens up a vast array of subsequent chemical modifications, such as diazotization or acylation.
-
Chloro Substituent: The chlorine atom can be displaced by various nucleophiles under specific conditions (nucleophilic aromatic substitution), allowing for further diversification of the molecular scaffold.
Applications in Drug Discovery
While direct applications of this specific molecule are not extensively documented, its structural motifs are prevalent in pharmacologically active compounds. Analogous structures, such as fluoro-nitro-substituted benzaldehyde oximes, are used as building blocks for:
-
Anticancer Agents: The 4-chloro-3-nitrophenyl scaffold can be incorporated into heterocyclic systems designed as kinase inhibitors or apoptosis inducers.[8]
-
Antimicrobial Agents: Oxime ethers and isoxazoles derived from substituted benzaldehydes have shown significant antibacterial and antifungal properties.[8] This compound is a direct precursor for such derivatives.
-
Synthesis of Heterocyclic Compounds: The oxime is a key precursor for synthesizing five-membered heterocyclic rings like isoxazoles and 1,2,4-oxadiazoles through cycloaddition reactions.[8] These cores are present in numerous FDA-approved drugs.
Safety and Handling
-
Hazard Identification:
-
The precursor, 4-Chloro-3-nitrobenzaldehyde, is known to cause skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It is prudent to assume the oxime carries similar risks.
-
Aromatic nitro compounds can be toxic and may cause methemoglobinemia upon absorption.[10]
-
Nitrated organic compounds may be thermally unstable and should be handled with care, especially when heating.[7]
-
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]
-
Handling: Avoid breathing dust, fumes, or vapors.[12][13] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
-
References
-
Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Molbase. (n.d.). 4-chloro-3-nitro-benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). (Z)-4-chloro-3-nitrobenzaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde. NIST WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). [Supporting Information] General Procedure for Preparation of Oximes. Retrieved from [Link]
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LookChem. (n.d.). Cas 18175-34-3, 4-Piperidinol, 2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
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ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols - Supporting Information. Retrieved from [Link]
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Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. Retrieved from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 75-34-3. Retrieved from [Link]
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4-Chloro-3-nitrobenzenecarbaldehyde oxime CAS number
An In-depth Technical Guide to 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Introduction
4-Chloro-3-nitrobenzenecarbaldehyde oxime (CAS No. 66399-01-7) is a substituted aromatic oxime that holds significant interest for researchers in medicinal chemistry and synthetic organic chemistry.[1][2] Its molecular structure, featuring a chlorinated and nitrated phenyl ring, provides a versatile scaffold for the development of novel therapeutic agents and complex organic molecules. Oximes, as a class of compounds, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This guide provides a comprehensive overview of 4-Chloro-3-nitrobenzenecarbaldehyde oxime, its synthesis, physicochemical properties, and potential applications, with a focus on its role as a key intermediate in drug discovery and development.
Physicochemical Properties
The physicochemical properties of 4-Chloro-3-nitrobenzenecarbaldehyde oxime are crucial for its handling, storage, and application in synthetic protocols. Below is a summary of its key properties, including data for its direct precursor, 4-Chloro-3-nitrobenzaldehyde.
| Property | 4-Chloro-3-nitrobenzenecarbaldehyde oxime | 4-Chloro-3-nitrobenzaldehyde (Precursor) |
| CAS Number | 66399-01-7[1][2] | 16588-34-4[5] |
| Molecular Formula | C₇H₅ClN₂O₃[2][6] | C₇H₄ClNO₃[5] |
| Molecular Weight | 200.58 g/mol [2][6] | 185.56 g/mol [5] |
| Appearance | Predicted: Solid | Off-white to light yellow powder[7] |
| Melting Point | Not available | 61-63 °C |
| Boiling Point | Not available | 276.5 °C (estimated)[7] |
| Solubility | Not available | Water: 4 g/L (98 °C)[7] |
| InChI Key | ONIQTTDQIOTCLD-WTKPLQERSA-N[6] | HETBKLHJEWXWBM-UHFFFAOYSA-N[5] |
Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
The synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is typically achieved through the condensation reaction of its corresponding aldehyde, 4-Chloro-3-nitrobenzaldehyde, with hydroxylamine. This is a well-established method for the formation of oximes.[8]
Reaction Pathway
The general reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime. A base is often used to neutralize the acid released from hydroxylamine hydrochloride.
Sources
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4-Chloro-3-nitrobenzenecarbaldehyde oxime molecular structure
An In-Depth Technical Guide to the Molecular Structure of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Introduction
4-Chloro-3-nitrobenzenecarbaldehyde oxime (CAS No: 66399-01-7) is a substituted aromatic oxime with the molecular formula C₇H₅ClN₂O₃.[1] This molecule belongs to a class of compounds that have garnered significant interest in medicinal chemistry and synthetic organic chemistry.[2] Oximes, characterized by the R₁R₂C=N-OH functional group, serve as crucial intermediates in organic synthesis and exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antitumor properties.[2][3] The specific substitution pattern of a chloro and a nitro group on the benzaldehyde scaffold imparts unique electronic properties that influence its reactivity and potential applications in drug development.[4] This guide provides a comprehensive overview of its synthesis, molecular structure, spectroscopic signature, and chemical reactivity, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
The primary and most efficient route for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is the condensation reaction between its corresponding aldehyde, 4-Chloro-3-nitrobenzaldehyde (CAS: 16588-34-4), and hydroxylamine.[5] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the C=N double bond of the oxime.
The causality behind this experimental choice lies in its reliability and high yield. The reaction is typically catalyzed by a mild base to neutralize the HCl released from hydroxylamine hydrochloride, thereby driving the reaction to completion.[4] The choice of solvent, often an alcohol-water mixture, ensures the solubility of both the organic aldehyde and the inorganic hydroxylamine salt.
Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Objective: To synthesize 4-Chloro-3-nitrobenzenecarbaldehyde oxime from 4-Chloro-3-nitrobenzaldehyde.
Materials:
-
4-Chloro-3-nitrobenzaldehyde (1.0 eq)[6]
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 - 1.5 eq)[3]
-
Sodium acetate (CH₃COONa) or Sodium carbonate (Na₂CO₃) (1.5 - 2.0 eq)[7][8]
-
Ethanol or Methanol[4]
-
Water[8]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-Chloro-3-nitrobenzaldehyde in a suitable volume of ethanol.[4]
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).[4]
-
Reaction: Add the aqueous hydroxylamine solution to the stirred solution of the aldehyde at room temperature.[9] The reaction mixture may be gently heated under reflux (e.g., 60-80°C) to increase the reaction rate.[4]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.[4][8]
-
Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure oxime.[4][8]
Self-Validation: The success of the synthesis is validated by the disappearance of the starting aldehyde in TLC analysis and the appearance of a new product spot. Further confirmation is achieved through melting point determination and spectroscopic analysis (NMR, IR) of the purified product, comparing the data with expected values for the oxime structure.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is defined by a central benzene ring. An oxime group (-CH=N-OH) is attached at position 1, a nitro group (-NO₂) at position 3, and a chlorine atom (-Cl) at position 4.
Key Structural Features:
-
Aromatic Core: A planar benzene ring provides the foundational scaffold.
-
Electron-Withdrawing Groups: The nitro group and the chlorine atom are strong electron-withdrawing substituents. This significantly decreases the electron density of the aromatic ring, influencing its reactivity in, for example, electrophilic substitution reactions.[10]
-
Oxime Group: The C=N double bond introduces the possibility of geometric isomerism, resulting in (E) and (Z) isomers. Syntheses of aldoximes typically yield a mixture of isomers, often with the thermodynamically more stable (E)-isomer predominating.[11][12] The hydroxyl proton of the oxime is acidic.
Physicochemical Data
The properties of the oxime are derived from its constituent parts. Below is a summary of key data for the oxime and its precursor aldehyde.
| Property | 4-Chloro-3-nitrobenzenecarbaldehyde Oxime | 4-Chloro-3-nitrobenzaldehyde (Precursor) |
| CAS Number | 66399-01-7[1] | 16588-34-4[6] |
| Molecular Formula | C₇H₅ClN₂O₃[1] | C₇H₄ClNO₃[13] |
| Molecular Weight | 200.58 g/mol [1] | 185.56 g/mol [6] |
| Appearance | (Predicted) Off-white to yellow solid | Off-white to light yellow powder[10] |
| Melting Point | Not available | 61-63 °C[6] |
Spectroscopic Analysis (Predicted)
While specific experimental spectra for 4-Chloro-3-nitrobenzenecarbaldehyde oxime are not widely published, its characteristic spectroscopic features can be reliably predicted based on the structure and data from analogous compounds.[4][14]
-
¹H NMR: The spectrum would show distinct signals for the three aromatic protons, shifted downfield due to the electron-withdrawing effects of the nitro and chloro groups. An additional downfield singlet would correspond to the proton of the -CH=N group (typically δ 8.0-8.5 ppm). A broad singlet for the acidic -OH proton would also be present (δ > 10 ppm).[8][14] For reference, the aldehyde proton of the precursor appears at a very downfield shift of ~10.06 ppm.[15]
-
¹³C NMR: The spectrum would display seven distinct carbon signals: three for the substituted aromatic carbons, three for the aromatic carbons bearing protons, and one for the C=N carbon (typically in the δ 145-155 ppm range).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3200-3400 cm⁻¹), a C=N stretch (~1640-1690 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 200 and a characteristic [M+2]⁺ peak at m/z 202 with an intensity of about one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom.[15]
Chemical Reactivity and Potential Applications
The reactivity of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is dictated by its functional groups.
-
Beckmann Rearrangement: Like other oximes, it can undergo an acid-catalyzed Beckmann rearrangement to yield the corresponding N-substituted amide, 4-chloro-3-nitrobenzamide. This is a fundamental transformation for converting aldehydes into amides.[12]
-
Dehydration: The oxime can be dehydrated using reagents like acetic anhydride to form 4-chloro-3-nitrobenzonitrile.[12]
-
Hydrolysis: Under acidic conditions, the oxime can be hydrolyzed back to the parent aldehyde, 4-chloro-3-nitrobenzaldehyde.[12]
-
Reactivity of the Aromatic Ring: The strong deactivating effect of the nitro and chloro groups makes the aromatic ring less susceptible to electrophilic substitution. Conversely, it is activated towards nucleophilic aromatic substitution, particularly at the position ortho and para to the nitro group.
Applications in Drug Development: Substituted benzaldehyde oximes are recognized as valuable scaffolds in medicinal chemistry.[2] They have been investigated for a range of biological activities.[3] The primary application of certain oximes is as reactivators of acetylcholinesterase (AChE) following poisoning by organophosphate nerve agents.[16] While this specific molecule is not an approved drug, its structural motifs are relevant in the design of new therapeutic agents. The presence of nitroaromatic groups can be associated with antimicrobial activity, making this compound and its derivatives potential leads for further investigation.[4]
Safety and Handling
Precautions:
-
Handling should be performed in a well-ventilated area, preferably a fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]
-
Avoid formation of dust and aerosols.[17]
-
Nitrated aromatic compounds can be thermally sensitive and should be handled with care, avoiding excessive heat.[18]
-
Store in a tightly closed container in a cool, dry place.[17]
This information is based on general safety protocols for related chemical structures. A specific Safety Data Sheet (SDS) for 4-Chloro-3-nitrobenzenecarbaldehyde oxime should be consulted before handling.[17]
References
- BenchChem. (2025). 4-Chloro-3-nitrobenzaldehyde structure and IUPAC name.
- ChemicalBook. (n.d.). 4-Chloro-3-nitrobenzaldehyde(16588-34-4) 1H NMR spectrum.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85505, 4-Chloro-3-nitrobenzaldehyde.
- NIST. (n.d.). 4-Chloro-3-nitrobenzaldehyde. In NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
- Echemi. (n.d.). 4-CHLORO-3-NITROBENZALDEHYDE OXIME Safety Data Sheets.
- BenchChem. (2025). A Comparative Study of 3-Fluoro-4-nitrobenzaldehyde Oxime with Other Substituted Benzaldehyde Oximes.
- Jana, S., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(16), 4785.
- Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation.
- Piri Ghozlojeh, N., & Setamdideh, D. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 31(3), 1777-1781.
- Wikipedia. (n.d.). Benzaldehyde oxime.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-nitrobenzaldehyde 98%.
- Kılıç, A., & Çetinkaya, E. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 82.
- BenchChem. (2025). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives.
- Royal Society of Chemistry. (2013). Supporting Information for an article on oxime preparation.
- Royal Society of Chemistry. (2012). Supporting Information for Electrochemical Tandem Synthesis of Oximes.
- Sharghi, H., & Hosseini, M. (2002). A new and efficient method for the synthesis of oximes and their Beckmann rearrangement under solvent-free conditions. Synthesis, 2002(08), 1057-1059. (Note: This is a general reference for oxime synthesis and rearrangement, not directly on the target molecule, but provides authoritative grounding for the described reactions.)
- Zhang, Z., et al. (2015). An Efficient Procedure for Synthesis of Oximes by Grinding. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 54B(7), 934-937.
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An In-depth Technical Guide to the Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Foreword
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Aryl oximes, in particular, serve as versatile intermediates, prized for their utility in constructing more complex heterocyclic systems and as key pharmacophores in various bioactive molecules. This guide provides a comprehensive, field-proven methodology for the synthesis of 4-chloro-3-nitrobenzenecarbaldehyde oxime from its corresponding aldehyde. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, safety imperatives, and analytical validations that constitute a robust and reproducible synthetic protocol. It is designed for the discerning researcher and drug development professional who requires not only a method but also a thorough understanding of the process.
Reaction Overview and Strategic Considerations
The conversion of an aldehyde to an aldoxime is a classic condensation reaction in organic chemistry. The target transformation involves the reaction of 4-chloro-3-nitrobenzaldehyde with hydroxylamine, typically supplied as its more stable hydrochloride salt, to yield 4-chloro-3-nitrobenzenecarbaldehyde oxime.
Overall Reaction Scheme:
The choice of hydroxylamine hydrochloride (NH₂OH·HCl) over free hydroxylamine is a critical consideration of practicality and safety. Free hydroxylamine is unstable and can be explosive. The hydrochloride salt provides a stable, crystalline solid that can be handled with greater safety and weighed accurately. The reaction necessitates the use of a base to liberate the free hydroxylamine in situ, which then acts as the nucleophile.
Mechanistic Pathway: The Nucleophilic Addition-Elimination
The formation of an oxime from an aldehyde proceeds via a two-stage nucleophilic addition-elimination mechanism. Understanding this pathway is crucial for optimizing reaction conditions, such as pH control.
-
Nucleophilic Attack: The nitrogen atom of the liberated hydroxylamine, possessing a lone pair of electrons, acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the 4-chloro-3-nitrobenzaldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Proton Transfer: A series of rapid proton transfers occurs, typically facilitated by the solvent or a weak acid/base, to neutralize the charged species within the carbinolamine intermediate.
-
Dehydration: The carbinolamine intermediate is generally unstable and readily eliminates a molecule of water. Protonation of the hydroxyl group on the carbinolamine makes it a good leaving group (H₂O), and subsequent elimination drives the formation of the carbon-nitrogen double bond (C=N) characteristic of the oxime.
The reaction is often conducted in a weakly acidic medium, as this can catalyze the dehydration step without excessively protonating the hydroxylamine, which would deactivate it as a nucleophile.
Reagent and Material Specifications
Accurate synthesis begins with well-characterized starting materials. The properties of the key reactants are summarized below.
| Parameter | 4-Chloro-3-nitrobenzaldehyde | Hydroxylamine Hydrochloride |
| CAS Number | 16588-34-4 | 5470-11-1 |
| Molecular Formula | C₇H₄ClNO₃ | NH₂OH·HCl |
| Molecular Weight | 185.56 g/mol | 69.49 g/mol |
| Appearance | Off-white to light yellow powder | White crystalline solid |
| Melting Point | 61-63 °C | ~155-160 °C (decomposes) |
| Solubility | Soluble in ethanol, ligroin; Water solubility 4 g/L at 98 °C | Soluble in water, ethanol, glycerol |
Hazard Analysis and Safety Protocols
A rigorous adherence to safety is non-negotiable. Both the starting materials and reagents in this synthesis present significant hazards.
4.1 Hazard Identification:
-
4-Chloro-3-nitrobenzaldehyde: This compound is a skin and eye irritant and may cause respiratory irritation. It may also cause an allergic skin reaction.
-
Hydroxylamine Hydrochloride: This substance is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation, may cause an allergic skin reaction, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life.
-
Solvents (e.g., Ethanol): Flammable liquids.
4.2 Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): A chemical-resistant lab coat, nitrile gloves, and chemical splash goggles are mandatory at all times.
-
Engineering Controls: All operations involving the handling of these chemicals must be conducted within a certified chemical fume hood to prevent inhalation of dusts or vapors.
-
Waste Disposal: All chemical waste must be segregated into appropriate, labeled containers for hazardous waste disposal. Aqueous waste containing hydroxylamine hydrochloride should not be discharged into the environment.
-
Spill Response: In case of a spill, evacuate the area. For solid spills, prevent dusting by gently covering with an inert absorbent material before carefully collecting it into a waste container.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments to reaction time and temperature control.
5.1 Materials and Equipment:
-
Round-bottom flask (appropriate size for the scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber
5.2 Step-by-Step Synthesis Workflow:
-
Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-3-nitrobenzaldehyde in a suitable solvent such as aqueous ethanol.
-
Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a mild base like sodium acetate or pyridine (1.1 to 1.5 equivalents) in the same solvent system. The base is crucial to neutralize the HCl and generate the free hydroxylamine nucleophile.
-
Reaction Initiation: Add the hydroxylamine solution to the stirred aldehyde solution at room temperature.
-
Reaction Progression and Monitoring: Gently heat the reaction mixture to a moderate temperature (e.g., 50-60 °C or reflux, depending on the solvent) for a period of 1 to 4 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting aldehyde spot and the appearance of the product oxime spot.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid product with cold water to remove any inorganic salts and residual solvent.
-
Drying: Dry the collected solid product, either air-dried or in a vacuum oven at a low temperature to avoid decomposition.
Product Purification and Characterization
Validation of the final product's identity and purity is a critical final step.
6.1 Purification:
Recrystallization is the most common method for purifying the crude oxime. A suitable solvent system (e.g., ethanol/water) should be chosen where the oxime is soluble at high temperatures but sparingly soluble at low temperatures.
6.2 Analytical Characterization:
A combination of spectroscopic methods should be employed to confirm the structure of the synthesized 4-chloro-3-nitrobenzenecarbaldehyde oxime.
| Technique | Expected Observations for 4-Chloro-3-nitrobenzenecarbaldehyde Oxime |
| ¹H NMR | Aromatic protons will show characteristic shifts and splitting patterns. The aldehydic proton signal (around 9-10 ppm) from the starting material will be absent. A new signal for the oxime proton (-NOH) will appear, typically as a broad singlet. The CH =NOH proton will also have a characteristic chemical shift. |
| ¹³C NMR | The carbonyl carbon signal (around 190 ppm) from the aldehyde will be replaced by the C=N signal of the oxime, which typically appears further upfield (around 150 ppm). |
| IR Spectroscopy | Disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹). Appearance of a C=N stretching band (around 1620-1685 cm⁻¹). A broad O-H stretching band will be present in the region of 3100-3600 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the product (C₇H₅ClN₂O₃, MW ≈ 200.58). |
| Melting Point | A sharp melting point of the purified product should be obtained and compared with literature values if available. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient base to liberate free hydroxylamine; Inactive hydroxylamine hydrochloride; Low reaction temperature. | Ensure the correct stoichiometry of the base. Use fresh hydroxylamine hydrochloride. Increase reaction temperature or prolong the reaction time, monitoring by TLC. |
| Formation of Byproducts | Side reactions due to harsh conditions (e.g., strong base or high heat). | Use a milder base (e.g., sodium acetate instead of sodium hydroxide). Maintain the recommended reaction temperature. |
| Difficulty in Precipitation | Product is too soluble in the reaction mixture. | Cool the mixture in an ice bath. If precipitation is still not observed, slowly add an anti-solvent (like cold water) while stirring vigorously. |
| Oily Product | Impurities present in the crude product. | Attempt to purify by column chromatography or triturate with a suitable solvent to induce crystallization. |
Conclusion
The synthesis of 4-chloro-3-nitrobenzenecarbaldehyde oxime is a straightforward yet illustrative example of nucleophilic addition-elimination. By understanding the reaction mechanism, adhering strictly to safety protocols, and employing rigorous analytical techniques for characterization, researchers can reliably produce this valuable chemical intermediate. This guide provides the necessary framework to empower scientists in their synthetic endeavors, ensuring both safety and success in the laboratory.
References
-
Goksu, S., et al. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Retrieved from [Link]
-
Abdelhafez, S. H., et al. (2016). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85505, 4-Chloro-3-nitrobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-chloro-3-nitrobenzaldehyde oxime (C7H5ClN2O3). Retrieved from [Link]
-
ChemWhat. (n.d.). 4-Chloro-3-nitrobenzaldehyde CAS#: 16588-34-4. Retrieved from [Link]
- Google Patents. (1974). US3808275A - Process for producing oximes.
- Google Patents. (2014). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]
- Carl ROTH. (n.d.).
Spectroscopic data of 4-Chloro-3-nitrobenzenecarbaldehyde oxime (NMR, IR, MS)
An In-Depth Technical Guide to the Predicted Spectroscopic Data of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Authored by: Gemini, Senior Application Scientist
Abstract
Rationale for Predictive Analysis
In research and development, particularly with novel or non-commercial compounds, it is common for comprehensive spectral data to be unpublished. In such cases, a predictive analysis based on the principle of group contribution and structural analogy is a scientifically rigorous and invaluable tool. The electronic environment of a nucleus or a bond is primarily influenced by its immediate neighbors. Therefore, by understanding the spectroscopic signatures of the constituent parts of a molecule, we can assemble a composite prediction of the final spectrum.
Our analysis for 4-Chloro-3-nitrobenzenecarbaldehyde oxime is built upon:
-
Baseline Data: Empirical data from the direct precursor, 4-Chloro-3-nitrobenzaldehyde.[1][2][3]
-
Functional Group Transformation: The known spectral changes that occur when converting an aldehyde (-CHO) to an oxime (-CH=NOH).[4][5]
-
Substituent Effects: The well-documented influence of electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups on the aromatic system.[6][7][8]
This methodology allows us to not only predict the data but also to understand the underlying chemical principles that govern the spectroscopic output.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectral data for 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale/Comments |
|---|---|---|---|
| ~11.5 | s (broad) | N-OH | Oxime hydroxyl proton, typically broad and solvent-dependent. |
| ~8.4 | d | H-2 | Deshielded by adjacent nitro group. Similar to precursor.[1] |
| ~8.2 | s | H-7 (Imine) | Replaces aldehyde proton. Shift based on benzaldehyde oxime.[4][5] |
| ~8.1 | dd | H-6 | Ortho to nitro group, meta to chloro. Similar to precursor.[1] |
| ~7.8 | d | H-5 | Ortho to chloro group. Similar to precursor.[1] |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale/Comments |
|---|---|---|
| ~148.5 | C-7 (C=NOH) | Upfield shift from aldehyde (~190 ppm). Based on benzaldehyde oxime (~150 ppm).[4][5] |
| ~148.0 | C-3 | Carbon bearing the nitro group. |
| ~134.0 | C-1 | Ipso-carbon attached to the oxime group. |
| ~131.5 | C-5 | |
| ~130.0 | C-4 | Carbon bearing the chloro group. |
| ~125.0 | C-6 |
| ~123.0 | C-2 | |
Table 3: Predicted Key Infrared (IR) Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Comments |
|---|---|---|---|
| 3400-3200 | Broad, Medium | O-H stretch | Characteristic of the oxime hydroxyl group. |
| ~3100 | Medium | Aromatic C-H stretch | |
| ~1600 | Medium | C=N stretch | Imine stretch of the oxime group. |
| ~1580, ~1470 | Strong | Aromatic C=C stretch | Benzene ring vibrations. |
| 1535-1525 | Strong | Asymmetric NO₂ stretch | Highly characteristic of aromatic nitro compounds.[6][7][9][10] |
| 1355-1345 | Strong | Symmetric NO₂ stretch | Highly characteristic of aromatic nitro compounds.[6][7][9][10] |
| ~1100 | Strong | C-Cl stretch |
| ~950 | Medium | N-O stretch | |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation (Electron Ionization)
| m/z | Proposed Fragment | Rationale/Comments |
|---|---|---|
| 200/202 | [M]⁺ | Molecular ion peak, showing 3:1 isotope pattern for Chlorine. |
| 183/185 | [M-OH]⁺ | Loss of the hydroxyl radical from the oxime. |
| 154/156 | [M-NO₂]⁺ | Loss of the nitro group. |
| 124 | [M-NO₂-Cl]⁺ | Subsequent loss of chlorine. |
| 77 | [C₆H₅]⁺ | Phenyl cation, common in aromatic fragmentation. |
| 51 | [C₄H₃]⁺ | Loss of acetylene from the phenyl cation. |
Detailed Spectral Interpretation and Visualization
Molecular Structure for NMR Assignment
To facilitate a clear discussion of the NMR spectra, the atoms of 4-Chloro-3-nitrobenzenecarbaldehyde oxime are numbered as follows.
Caption: Predicted EI-MS fragmentation pathway for the target molecule.
Standardized Experimental Methodologies
To empirically validate the predicted data, the following self-validating protocols should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. [11][12]Ensure the sample is fully dissolved.
-
Filtration: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter. [13]3. Volume Adjustment: Ensure the sample height in the tube is between 4-5 cm (approx. 0.6-0.7 mL) for optimal shimming. [14]4. Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Include standard experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ carbons.
-
Referencing: Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FTIR Spectroscopy Protocol (ATR)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum. [15]2. Sample Application: Place a small amount of the solid, finely powdered sample directly onto the ATR crystal. [15]3. Pressure Application: Lower the anvil to apply firm, even pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. [16]5. Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.
Mass Spectrometry Protocol (EI)
-
Ionization Method: Utilize Electron Ionization (EI) as the method. It is a standard, robust technique for small, volatile organic molecules and generates reproducible, library-searchable spectra. [17][18]2. Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC-MS).
-
EI Source Conditions: Set the standard electron energy to 70 eV. This high energy level ensures reproducible fragmentation patterns and is the standard used for most spectral libraries. [19][20]4. Mass Analyzer: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to ensure capture of the molecular ion and relevant fragments.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak, its isotope pattern, and characteristic fragment ions to confirm the structure.
Caption: General workflow for spectroscopic characterization of a novel compound.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. SYN-BENZALDEHYDE OXIME(622-32-2) 1H NMR [m.chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. organomation.com [organomation.com]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 18. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Physical properties of 4-Chloro-3-nitrobenzenecarbaldehyde oxime (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrobenzenecarbaldehyde oxime is a substituted aromatic oxime of significant interest in medicinal chemistry and synthetic organic chemistry. Its utility as a precursor in the synthesis of various heterocyclic compounds and potential pharmacological agents necessitates a thorough understanding of its fundamental physical properties. This technical guide provides a detailed overview of the melting point and solubility of 4-chloro-3-nitrobenzenecarbaldehyde oxime, complete with experimental protocols for their determination and verification. The causality behind the experimental choices and the interpretation of results are discussed to provide a comprehensive resource for laboratory professionals.
Core Physical Properties
A foundational understanding of a compound's physical properties is paramount for its application in research and development. These properties dictate the selection of appropriate solvents for reactions and purification, inform decisions on storage conditions, and are critical for characterization and quality control.
Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.
Based on available safety data, the melting point of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is reported to be in the range of 147-150°C [1]. It is crucial for researchers to experimentally verify this value for their specific batch of the compound.
Solubility Profile
The solubility of a compound is a critical parameter for its use in solution-based reactions, purifications such as recrystallization, and for formulation in drug delivery systems. The molecular structure of 4-chloro-3-nitrobenzenecarbaldehyde oxime, featuring a polar oxime and nitro group, a nonpolar benzene ring, and a halogen substituent, suggests a nuanced solubility profile.
While specific quantitative solubility data in various organic solvents is not extensively reported in peer-reviewed literature, a qualitative assessment can be made based on the principle of "like dissolves like". It is expected to exhibit good to moderate solubility in polar aprotic and polar protic solvents and lower solubility in nonpolar solvents. While a safety data sheet indicates it is insoluble in water, its solubility in various organic solvents has not been detailed[1]. Therefore, experimental determination is essential for practical applications.
Experimental Determination of Physical Properties
This section provides detailed, field-proven methodologies for the accurate determination of the melting point and solubility of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Melting Point Determination: Capillary Method
The capillary melting point technique is a robust and widely used method for determining the melting range of a crystalline solid.
-
Sample Preparation: A finely powdered, dry sample ensures uniform heat transfer and packing within the capillary tube, leading to a more accurate and sharp melting point reading.
-
Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is critical. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting range.
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. This range provides more information about purity than a single temperature point.
-
Sample Preparation: Finely grind a small amount of 4-Chloro-3-nitrobenzenecarbaldehyde oxime on a watch glass using a spatula.
-
Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
-
Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15°C per minute to get a rough estimate.
-
Accurate Determination: Allow the apparatus to cool. Introduce a new sample and heat rapidly to about 15-20°C below the estimated melting point.
-
Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. Carefully observe the sample.
-
Record Melting Range: Record the temperature at which the first liquid appears (T1) and the temperature at which the sample is completely molten (T2). The melting range is T1-T2.
-
Repeat: For accuracy, repeat the determination at least twice.
Caption: Workflow for Melting Point Determination.
Solubility Determination: Isothermal Saturation Method
This method involves preparing a saturated solution of the compound in a specific solvent at a constant temperature and then determining the concentration of the solute.
-
Equilibrium: Allowing the suspension to stir for an extended period ensures that the solution reaches equilibrium, meaning the maximum amount of solute has dissolved at that temperature.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Filtration: Using a syringe filter to separate the undissolved solid from the saturated solution is essential to prevent solid particles from interfering with the concentration measurement.
-
Concentration Measurement: A reliable analytical technique, such as UV-Vis spectroscopy or HPLC, is necessary for accurately determining the concentration of the dissolved solute.
-
Preparation of Supersaturated Slurry: Add an excess amount of 4-Chloro-3-nitrobenzenecarbaldehyde oxime to a known volume of the chosen solvent (e.g., ethanol, acetone, dichloromethane) in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled shaker or on a stir plate with a water bath set to the desired temperature (e.g., 25°C). Stir the slurry for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
Gravimetric Analysis (for non-volatile solutes in volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in g/L or mol/L.
-
-
Spectroscopic/Chromatographic Analysis:
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Generate a calibration curve using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC).
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the concentration of the diluted sample and, accounting for the dilution factor, determine the solubility.
-
Caption: Workflow for Solubility Determination.
Data Summary
The following table summarizes the known and expected physical properties of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
| Property | Value/Expected Behavior | Comments |
| Melting Point | 147-150°C[1] | A narrow range within this window indicates high purity. |
| Solubility in Water | Insoluble[1] | The nonpolar aromatic ring and the chloro substituent likely dominate over the polar groups in an aqueous environment. |
| Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol) | Expected: Moderate to Good | The hydroxyl group of the solvent can hydrogen bond with the oxime and nitro groups, facilitating dissolution. |
| Solubility in Polar Aprotic Solvents (e.g., Acetone, DMF) | Expected: Good | Dipole-dipole interactions between the solvent and the polar functional groups of the oxime are expected to promote solubility. |
| Solubility in Chlorinated Solvents (e.g., Dichloromethane) | Expected: Moderate | These solvents can act as hydrogen bond acceptors and have some polar character, allowing for some degree of dissolution. |
| Solubility in Nonpolar Aromatic Solvents (e.g., Toluene) | Expected: Low to Moderate | π-π stacking interactions between the aromatic rings of the solvent and solute may contribute to some solubility. |
| Solubility in Nonpolar Aliphatic Solvents (e.g., Hexane) | Expected: Low | The significant difference in polarity makes dissolution unfavorable. |
Conclusion
This technical guide provides a comprehensive overview of the melting point and solubility of 4-Chloro-3-nitrobenzenecarbaldehyde oxime, grounded in both reported data and established scientific principles. The detailed experimental protocols and the rationale behind them are intended to empower researchers to confidently determine these critical physical properties in their own laboratories. Accurate characterization of these fundamental properties is an indispensable step in the successful application of this versatile compound in drug discovery and chemical synthesis.
References
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Safety Data Sheet - Aaron Chemistry GmbH. (n.d.). Retrieved January 22, 2026, from [Link]
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Reactivity of the oxime group in 4-Chloro-3-nitrobenzenecarbaldehyde oxime
An In-depth Technical Guide to the Reactivity of the Oxime Group in 4-Chloro-3-nitrobenzenecarbaldehyde oxime
Abstract
This technical guide provides a comprehensive examination of the chemical reactivity of the oxime functional group within the 4-Chloro-3-nitrobenzenecarbaldehyde oxime molecule. This compound serves as a valuable intermediate in synthetic organic chemistry, with its utility underpinned by the versatile oxime moiety and the influence of the electronically-activated aromatic ring. We will explore its synthesis, key transformations including reduction and rearrangement, and the mechanistic principles governing these reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of substituted benzaldehyde oximes in the design and synthesis of novel molecules.
Introduction: The Molecular Scaffold and Its Significance
4-Chloro-3-nitrobenzenecarbaldehyde oxime (C₇H₅ClN₂O₃, M.W. 200.58 g/mol ) is a crystalline organic compound featuring a robust aromatic scaffold substituted with three distinct functional groups: a chloro group, a nitro group, and an aldoxime.[1][2] The convergence of these groups on a single phenyl ring creates a molecule with a rich and nuanced reactivity profile.
Oximes, in general, are highly valuable in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and antitumor properties.[3][4][5][6] They are also critical as antidotes for nerve agent poisoning and serve as precursors for the synthesis of amides, amines, and nitriles.[5][7] The specific substitution pattern of 4-Chloro-3-nitrobenzenecarbaldehyde oxime—with a strong electron-withdrawing nitro group positioned ortho to the chlorine atom—significantly activates the aromatic ring for certain transformations, while also modulating the reactivity of the oxime itself. This guide will dissect these properties, providing both theoretical grounding and practical, field-proven insights.
Table 1: Physicochemical Properties of 4-Chloro-3-nitrobenzenecarbaldehyde oxime
| Property | Value | Reference |
| CAS Number | 66399-01-7 | [1] |
| Molecular Formula | C₇H₅ClN₂O₃ | [1][2] |
| Molecular Weight | 200.58 g/mol | [1][2] |
| IUPAC Name | (NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine | [2] |
| Appearance | Off-white to light yellow powder | [8] |
Synthesis of the Core Compound
The most direct and efficient synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is achieved through the condensation reaction of its parent aldehyde, 4-chloro-3-nitrobenzaldehyde, with hydroxylamine.[9] This is a classic nucleophilic addition-elimination reaction at the carbonyl carbon.
The reaction mechanism initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer and subsequent elimination of a water molecule to yield the C=N double bond of the oxime.[10] The use of hydroxylamine hydrochloride (NH₂OH·HCl) is common, necessitating the addition of a mild base to liberate the free hydroxylamine nucleophile.
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A Technical Guide to the Biological Potential of Substituted Benzaldehyde Oximes
Abstract
Substituted benzaldehyde oximes are a versatile class of organic compounds that have attracted considerable interest in medicinal chemistry and drug development. The inherent chemical properties of the oxime moiety (=N-OH), combined with the vast possibilities for substitution on the benzaldehyde aromatic ring, create a rich scaffold for developing novel therapeutic agents. The oxime functional group, acting as both a hydrogen bond donor and acceptor, facilitates interactions with a wide array of biological targets.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, offering a technical resource for researchers engaged in the discovery of new antimicrobial, antioxidant, and anticancer agents. We will delve into the causality behind experimental design, present validated protocols, and synthesize data to illuminate the therapeutic promise of this chemical class.
Introduction: The Versatile Benzaldehyde Oxime Scaffold
The benzaldehyde oxime structure is characterized by a C=N-OH functional group attached to a benzene ring. This scaffold is significant for two primary reasons:
-
The Oxime Moiety : The oxime group's unique physicochemical properties are central to its biological activity. Its ability to participate in hydrogen bonding allows it to mimic or interact with active sites in various enzymes and proteins.[1][2]
-
The Aromatic Ring : The benzene ring serves as a modifiable platform. By introducing different substituent groups (e.g., halogens, hydroxyls, methoxy groups) at various positions, it is possible to fine-tune the molecule's electronic properties, lipophilicity, and steric profile. This modulation directly impacts the compound's pharmacokinetic properties and biological potency.[2]
Previous research has demonstrated that oxime derivatives possess a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][3] This guide will focus on the most promising of these activities, providing the technical foundation necessary for their exploration and development.
Synthesis and Characterization
The synthesis of substituted benzaldehyde oximes is a foundational step in exploring their biological potential. The choice of synthetic route is critical for achieving high yields, purity, and efficiency.
General Reaction Scheme & Rationale
The most common and straightforward synthesis involves the condensation reaction between a substituted benzaldehyde and a hydroxylamine salt, typically hydroxylamine hydrochloride, in the presence of a base.[4]
Causality of Component Selection:
-
Substituted Benzaldehyde : The starting material that defines the final substitution pattern on the aromatic ring.
-
Hydroxylamine Hydrochloride : The source of the hydroxylamine nucleophile. It is used as a stable salt.
-
Base (e.g., Sodium Carbonate, Sodium Acetate) : Its role is to deprotonate the hydroxylamine hydrochloride, liberating the free hydroxylamine (NH₂OH) nucleophile, which then attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Solvent (e.g., Ethanol, Methanol) : A polar protic solvent is chosen to dissolve the reactants and facilitate the reaction.
Microwave-assisted synthesis has emerged as a superior alternative to conventional heating.[5] The primary advantage is a significant reduction in reaction time, often from hours to minutes, while improving yields and aligning with green chemistry principles.[5][6]
Detailed Protocol: Microwave-Assisted Synthesis of a Substituted Benzaldehyde Oxime
This protocol describes a self-validating system for efficient synthesis.
-
Reactant Preparation : In a microwave reaction vessel, dissolve the substituted benzaldehyde (1.0 eq) in ethanol (5-10 mL).
-
Addition of Reagents : Add hydroxylamine hydrochloride (1.2 eq) and anhydrous sodium carbonate (1.5 eq) to the solution.
-
Expertise Insight: Using a slight excess of hydroxylamine ensures the reaction goes to completion. The excess base ensures full deprotonation of the hydroxylamine salt.
-
-
Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate at a controlled temperature (e.g., 80-100°C) for 5-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation : After the reaction is complete, cool the vessel to room temperature. Filter the mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification : The resulting crude product is dissolved in a suitable solvent like ethyl acetate and washed with water to remove any remaining water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[5]
-
Final Product : The final product, a substituted benzaldehyde oxime, is typically obtained as a crystalline solid and can be further purified by recrystallization if necessary.
Characterization
The structure of the synthesized compounds must be unequivocally confirmed using standard spectroscopic techniques, such as ¹H-NMR, ¹³C-NMR, and Infrared (IR) spectroscopy, to validate the successful synthesis before proceeding to biological assays.
Key Biological Activities and Mechanistic Insights
The true potential of substituted benzaldehyde oximes lies in their diverse biological activities. This section details the methodologies for evaluating their antimicrobial, antioxidant, and anticancer properties.
Antimicrobial Activity
Substituted benzaldehyde oximes are promising scaffolds for developing new antimicrobial agents.[2] Their mechanism often involves the inhibition of essential bacterial enzymes.
-
Mechanism of Action : One key target identified is the β-ketoacyl-(acyl-carrier-protein) synthase III (FabH) enzyme in bacteria.[7] FabH is crucial for initiating fatty acid synthesis, an essential pathway for bacterial survival. Inhibition of this enzyme disrupts the bacterial cell membrane integrity, leading to cell death.
-
Structure-Activity Relationship (SAR) :
-
The introduction of halogens, such as chlorine, on the benzyl ring has been shown to significantly enhance antibacterial activity.[7]
-
Studies on vanillin oxime derivatives suggest that the presence of hydroxyl and methoxy groups can modulate the antimicrobial spectrum.[2]
-
The conversion of a benzaldehyde to its oxime can increase antifungal activity, which is further enhanced upon conversion to oxime esters.[2]
-
Caption: Workflow for MIC Determination via Broth Microdilution.
This protocol is a widely used method to quantify the antimicrobial potency of a compound.[2]
-
Inoculum Preparation : Culture bacterial or fungal strains on appropriate agar plates. Inoculate a sterile broth medium with a few colonies and incubate to achieve a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.
-
Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin.
| Compound | Substituent | Target Organism | MIC (µg/mL) | Reference |
| Oxime 44 | 3-((2,4-Dichlorobenzyloxyimino)methyl) | E. coli | 3.13 - 6.25 | [7] |
| S. aureus | 3.13 - 6.25 | [7] | ||
| Oxime 5d | Not Specified in abstract | B. subtilis | <25 | [8] |
| P. aeruginosa | <25 | [8] | ||
| Benzaldoximes | Electronegative polar groups | C. albicans | 62.5 - 500 | [1] |
| A. niger | 125 - 500 | [1] |
Antioxidant Activity
Reactive oxygen species (ROS) contribute to oxidative stress, a factor in numerous degenerative diseases.[3] Benzaldehyde oximes can act as antioxidants through various mechanisms.
-
Mechanism of Action : The primary antioxidant mechanisms include free radical scavenging and metal ion chelation.[3] The oxime's hydroxyl group can donate a hydrogen atom to neutralize free radicals. The presence of phenolic hydroxyl groups on the benzene ring significantly enhances this activity due to their ability to stabilize the resulting radical through resonance.
-
Structure-Activity Relationship (SAR) :
-
The presence of electron-donating groups (e.g., -OH, -OCH₃) on the benzene ring generally increases antioxidant activity.[9]
-
The position of these groups is also critical; for instance, a hydroxyl group in the para position has been shown to enhance scavenging activity.[9]
-
Compounds with multiple hydroxyl groups often exhibit superior antioxidant potential.[10]
-
// Nodes DPPH_Radical [label="DPPH•\n(Stable Radical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxime_H [label="Ar-CH=N-OH\n(Oxime Antioxidant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPPH_H [label="DPPH-H\n(Neutralized)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxime_Radical [label="Ar-CH=N-O•\n(Oxime Radical)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges DPPH_Radical -> DPPH_H [label=" H• donation"]; Oxime_H -> Oxime_Radical;
// Invisible edge for alignment DPPH_Radical -> Oxime_H [style=invis]; }
Caption: Hydrogen donation from an oxime to neutralize a DPPH radical.
This is a standard, reliable method for assessing the radical scavenging capacity of a compound.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol. The solution should have a deep violet color.
-
Compound Preparation : Prepare various concentrations of the test compound in methanol.
-
Assay Reaction : In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add the different concentrations of the test compound. Include a control (DPPH with methanol only).
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Causality Insight: Incubation in the dark is crucial to prevent the light-induced degradation of the DPPH radical, which would lead to inaccurate results.
-
-
Measurement : Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation : The scavenging activity is calculated as the percentage of DPPH radical inhibition. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.
Anticancer Activity
Benzaldehyde and its derivatives have long been investigated for their antitumor properties.[11][12][13] Substituted benzaldehyde oximes represent a promising evolution in this area.
-
Mechanism of Action : Recent studies have revealed that benzaldehyde can exert its anticancer effects by targeting key signaling protein interactions.[14] Specifically, it has been shown to prevent the interaction between the signaling protein 14-3-3ζ and Ser28-phosphorylated histone H3 (H3S28ph). This interaction is critical for cancer cell survival and treatment resistance. By disrupting it, benzaldehyde derivatives can suppress genes responsible for therapy resistance and inhibit the epithelial-to-mesenchymal transition, a process that allows cancer cells to metastasize.[14]
-
Structure-Activity Relationship (SAR) :
-
C20-O-alkyl/benzyl oxime derivatives of salinomycin have shown potent antiproliferative activity against colorectal, gastric, and breast cancer cells, with potencies many times greater than the parent compound.[15]
-
These derivatives also exhibit improved selectivity indexes, suggesting a lower risk of neurotoxicity.[15]
-
// Nodes H3 [label="Histone H3", fillcolor="#F1F3F4", fontcolor="#202124"]; P_H3 [label="H3S28ph\n(Phosphorylated)", fillcolor="#FEF7E0", fontcolor="#202124"]; Protein [label="14-3-3ζ Protein", fillcolor="#E8F0FE", fontcolor="#202124"]; Complex [label="[14-3-3ζ]-[H3S28ph]\nComplex", fillcolor="#FCE8E6", fontcolor="#202124"]; Genes [label="Resistance & EMT Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; Growth [label="Cancer Cell Survival\n& Metastasis", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Oxime [label="Benzaldehyde Oxime", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges H3 -> P_H3 [label=" Phosphorylation"]; P_H3 -> Complex; Protein -> Complex; Complex -> Genes [label=" Upregulation"]; Genes -> Growth [label=" Promotes"]; Oxime -> Complex [label=" Disrupts\nInteraction", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: Disruption of the 14-3-3ζ and H3S28ph interaction by benzaldehyde oximes.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment : Treat the cells with serial dilutions of the substituted benzaldehyde oxime for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition : After the treatment period, add MTT solution to each well and incubate for 2-4 hours.
-
Expertise Insight: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at approximately 570 nm.
-
IC₅₀ Calculation : Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
| Compound Type | Cancer Cell Line | IC₅₀ (nM) | Reference |
| Salinomycin C20-O-benzyl oxime derivatives | HT-29 (Colorectal) | Tens to hundreds | [15] |
| HGC-27 (Gastric) | Tens to hundreds | [15] | |
| MDA-MB-231 (Breast) | Tens to hundreds | [15] |
Consolidated Structure-Activity Relationship (SAR) Insights
Analyzing the SAR provides a logical framework for designing more potent and selective compounds.
-
Electron-Withdrawing Groups (EWGs) : Halogens (e.g., -Cl) significantly enhance antimicrobial activity, likely by increasing the compound's ability to interact with enzymatic targets.[7] On the other hand, EWGs can also favor the formation of nitriles from oximes under certain conditions, which could be a consideration in prodrug design.[16][17]
-
Electron-Donating Groups (EDGs) : Groups like hydroxyl (-OH) and methoxy (-OCH₃) are critical for antioxidant activity.[10] Their ability to donate electrons and stabilize radicals is key to their function. The presence of a phenolic hydroxyl group is a particularly strong indicator of antioxidant potential.[2]
-
Steric Factors : The size and position of substituents can influence how the molecule fits into the active site of a biological target. Bulky groups can provide better binding but may also hinder access if not positioned correctly.
-
Lipophilicity : Modifying substituents alters the compound's overall lipophilicity, which affects its ability to cross cell membranes and reach intracellular targets.
// Relationships S1 -> A1 [label=" Often Increases"]; S2 -> A2 [label=" Often Increases"]; S3 -> A3 [label=" Influences"]; }
Caption: Influence of substituent type on biological activity.
Future Perspectives and Conclusion
Substituted benzaldehyde oximes represent a highly tractable and promising class of compounds for drug discovery. The relative ease of their synthesis and the vast chemical space available for modification provide a fertile ground for developing next-generation therapeutics.
Future research should focus on:
-
Expanding the Chemical Library : Synthesizing novel derivatives with diverse substitution patterns to further probe the SAR.
-
Mechanism of Action Studies : Moving beyond phenotypic screening to identify the specific molecular targets for the most active compounds.
-
In Vivo Efficacy : Progressing lead compounds from in vitro assays to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.
-
Combination Therapies : Investigating the potential of these compounds to act synergistically with existing drugs to overcome resistance, particularly in oncology.[14]
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- Archives of Pharmacy. (2023). ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY. Archives of Pharmacy.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Journal of the Turkish Chemical Society, Section A: Chemistry. (2021).
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Li, X., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. [Link]
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- Medical Xpress. (2025).
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Wikipedia. (n.d.). Benzaldehyde oxime. Wikipedia. [Link]
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- Kochi, M., et al. (1985).
- Semantic Scholar. (n.d.). Antitumor activity of benzaldehyde. Semantic Scholar.
- Taylor & Francis Online. (n.d.). Screening and evaluation of antioxidant activity of some amido-carbonyl oxime derivatives and their radical scavenging activities. Taylor & Francis Online.
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- ResearchGate. (2025). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions.
- ResearchGate. (2025). Some Biological Applications and Mechanistic Insights of Benzaldehyde-Substituted Thiosemicarbazones and Their Metal Complexes: A Review.
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Whitepaper: The Role of Chloro and Nitro Groups in 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-nitrobenzenecarbaldehyde oxime is a multifaceted chemical entity whose reactivity and potential applications are profoundly dictated by the electronic interplay of its constituent functional groups. This technical guide provides an in-depth analysis of the roles of the chloro and nitro substituents on the aromatic core. We will dissect their individual and synergistic electronic effects, the resulting impact on the molecule's reactivity in key synthetic transformations, and the implications for its utility in medicinal chemistry and drug development. This document serves as a comprehensive resource, blending theoretical principles with practical, field-proven insights for professionals engaged in advanced organic synthesis and pharmaceutical research.
Introduction: A Molecule of Strategic Importance
Substituted benzaldehyde oximes are a class of organic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of biological activities.[1] The oxime moiety (=N-OH) provides unique physicochemical properties that facilitate interactions with biological targets, while the aromatic ring serves as a versatile scaffold for substitutions that can fine-tune potency and pharmacokinetic profiles.[1]
4-Chloro-3-nitrobenzenecarbaldehyde oxime (C7H5ClN2O3) is a prime example of a strategically substituted aromatic oxime.[2][3] Its architecture is dominated by two powerful electron-withdrawing groups—chloro and nitro—positioned to exert significant control over the molecule's electronic landscape and chemical behavior. Understanding the nuanced roles of these groups is paramount for leveraging this compound as a building block in organic synthesis or as a lead scaffold in drug discovery programs. This guide will explore the causality behind the molecule's properties, grounded in the fundamental principles of physical organic chemistry.
Core Physicochemical and Structural Data
A foundational understanding begins with the key physical properties of the oxime and its immediate precursor, 4-chloro-3-nitrobenzaldehyde. These properties influence reaction conditions, purification strategies, and formulation considerations.
| Property | 4-Chloro-3-nitrobenzaldehyde | 4-Chloro-3-nitrobenzenecarbaldehyde Oxime | Reference(s) |
| CAS Number | 16588-34-4 | 66399-01-7 | [2][4] |
| Molecular Formula | C7H4ClNO3 | C7H5ClN2O3 | [2][4] |
| Molecular Weight | 185.56 g/mol | 200.58 g/mol | [2][5] |
| Appearance | Off-white to light yellow powder | Data not specified; likely a crystalline solid | [6][7] |
| Melting Point | 61-63 °C | Not available | [6] |
| Boiling Point | ~276.5 °C (estimate) | Not available | [6] |
| Solubility | Sparingly soluble in water (4 g/L at 98 °C) | Not available | [6][7] |
The Electronic Landscape: A Symphony of Inductive and Resonance Effects
The chemical personality of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is dictated by the electronic tug-of-war between the chloro and nitro groups on the benzene ring. Both are classified as electron-withdrawing groups (EWGs), but they operate through different mechanisms, creating a unique distribution of electron density across the aromatic core.
The Duality of the Chloro Group
The chlorine atom at the C4 position exhibits a dual electronic nature:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond. This is a distance-dependent effect that deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene.[8]
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi (π) system. This donation of electron density partially counteracts the inductive withdrawal. This resonance effect preferentially increases electron density at the ortho and para positions relative to the chlorine atom.
The net result is that the inductive effect outweighs the resonance effect, making the chloro group an overall deactivator. However, because it enriches the ortho and para positions, it directs incoming electrophiles to those sites.[8]
The Unambiguous Power of the Nitro Group
The nitro group (-NO₂) at the C3 position is one of the most powerful EWGs in organic chemistry.[9][10] Its influence is strong and unambiguous:
-
Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms strongly pull electron density from the ring through the σ-bond.[11]
-
Resonance Effect (-M or -R): The nitro group can actively withdraw π-electron density from the aromatic ring into its own structure, as shown by resonance forms. This delocalization creates significant positive charge within the ring, particularly at the ortho and para positions relative to the nitro group.[11]
This combined -I and -M effect makes the nitro group a very strong deactivator for electrophilic aromatic substitution and a meta-director, as the meta position is the "least deactivated" site for electrophilic attack.[11][12]
Synergistic Deactivation and Directed Reactivity
In 4-Chloro-3-nitrobenzenecarbaldehyde oxime, these effects combine to create a highly electron-deficient aromatic ring. The nitro group at C3 and the chloro group at C4 work in concert to withdraw electron density, rendering the ring significantly less reactive to electrophiles. The directing effects are also critical:
-
The C3-nitro group directs incoming electrophiles to C5 (meta).
-
The C4-chloro group directs incoming electrophiles to C2 and C6 (ortho).
This complex interplay governs which positions on the ring are susceptible to substitution. Conversely, the severe electron deficiency makes the ring highly activated for nucleophilic aromatic substitution (SNA_r) , particularly at the carbon bearing the chloro group (C4), which is para to the powerful electron-withdrawing nitro group.
Caption: Logical flow of substituent effects on the aromatic ring's reactivity.
Impact on Synthesis and Chemical Reactivity
The electronic properties endowed by the chloro and nitro groups directly govern the synthetic pathways to, and subsequent reactions of, 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Synthesis of the Precursor: 4-Chloro-3-nitrobenzaldehyde
The synthesis of the parent aldehyde is a classic example of electrophilic aromatic substitution where directing group effects are critical. The starting material is p-chlorobenzaldehyde. The chloro group is an ortho, para-director. Since the para position is blocked by the aldehyde, nitration occurs at one of the ortho positions (C3).
Experimental Protocol: Nitration of p-Chlorobenzaldehyde [4]
-
Reagent Preparation: Prepare a mixed acid solution by carefully adding fuming nitric acid to concentrated sulfuric acid, maintaining a low temperature with an ice bath.
-
Reaction: Slowly add p-chlorobenzaldehyde to the mixed acid, ensuring the reaction temperature is maintained below 10 °C. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Mechanism: The π-electrons of the chlorobenzaldehyde ring attack the nitronium ion. The chloro group directs the substitution to the C3 position.
-
Workup: After reacting for approximately 2 hours, pour the reaction mixture onto crushed ice to precipitate the solid product.
-
Purification: Filter the crude product, wash with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent like ligroin can be performed for further purification. The typical yield is around 89%.[4]
Synthesis of the Oxime
The conversion of the aldehyde to the oxime is a nucleophilic addition-elimination reaction at the carbonyl carbon.[13] The strong electron-withdrawing nature of the substituted ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxylamine.
Experimental Protocol: Oximation of 4-Chloro-3-nitrobenzaldehyde [14][15]
-
Dissolution: Dissolve 4-Chloro-3-nitrobenzaldehyde in a suitable solvent such as ethanol or aqueous mineral water.[14]
-
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl), often in the presence of a mild base like sodium carbonate or ammonium acetate to liberate the free hydroxylamine nucleophile.[2][15]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[16]
-
Isolation: The oxime product, being generally less polar than the aldehyde, may precipitate from the solution upon completion or after the addition of water.
-
Purification: The product can be collected by filtration and purified by recrystallization.
Caption: Two-step synthesis of the target oxime from p-chlorobenzaldehyde.
Potential Roles in Drug Discovery and Medicinal Chemistry
The structural motifs present in 4-Chloro-3-nitrobenzenecarbaldehyde oxime are of significant interest to drug development professionals.
-
Bioisosteric Replacement: The oxime group can act as a bioisostere for other functional groups like esters or amides, potentially improving metabolic stability or receptor binding affinity.
-
Antimicrobial Potential: Substituted benzaldehyde oximes have been investigated as a scaffold for novel antimicrobial agents.[1] The specific electronic and steric properties conferred by the chloro and nitro groups could be tuned to optimize activity against various pathogens.
-
Enzyme Inhibition: The precursor aldehyde, 4-chloro-3-nitrobenzaldehyde, has been identified as a potent inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, suggesting potential applications in treating autoimmune and allergic inflammatory diseases.[6] This activity provides a strong rationale for exploring the biological profile of the corresponding oxime derivative.
-
Synthetic Handle: The high reactivity of the C-Cl bond towards nucleophilic aromatic substitution allows this molecule to serve as a versatile intermediate. The chloro group can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to rapidly generate libraries of compounds for high-throughput screening. This is a key strategy in modern drug discovery.[17]
Conclusion
The chloro and nitro groups in 4-Chloro-3-nitrobenzenecarbaldehyde oxime are not mere structural decorations; they are the primary determinants of the molecule's chemical identity and utility. Through a powerful combination of inductive and resonance effects, they create a highly electron-deficient aromatic system. This electronic configuration deactivates the ring towards electrophilic attack while simultaneously enhancing the electrophilicity of the carbonyl precursor and activating the C-Cl bond for nucleophilic displacement. For researchers and drug development scientists, a thorough understanding of these roles is essential for designing efficient synthetic routes, predicting reaction outcomes, and rationally designing novel therapeutic agents based on this promising chemical scaffold.
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Indian Academy of Sciences. (2021, July 27). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]
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Literature review of 4-Chloro-3-nitrobenzenecarbaldehyde oxime
An In-depth Technical Guide to 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
To the modern researcher and drug development professional, the strategic value of a chemical intermediate is defined by its synthetic accessibility, purity, and the reactive potential encoded within its structure. 4-Chloro-3-nitrobenzenecarbaldehyde oxime (CAS No: 66399-01-7) emerges as a compound of significant interest, positioned at the intersection of three potent functional domains: a reactive oxime, an electron-deficient aromatic ring primed for nucleophilic substitution, and a reducible nitro group.[1]
This guide serves as a comprehensive technical resource, synthesizing available data with established chemical principles to provide a Senior Application Scientist's perspective on the synthesis, characterization, and synthetic utility of this versatile building block. While specific analytical data for this compound is not widely published, this paper constructs a predictive framework based on analogous structures to empower researchers in their synthetic endeavors.
Physicochemical and Safety Profile
A foundational understanding of a compound's properties and hazards is paramount for its effective and safe utilization in a laboratory setting.
Core Properties
The key physicochemical identifiers for 4-Chloro-3-nitrobenzenecarbaldehyde oxime are summarized below.
| Property | Value | Reference |
| CAS Number | 66399-01-7 | [2] |
| Molecular Formula | C₇H₅ClN₂O₃ | [3] |
| Molecular Weight | 200.58 g/mol | [2][3] |
| Monoisotopic Mass | 199.99887 Da | [3][4] |
| Appearance | Expected to be an off-white to yellow solid | Inferred |
| Synonyms | (NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine | [4] |
Safety and Handling
According to available safety data sheets (SDS), the compound is classified as harmful if swallowed.[5] Standard laboratory precautions should be rigorously followed.
-
Hazard Statements : H302: Harmful if swallowed.[5]
-
Precautionary Statements :
-
Personal Protective Equipment (PPE) : Use of chemical safety goggles, gloves, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood.[6]
Synthesis and Purification
The most direct and established route for the synthesis of aldoximes is the condensation reaction between the parent aldehyde and hydroxylamine.[7] This methodology is highly reliable for producing 4-Chloro-3-nitrobenzenecarbaldehyde oxime from its commercially available aldehyde precursor.
Synthesis Workflow
The overall process from starting material to a fully characterized final product follows a logical and validated sequence.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous substituted benzaldehyde oximes.[8][9]
Materials and Reagents:
-
4-Chloro-3-nitrobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O) (2.5 eq)
-
Ethanol (95%)
-
Deionized Water
-
Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle
-
Buchner funnel and vacuum flask
Procedure:
-
Reagent Preparation: In a 100 mL round-bottomed flask, dissolve 4-Chloro-3-nitrobenzaldehyde (e.g., 5.0 g, 26.9 mmol) in ethanol (20 mL).
-
Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (e.g., 2.25 g, 32.3 mmol) and sodium acetate trihydrate (e.g., 9.1 g, 67.3 mmol) in a minimal amount of warm water (e.g., 40 mL).
-
Causality Insight: Hydroxylamine hydrochloride is a stable salt. The base, sodium acetate, is required to liberate the free hydroxylamine (NH₂OH), which is the active nucleophile. It also neutralizes the HCl byproduct formed during the reaction, driving the equilibrium towards the product.[7]
-
-
Reaction: Add the aqueous hydroxylamine/acetate solution to the ethanolic aldehyde solution. Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture (e.g., 7:3). The disappearance of the starting aldehyde spot indicates reaction completion (typically 1-2 hours).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 200 mL of cold deionized water. A precipitate of the crude oxime should form.
-
Purification:
-
Collect the crude product by vacuum filtration, washing the solid thoroughly with cold water to remove inorganic salts.[8]
-
Dry the crude solid under vacuum.
-
For final purification, perform recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure 4-Chloro-3-nitrobenzenecarbaldehyde oxime as a solid.
-
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted ¹H NMR Data (500 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Multiplicity & Notes |
| ~11.7 | (s, 1H): The acidic oxime proton (-NOH). Expected to be a broad singlet; position can vary. |
| ~8.4 | (d, 1H): Aromatic proton ortho to the nitro group and meta to the oxime group. |
| ~8.2 | (s, 1H): The imine proton (-CH=N). |
| ~8.0 | (dd, 1H): Aromatic proton meta to both the nitro and chloro groups. |
| ~7.8 | (d, 1H): Aromatic proton ortho to the chloro group and meta to the nitro group. |
| Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | Imine carbon (-C H=N). |
| ~148 | Aromatic carbon bearing the nitro group (Ar-NO₂). |
| ~135-140 | Aromatic carbons (quaternary). |
| ~125-132 | Aromatic carbons (CH). |
Infrared (IR) Spectroscopy & Mass Spectrometry
| Predicted IR & MS Data | |
| Technique | Expected Peaks / Values |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (broad, O-H stretch); ~1610 (C=N stretch); ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch); ~950 (N-O stretch); ~800-850 (Ar-Cl stretch).[7][11] |
| Mass Spec (ESI) | Expected [M+H]⁺ at m/z = 201.0061.[4] |
Chemical Reactivity and Synthetic Potential
The true value of 4-Chloro-3-nitrobenzenecarbaldehyde oxime lies in the orthogonal reactivity of its functional groups, making it a highly versatile intermediate for building molecular complexity, particularly in the context of drug discovery.[12]
-
The Oxime Moiety : Oximes are stable functional groups but can serve as precursors to other functionalities. They can be hydrolyzed back to the aldehyde, reduced to amines, or undergo rearrangements. The oxime group itself is a known pharmacophore, present in several FDA-approved drugs, and can act as a bioisostere for other groups like phosphates or peptide bonds.[13] Its ability to act as both a hydrogen bond donor and acceptor makes it valuable in designing molecules that interact with biological targets.[13][14]
-
The Aromatic Ring : The presence of two strong electron-withdrawing groups (NO₂ and CH=NOH) makes the aromatic ring highly electron-deficient. This strongly activates the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SₙAr) . This allows for the straightforward introduction of a wide variety of nucleophiles (e.g., amines, thiols, alkoxides), enabling the rapid generation of diverse chemical libraries for screening.[1]
-
The Nitro Group : The nitro group is readily reduced to an aniline using standard conditions (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This unmasks a nucleophilic amino group, which can then be used for a plethora of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, further expanding the synthetic possibilities.
The combination of these three reactive sites allows for a modular and stepwise approach to building complex molecules, making this compound an excellent starting point for combinatorial chemistry and the synthesis of novel heterocyclic systems.[12]
Conclusion
4-Chloro-3-nitrobenzenecarbaldehyde oxime represents a potent and underutilized chemical intermediate. Its synthesis is straightforward and high-yielding, based on robust and well-documented organic chemistry principles. While a lack of published characterization data necessitates a predictive approach, the established reactivity of its constituent functional groups provides a clear roadmap for its application. For researchers in drug development, this molecule offers a strategic entry point for the creation of diverse and novel molecular scaffolds, leveraging its potential for nucleophilic substitution, nitro group reduction, and the inherent biological relevance of the oxime moiety.
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Zarei, A., et al. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 30(2), 571-575. [Online] Available at: [Link]
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Kovarik, Z., et al. (2021). New Heterostilbene and Triazole Oximes as Potential CNS-Active and Cholinesterase-Targeted Therapeutics. International Journal of Molecular Sciences, 22(19), 10712. [Online] Available at: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Abstract: This document provides a comprehensive guide for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime, a valuable intermediate in organic and medicinal chemistry. The protocol details a robust and efficient method starting from 4-Chloro-3-nitrobenzaldehyde and hydroxylamine hydrochloride. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Significance
4-Chloro-3-nitrobenzenecarbaldehyde oxime is a pivotal building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Oximes, in general, are highly versatile functional groups. They serve as crucial intermediates for the synthesis of nitriles, amides (via the Beckmann rearrangement), and amines.[1] The specific substitution pattern of this molecule—a chloro group ortho to a nitro group, and a formyl oxime group—presents a unique electronic and steric environment, making it a tailored precursor for targeted molecular architectures.
The synthesis described herein follows a classic and reliable chemical transformation: the condensation reaction between an aldehyde and hydroxylamine.[2] This reaction proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding aldoxime with high efficiency.
Reaction Mechanism and Rationale
The formation of an oxime from an aldehyde is a well-established reaction in organic chemistry.[2][3] The process is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is typically performed in a slightly acidic medium, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of hydroxylamine (NH₂OH) attacks the partially positive carbonyl carbon of 4-Chloro-3-nitrobenzaldehyde. This leads to the formation of a tetrahedral intermediate, a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. The hydroxyl group is protonated, forming a good leaving group (H₂O), which is then expelled to form a C=N double bond, resulting in the final oxime product.
The use of hydroxylamine hydrochloride (NH₂OH·HCl) is common as it is a stable, crystalline solid that is easier to handle than free hydroxylamine.[4] A base, such as sodium bicarbonate or sodium acetate, is often added to neutralize the HCl released, which drives the reaction towards the product. However, some modern, greener protocols have demonstrated high yields even in the absence of a catalyst or base, particularly when using a solvent system like a mineral water/methanol mixture.[5]
Precursor Synthesis: A Note on 4-Chloro-3-nitrobenzaldehyde
The starting material, 4-Chloro-3-nitrobenzaldehyde, is a critical precursor. It is typically synthesized via the electrophilic aromatic substitution (nitration) of 4-chlorobenzaldehyde.[6] This reaction involves treating 4-chlorobenzaldehyde with a nitrating mixture, commonly a combination of fuming nitric acid and concentrated sulfuric acid, at low temperatures (below 10°C).[6][7] The directing effects of the chloro (-Cl) and aldehyde (-CHO) groups on the benzene ring guide the incoming nitro group (NO₂⁺) to the position meta to the aldehyde and ortho to the chlorine, yielding the desired product.[6]
Detailed Synthesis Protocol
This protocol is based on established methods for the synthesis of aryl oximes from aryl aldehydes.[5]
Materials and Reagents
| Reagent/Material | Formula | CAS Number | M.W. ( g/mol ) | Purity |
| 4-Chloro-3-nitrobenzaldehyde | C₇H₄ClNO₃ | 16588-34-4 | 185.56 | ≥98% |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 5470-11-1 | 69.49 | ≥99% |
| Methanol (MeOH) | CH₃OH | 67-56-1 | 32.04 | ACS Grade |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | 88.11 | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | 142.04 | ACS Grade |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Separatory funnel (100 mL)
-
Büchner funnel and filter flask
-
TLC plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-nitrobenzaldehyde (1.0 g, 5.39 mmol) in 10 mL of methanol.
-
To this solution, add hydroxylamine hydrochloride (0.45 g, 6.47 mmol, 1.2 equivalents).
-
Add 10 mL of deionized water to the flask. The mixture should be a pale yellow suspension.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 30-60 minutes.
-
Work-up: Once the starting material is consumed, add 20 mL of ethyl acetate and 20 mL of water to the reaction mixture in a separatory funnel.
-
Shake the funnel and allow the layers to separate. Collect the organic (upper) layer.
-
Wash the organic layer with 20 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Characterization
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: The expected melting point should be determined and compared to literature values.
-
Spectroscopic Analysis: The structure should be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of the oxime group can be identified by a characteristic O-H stretch in the IR spectrum around 3600 cm⁻¹ and a C=N stretch around 1665 cm⁻¹.[2]
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 4-Chloro-3-nitrobenzaldehyde |
| Amount of Starting Material | 1.0 g (5.39 mmol) |
| Reagent | Hydroxylamine Hydrochloride |
| Amount of Reagent | 0.45 g (6.47 mmol) |
| Solvent System | Methanol/Water (1:1 v/v) |
| Total Solvent Volume | 20 mL |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 30-60 minutes |
| Expected Yield | >90% |
Safety and Handling
Researcher's Responsibility: It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.[4][10][11][12] The following is a summary of key hazards.
-
4-Chloro-3-nitrobenzaldehyde:
-
Hazards: Causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][13]
-
Precautions: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area or under a chemical fume hood.[7][13]
-
-
Hydroxylamine Hydrochloride:
-
Hazards: Harmful if swallowed (H302) and in contact with skin (H312).[11] Causes skin and serious eye irritation.[11] May cause an allergic skin reaction and is suspected of causing cancer.[11] Very toxic to aquatic life.[4] Decomposes on heating, which can create an explosion hazard.[14]
-
Precautions: Obtain special instructions before use.[4] Do not handle until all safety precautions have been read and understood.[4] Wear protective gloves, clothing, and eye/face protection.[11] Handle only under a chemical fume hood.[4]
-
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
Laboratory coat.
Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Avoid release to the environment.
Chemical Reaction Diagram
Caption: Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime from 4-Chloro-3-nitrobenzaldehyde.
References
-
The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. Available at: [Link]
-
Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Available at: [Link]
-
4-Chloro-3-nitrobenzaldehyde. PubChem, National Center for Biotechnology Information. Available at: [Link]
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents.
-
Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. National Institutes of Health (NIH). Available at: [Link]
-
Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. ResearchGate. Available at: [Link]
-
Safety Data Sheet: 3-Nitrobenzaldehyde. Carl ROTH. Available at: [Link]
-
ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. ILO. Available at: [Link]
-
o-NITROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]
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Formation of an Oxime from an Aldehyde. YouTube. Available at: [Link]
-
SAFETY DATA SHEET. Lab Alley. Available at: [Link]
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Oximes. BYJU'S. Available at: [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central, National Institutes of Health (NIH). Available at: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. Available at: [Link]
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(E)-4-Nitrobenzaldehyde oxime. National Institutes of Health (NIH). Available at: [Link]
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Mastering the Purification of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime: An Application Guide
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the purification of 4-Chloro-3-nitrobenzenecarbaldehyde oxime, a key intermediate in pharmaceutical and agrochemical research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the principles behind each purification technique to ensure the highest purity of the final compound. This document covers recrystallization, column chromatography, and acid-base extraction, offering step-by-step methodologies and troubleshooting guidance. The aim is to equip researchers with the necessary tools to overcome common purification challenges and obtain a product of exceptional quality for subsequent applications.
Introduction: The Critical Role of Purity
4-Chloro-3-nitrobenzenecarbaldehyde oxime is a versatile building block in organic synthesis. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in biological assays. Common impurities in the synthesis of this oxime include unreacted 4-chloro-3-nitrobenzaldehyde, byproducts from side reactions, and geometric (E/Z) isomers of the oxime itself.[1] This guide details robust purification strategies to mitigate these challenges.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is fundamental to designing effective purification protocols.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₃ | [2] |
| Molecular Weight | 200.58 g/mol | [2] |
| Melting Point | 147-150 °C | [3] |
| Appearance | Off-white to light yellow solid | [4] |
The presence of a polar nitro group and a moderately polar oxime group, combined with a substituted benzene ring, suggests that the compound will have moderate solubility in polar organic solvents and limited solubility in nonpolar solvents.[5]
Purification Strategies: A Multi-faceted Approach
The choice of purification technique depends on the nature and quantity of the impurities present. This guide focuses on three primary methods: recrystallization, column chromatography, and acid-base extraction.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility at varying temperatures.[6] The ideal solvent will dissolve the oxime sparingly at room temperature but completely at an elevated temperature, while impurities remain either soluble or insoluble at all temperatures.
Protocol 1: Single-Solvent Recrystallization
-
Rationale: This method is suitable when a single solvent is identified that meets the criteria for effective recrystallization. Based on the purification of the precursor aldehyde, an ethanol/water system is a promising starting point.[2]
-
Materials:
-
Crude 4-Chloro-3-nitrobenzenecarbaldehyde oxime
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
-
Procedure:
-
Place the crude oxime in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot filtration.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven.
-
Diagram 1: Recrystallization Workflow
Caption: Workflow for the purification of 4-Chloro-3-nitrobenzenecarbaldehyde oxime by recrystallization.
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7][8] For nitroaromatic oximes, silica gel is a common stationary phase.
Protocol 2: Silica Gel Column Chromatography
-
Rationale: This method is particularly effective for separating the desired oxime from closely related impurities, such as the starting aldehyde or E/Z isomers.[7] A hexane-ethyl acetate eluent system is a good starting point for moderately polar compounds.
-
Materials:
-
Crude 4-Chloro-3-nitrobenzenecarbaldehyde oxime
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude oxime in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.
-
Carefully load the dried silica with the adsorbed compound onto the top of the column.
-
Begin eluting the column with a nonpolar solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3 hexane/ethyl acetate) to elute the compounds.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure oxime.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Diagram 2: Column Chromatography Workflow
Caption: Workflow for the purification of 4-Chloro-3-nitrobenzenecarbaldehyde oxime by column chromatography.
Acid-Base Extraction: Leveraging Chemical Properties
Oximes are weakly acidic due to the hydroxyl proton and can be deprotonated by a suitable base. This property can be exploited for purification through acid-base extraction.[9]
Protocol 3: Acid-Base Extraction
-
Rationale: This technique is effective for separating the acidic oxime from neutral impurities, such as unreacted aldehyde.
-
Materials:
-
Crude 4-Chloro-3-nitrobenzenecarbaldehyde oxime
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
-
Separatory funnel
-
-
Procedure:
-
Dissolve the crude oxime in diethyl ether.
-
Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide solution. The oxime will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer containing the deprotonated oxime.
-
Wash the aqueous layer with diethyl ether to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid to precipitate the purified oxime.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any residual salts.
-
Dry the purified oxime under vacuum.
-
Diagram 3: Acid-Base Extraction Workflow
Caption: Workflow for the purification of 4-Chloro-3-nitrobenzenecarbaldehyde oxime by acid-base extraction.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (147-150 °C) is indicative of high purity.[3]
-
Spectroscopic Methods (NMR, IR): To confirm the chemical structure and identify any residual impurities.
Conclusion
The purification of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is a critical step in its utilization as a synthetic intermediate. By employing the detailed protocols for recrystallization, column chromatography, and acid-base extraction provided in this guide, researchers can obtain a product of high purity. The choice of method will depend on the specific impurities present, and a combination of techniques may be necessary to achieve the desired level of purity.
References
-
PubChem. (Z)-4-chloro-3-nitrobenzaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]
- Vogh, J. W. (1971). Isolation and Analysis of Carbonyl Compounds as Oximes. Analytical Chemistry, 43(12), 1618-1623.
-
Organic Syntheses. (n.d.). Procedure for the preparation of (E)-acetophenone O-acetyl oxime. Retrieved from [Link]
-
PubChem. 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Sharghi, H., & Hosseini, M. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Bulletin of the Korean Chemical Society, 26(10), 1635-1637.
-
SIELC Technologies. (n.d.). Separation of Formaldehyde, oxime on Newcrom R1 HPLC column. Retrieved from [Link]
- Oriental Journal of Chemistry. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 29(1), 269-273.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-chloro-3-nitrobenzaldehyde oxime (C7H5ClN2O3). Retrieved from [Link]
- National Center for Biotechnology Information. (2019). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Molecules, 24(18), 3298.
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A procedure for the synthesis of nitro-imines. Retrieved from [Link]
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Characterization methods for 4-Chloro-3-nitrobenzenecarbaldehyde oxime
An In-depth Technical Guide to the Characterization of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the multi-faceted characterization of 4-chloro-3-nitrobenzenecarbaldehyde oxime, a key chemical intermediate in various synthetic pathways. The protocols and insights detailed herein are curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
The structural confirmation and purity assessment of synthesized compounds are cornerstones of chemical research and development. For a molecule like 4-chloro-3-nitrobenzenecarbaldehyde oxime, which contains multiple functional groups—an oxime, a nitro group, and a chloro-substituted aromatic ring—a combination of orthogonal analytical techniques is imperative. This guide outlines a systematic approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to build a self-validating analytical dossier for the compound.
Physicochemical Properties
A foundational understanding of the compound's basic properties is essential before proceeding with any analytical workflow.
| Property | Value | Source |
| Chemical Formula | C₇H₅ClN₂O₃ | [1][2] |
| Molecular Weight | 200.58 g/mol | [1][2] |
| Monoisotopic Mass | 199.99887 Da | [2][3] |
| CAS Number | 66399-01-7 | [1] |
| IUPAC Name | (NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine | [2][3] |
| Appearance | Expected to be a solid powder | Inferred |
Synthesis Overview: A Pathway to the Target Molecule
The most common and efficient synthesis of 4-chloro-3-nitrobenzenecarbaldehyde oxime involves the condensation reaction of the parent aldehyde, 4-chloro-3-nitrobenzaldehyde, with hydroxylamine.[4][5] This nucleophilic addition-elimination reaction is a cornerstone of imine and oxime chemistry. A base is typically employed to liberate the free hydroxylamine from its hydrochloride salt, driving the reaction towards completion.
Caption: Synthesis of 4-chloro-3-nitrobenzenecarbaldehyde oxime.
Part 1: Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for complete structural assignment.
Principle of Causality
The electronegativity of the nitro group and the halogen, combined with the anisotropic effects of the aromatic ring, results in a highly dispersed ¹H NMR spectrum where each aromatic proton has a distinct chemical shift and coupling pattern. The formation of the oxime introduces a new hydroxyl proton and shifts the aldehydic proton significantly downfield into the characteristic CH =NOH region.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for oximes as it facilitates the observation of the exchangeable -OH proton.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Data Interpretation and Expected Results
The combination of NMR data should be consistent with the proposed structure. The ¹H NMR spectrum of the starting material, 4-chloro-3-nitrobenzaldehyde, shows a characteristic aldehyde proton signal around 10 ppm.[6] Upon conversion to the oxime, this signal disappears and is replaced by a new signal for the CH =NOH proton.
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| -NOH | 8.5 - 11.5 (broad singlet) | - | Exchangeable proton, position and shape are solvent and concentration-dependent. |
| CH=N | 8.0 - 8.5 (singlet) | 145 - 155 | Deshielded proton and carbon due to attachment to electronegative nitrogen. |
| Aromatic C-H | 7.5 - 8.5 (multiplets) | 120 - 140 | Complex splitting pattern due to ortho and meta couplings. Specific shifts influenced by -Cl and -NO₂ groups. |
| Aromatic C-Cl | - | 130 - 140 | Quaternary carbon attached to chlorine. |
| Aromatic C-NO₂ | - | 145 - 155 | Quaternary carbon attached to the strongly electron-withdrawing nitro group. |
Note: Predicted values are based on established data for structurally similar nitroaromatic oximes and the starting aldehyde.[7][8][9]
Part 2: Functional Group Confirmation by FT-IR Spectroscopy
FT-IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. The conversion of an aldehyde to an oxime results in a distinct and easily verifiable change in the IR spectrum.
Principle of Causality
The key transformation is the replacement of the strong carbonyl (C=O) stretch of the aldehyde with characteristic stretches for the oxime's O-H, C=N, and N-O bonds. The presence of the nitro group (NO₂) also provides strong, characteristic absorption bands.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.
Data Interpretation and Expected Results
The most telling evidence of a successful reaction is the disappearance of the strong aldehyde C=O stretch (typically ~1700 cm⁻¹) and the appearance of the bands listed below.
Table 2: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3600 - 3100 | O-H | Stretching (broad) |
| ~1650 | C=N | Stretching |
| 1550 - 1500 & 1350 - 1300 | N=O | Asymmetric & Symmetric Stretching |
| 960 - 930 | N-O | Stretching |
| 800 - 600 | C-Cl | Stretching |
Source for characteristic oxime bands:[4][10]
Part 3: Molecular Weight Verification by Mass Spectrometry
Mass spectrometry provides the exact molecular weight of the compound, serving as a definitive check on its elemental composition. It also offers structural information through the analysis of fragmentation patterns.
Principle of Causality
Under ionization, the molecule will generate a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight. High-resolution mass spectrometry (HRMS) can determine this mass with enough accuracy to confirm the molecular formula.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule and can be run in either positive or negative ion mode.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Data Acquisition: Acquire a full scan mass spectrum. For HRMS, use a Time-of-Flight (TOF) or Orbitrap analyzer.
Data Interpretation and Expected Results
The primary goal is to identify the molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed.
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z (Monoisotopic) | Notes |
| [M+H]⁺ | 201.00615 | Protonated molecule, expected in ESI positive mode.[3] |
| [M-H]⁻ | 198.99159 | Deprotonated molecule, expected in ESI negative mode.[3] |
| [M]⁺˙ | 199.99887 | Molecular ion, expected in techniques like Electron Ionization (EI). |
A crucial self-validating feature is the isotopic pattern for chlorine. The spectrum should show two peaks for each chlorine-containing ion, separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1 ([M]⁺ : [M+2]⁺), corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
Part 4: Purity Assessment by HPLC
HPLC is the industry-standard method for determining the purity of a chemical compound and for separating it from starting materials, byproducts, or impurities.
Principle of Causality
The compound is separated based on its differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. The polarity of 4-chloro-3-nitrobenzenecarbaldehyde oxime will determine its retention time under specific conditions. A pure compound should ideally yield a single, sharp peak.
Experimental Protocol: HPLC Analysis
A reverse-phase HPLC method is most suitable. The following protocol is adapted from methods for the starting material and similar aromatic compounds.[11][12]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% formic acid for improved peak shape).
-
Start with 30% ACN, ramp to 90% ACN over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of the mobile phase.
-
Injection Volume: 10 µL.
Data Interpretation
A pure sample will show a single major peak at a specific retention time. The presence of a peak corresponding to the retention time of the starting material (4-chloro-3-nitrobenzaldehyde) would indicate an incomplete reaction. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Comprehensive Characterization Workflow
The synergy of these techniques provides a robust, self-validating system for characterization.
Caption: A systematic workflow for the characterization of synthesized compounds.
References
-
PubChem. (Z)-4-chloro-3-nitrobenzaldehyde oxime | C7H5ClN2O3. [Link]
-
SIELC Technologies. Separation of 4-Chloro-3-nitrobenzaldehyde on Newcrom R1 HPLC column. [Link]
-
PubChem. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3. [Link]
-
ResearchGate. IR absorbance of oxime, showing characteristic bands: 3418 cm⁻¹ (O-H...). [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Cheméo. 4-Chloro-3-nitrobenzaldehyde.pdf. [Link]
-
Royal Society of Chemistry. Electrochemical Tandem Synthesis of Oximes from Alcohols... - Supporting Information. [Link]
-
NIST. 4-Chloro-3-nitrobenzaldehyde - NIST WebBook. [Link]
-
PubChemLite. 4-chloro-3-nitrobenzaldehyde oxime (C7H5ClN2O3). [Link]
-
ResearchGate. Oximes 1-4 employed for this study. [Link]
-
MDPI. Arylcyanomethylenequinone Oximes: An Overview of Synthesis.... [Link]
-
Wikipedia. Oxime. [Link]
-
Royal Society of Chemistry. Deprotection of oximes, imines, and azines.... [Link]
-
ResearchGate. New Approach to Oximes Through Reduction of Nitro Compounds.... [Link]
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
American Chemical Society. N-N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics.... [Link]
-
ResearchGate. Determination of residual 4-nitrobenzaldehyde in chloramphenicol.... [Link]
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Application Notes and Protocols: 4-Chloro-3-nitrobenzenecarbaldehyde Oxime as a Precursor for Heterocyclic Synthesis
Introduction: Strategic Value of a Multifunctional Precursor
In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 4-Chloro-3-nitrobenzenecarbaldehyde oxime is a precursor of significant synthetic potential, engineered with a unique combination of reactive sites. The oxime functionality serves as a gateway to 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. Concurrently, the aromatic ring is decorated with a chloro group, a versatile handle for cross-coupling reactions, and a nitro group, which can be readily reduced to an amine for further derivatization. This trifecta of functionalities makes it an exceptionally valuable starting material for generating diverse molecular scaffolds, particularly isoxazoles and isoxazolines, which are prevalent in numerous pharmacologically active compounds.
This guide provides a detailed exploration of 4-chloro-3-nitrobenzenecarbaldehyde oxime, from its synthesis to its application as a precursor to the corresponding nitrile oxide for subsequent heterocyclic construction. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and experimental best practices.
Physicochemical Properties
A summary of the key physicochemical properties of 4-chloro-3-nitrobenzenecarbaldehyde oxime is presented below.
| Property | Value | Reference(s) |
| CAS Number | 66399-01-7 | [1] |
| Molecular Formula | C₇H₅ClN₂O₃ | [1] |
| Molecular Weight | 200.58 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [2] |
| Melting Point | 147-150 °C | [2] |
Protocol I: Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
The synthesis of the title oxime is a direct and high-yielding condensation reaction between the parent aldehyde and hydroxylamine. This procedure is a foundational step for any subsequent heterocyclic synthesis.
Causality and Experimental Rationale
The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form the C=N double bond of the oxime. A mild base is often used to neutralize the HCl released from hydroxylamine hydrochloride, driving the equilibrium towards the product.
Caption: General synthesis of the title oxime.
Step-by-Step Protocol
This protocol is adapted from established methods for the synthesis of aryl oximes.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzaldehyde (1.0 eq.) in a suitable solvent such as ethanol or a methanol/water mixture.
-
Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq.) to the stirred solution. Subsequently, add a base such as sodium acetate or pyridine (1.5 eq.) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, pour the mixture into cold water to precipitate the product.
-
Purification: The crude oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.
Application in Heterocyclic Synthesis: The [3+2] Cycloaddition Pathway
The primary application of 4-chloro-3-nitrobenzenecarbaldehyde oxime in heterocyclic synthesis is its role as a stable precursor to the highly reactive 4-chloro-3-nitrophenyl nitrile oxide . This 1,3-dipole is not typically isolated but is generated in situ and immediately trapped by a dipolarophile (an alkene or alkyne) to yield isoxazoline or isoxazole rings, respectively.[4][5] This transformation is a cornerstone of isoxazole chemistry.[6]
Mechanism: From Oxime to Isoxazole
The overall process occurs in two key stages:
-
Nitrile Oxide Formation: The oxime is first converted to an intermediate hydroximoyl halide (typically a chloride) using a chlorinating agent like N-chlorosuccinimide (NCS). Subsequent elimination of HCl, promoted by a non-nucleophilic base (e.g., triethylamine), generates the nitrile oxide dipole.[7]
-
1,3-Dipolar Cycloaddition: The generated nitrile oxide rapidly undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile. The regioselectivity of this addition is governed by the electronic and steric properties of both the dipole and the dipolarophile.[4]
Caption: Key stages in isoxazole synthesis from an aldoxime.
Protocol II: One-Pot Synthesis of 3-(4-Chloro-3-nitrophenyl)isoxazoles
This representative protocol details the synthesis of a 3,5-disubstituted isoxazole via the in situ generation of 4-chloro-3-nitrophenyl nitrile oxide and its subsequent cycloaddition with a terminal alkyne.
Causality and Experimental Rationale
N-Chlorosuccinimide (NCS) is an effective and convenient reagent for converting the aldoxime to the intermediate hydroximoyl chloride under mild conditions.[7] Anhydrous dimethylformamide (DMF) is a common solvent as it effectively dissolves the reactants and intermediates. Triethylamine (Et₃N) acts as a base to facilitate the elimination of HCl, which is the rate-determining step for the formation of the reactive nitrile oxide. The alkyne is present in the reaction mixture to trap the nitrile oxide as it is formed, preventing its dimerization or decomposition.
Step-by-Step Protocol
This is a representative protocol adapted from established methods for the synthesis of 3-aryl isoxazoles.[7][8]
-
Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-nitrobenzenecarbaldehyde oxime (1.0 eq.) in anhydrous DMF.
-
Chlorination: Add N-chlorosuccinimide (NCS, 1.05 eq.) portion-wise to the solution while maintaining the temperature at or below room temperature with a water bath. Stir the mixture for 30-60 minutes. TLC can be used to monitor the formation of the hydroximoyl chloride intermediate.
-
Addition of Dipolarophile: To the reaction mixture, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq.).
-
Nitrile Oxide Generation and Cycloaddition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of triethylamine (Et₃N, 1.5 eq.) in anhydrous DMF dropwise over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(4-chloro-3-nitrophenyl)-5-substituted-isoxazole.
Expected Performance Based on Analogous Reactions
| Aryl Aldoxime Precursor | Dipolarophile | Oxidant/Conditions | Yield (%) | Reference |
| 4-Chlorobenzaldehyde Oxime | Phenylacetylene | Chloramine-T, EtOH, reflux | 78 | [8] |
| 3-Nitrobenzaldehyde Oxime | Phenylacetylene | Chloramine-T, EtOH, reflux | 72 | [8] |
| Benzaldehyde Oxime | Styrene | NCS, Et₃N, DMF | 85 (isoxazoline) | [7] |
| 4-Nitrobenzaldehyde Oxime | Propargyl alcohol | NCS, Et₃N, DMF, Ultrasound | 59 |
Conclusion and Outlook
4-Chloro-3-nitrobenzenecarbaldehyde oxime stands out as a highly functionalized and synthetically tractable precursor for complex molecule synthesis. The protocols detailed herein demonstrate a clear and reliable pathway from the parent aldehyde to the oxime and onward to valuable isoxazole heterocyclic systems via the nitrile oxide cycloaddition pathway. The presence of the chloro and nitro groups provides orthogonal reactive sites for subsequent diversification, allowing for the rapid generation of compound libraries for screening in drug discovery and materials science applications. Researchers employing this precursor can leverage the well-established principles of 1,3-dipolar cycloaddition chemistry to predictably construct novel molecular architectures with high efficiency.
References
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Bruno, O., Brullo, C., Bondavalli, F., Ranise, A., Schenone, S., Fossa, P., Menozzi, G., & Mosti, L. (2004). Synthesis and biological evaluation of 3,5-diaryl- and 3-aryl-5-heteroarylisoxazole derivatives. Arkivoc, 2004(5), 196-206. [Link]
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Piaz, V. D., & Giovannoni, M. P. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 7(1), 1-28. [Link]
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Liu, K. C., Shelton, B. R., & Howe, R. K. (1980). A particularly convenient preparation of hydroximoyl chlorides. The Journal of Organic Chemistry, 45(19), 3916–3918. [Link]
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De Sarlo, F., & Guarna, A. (1979). 1,3-Dipolar cycloaddition of nitrile oxides with alkenes. A new route to isoxazolines. The Journal of Organic Chemistry, 44(1), 142-144. [Link]
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-595. [Link]
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Caramella, P., & Grünanger, P. (1977). Nitrile Oxides and Imines. In 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). Wiley. [Link]
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PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Özdemir, Z., & Gümüş, S. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 1-6. [Link]
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Shen, Z. L., Che, C. M., & Yip, C. W. (2011). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 123. [Link]
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Application Notes and Protocols: The Utility of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Bioactive Heterocycles
4-Chloro-3-nitrobenzenecarbaldehyde oxime is a highly functionalized synthetic intermediate poised for significant applications in medicinal chemistry. Its strategic substitution pattern, featuring a reactive oxime moiety, an electron-withdrawing nitro group, and a synthetically versatile chlorine atom, renders it an invaluable scaffold for the construction of diverse heterocyclic systems. These heterocycles are cornerstones in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2][3][4][5]
This guide provides a comprehensive overview of the utility of 4-Chloro-3-nitrobenzenecarbaldehyde oxime in medicinal chemistry, focusing on its application in the synthesis of isoxazoles and 1,2,4-oxadiazoles. Detailed, field-proven protocols are presented, alongside an exploration of the mechanistic rationale and the therapeutic potential of the resulting compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is crucial for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₃ | PubChem |
| Molecular Weight | 200.58 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| CAS Number | 66399-01-7 | Sigma-Aldrich |
Core Synthetic Applications: Gateway to Privileged Scaffolds
The primary utility of 4-Chloro-3-nitrobenzenecarbaldehyde oxime in medicinal chemistry lies in its role as a precursor to nitrile oxides. These highly reactive 1,3-dipolar species are pivotal intermediates in the synthesis of five-membered heterocycles, most notably isoxazoles and isoxazolines, through [3+2] cycloaddition reactions.[6][7][8][9]
Diagram: General Reaction Pathway
Caption: Synthetic utility of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime.
Application I: Synthesis of Bioactive Isoxazoles
Isoxazoles are a prominent class of heterocyclic compounds found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide array of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][5][10][11] The 4-chloro-3-nitrophenyl moiety can be readily incorporated into the isoxazole scaffold, offering a promising avenue for the discovery of novel therapeutic agents.
Experimental Protocol: One-Pot Synthesis of 3-(4-Chloro-3-nitrophenyl)-5-substituted-isoxazoles
This protocol details the in situ generation of 4-chloro-3-nitrophenylnitrile oxide and its subsequent [3+2] cycloaddition with a terminal alkyne.
Rationale: The conversion of the aldoxime to a hydroximoyl chloride using an N-halosuccinimide is a mild and efficient method. The subsequent base-mediated elimination of HCl generates the nitrile oxide, which is immediately trapped by the dipolarophile (alkyne) to prevent its dimerization into a furoxan.[12]
Materials:
-
4-Chloro-3-nitrobenzenecarbaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
A terminal alkyne (e.g., propargyl alcohol, phenylacetylene)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-3-nitrobenzenecarbaldehyde oxime (1.0 eq).
-
Solvent Addition: Dissolve the oxime in anhydrous chloroform (or another suitable solvent) to a concentration of approximately 0.1-0.2 M.
-
Chlorination: To the stirred solution, add N-Chlorosuccinimide (1.1 eq) in one portion at room temperature. Stir the mixture for 30-60 minutes. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).[13]
-
Addition of Dipolarophile: Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Nitrile Oxide Generation and Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath. Add triethylamine (1.5 eq) dropwise via a syringe over 10-15 minutes. The triethylamine acts as a base to facilitate the elimination of HCl and the in situ formation of the nitrile oxide.[13]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(4-chloro-3-nitrophenyl)-5-substituted-isoxazole.
Data Presentation: Expected Products and Potential Biological Relevance
| Alkyne Used | Expected Isoxazole Product | Potential Biological Activity |
| Propargyl alcohol | (3-(4-Chloro-3-nitrophenyl)isoxazol-5-yl)methanol | Precursor for further functionalization; potential for antimicrobial or anticancer activity. |
| Phenylacetylene | 3-(4-Chloro-3-nitrophenyl)-5-phenylisoxazole | Anticancer, anti-inflammatory.[1][3] |
| Ethyl propiolate | Ethyl 3-(4-chloro-3-nitrophenyl)isoxazole-5-carboxylate | Can be hydrolyzed to the corresponding carboxylic acid, a versatile handle for further derivatization. |
Application II: Synthesis of Medicinally Relevant 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, often incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and cell permeability.[14][15] Derivatives of 1,2,4-oxadiazoles have demonstrated a broad range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[2][4][16]
Experimental Protocol: Synthesis of 3-(4-Chloro-3-nitrophenyl)-5-substituted-1,2,4-oxadiazoles
This protocol involves the dehydration of the starting oxime to the corresponding nitrile, which is then converted to an amidoxime and subsequently cyclized with a carboxylic acid derivative.
Rationale: This multi-step approach provides a reliable route to 1,2,4-oxadiazoles. The initial dehydration of the aldoxime to a nitrile is a key transformation. The subsequent conversion to an amidoxime and cyclization with an activated carboxylic acid is a classical and robust method for constructing the 1,2,4-oxadiazole ring.[17][18][19]
Materials:
-
4-Chloro-3-nitrobenzenecarbaldehyde oxime
-
Dehydrating agent (e.g., Acetic anhydride, Sodium bisulfate)[20]
-
Hydroxylamine hydrochloride
-
Base (e.g., Sodium bicarbonate, Sodium ethoxide)
-
A carboxylic acid or its activated derivative (e.g., acid chloride, ester)
-
Coupling agent (for carboxylic acid, e.g., EDC, HATU)
-
Solvents (e.g., Ethanol, Pyridine, DMF)
Procedure:
Step 1: Synthesis of 4-Chloro-3-nitrobenzonitrile
-
Dehydration: In a round-bottom flask, combine 4-Chloro-3-nitrobenzenecarbaldehyde oxime (1.0 eq) with a dehydrating agent such as acetic anhydride (2.0 eq).
-
Heating: Heat the mixture under reflux for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-water and stir. The nitrile product will often precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitrile.
Step 2: Synthesis of 4-Chloro-N'-hydroxy-3-nitrobenzimidamide (Amidoxime)
-
Reaction Setup: Dissolve the 4-Chloro-3-nitrobenzonitrile (1.0 eq) in ethanol.
-
Hydroxylamine Addition: Add a solution of hydroxylamine, prepared by reacting hydroxylamine hydrochloride (1.5 eq) with a base like sodium ethoxide (1.5 eq) in ethanol, to the nitrile solution.
-
Reaction: Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting amidoxime can often be purified by recrystallization.
Step 3: Synthesis of 3-(4-Chloro-3-nitrophenyl)-5-substituted-1,2,4-oxadiazole
-
Acylation: Dissolve the amidoxime (1.0 eq) in a suitable solvent like pyridine or DMF.
-
Carboxylic Acid Derivative Addition: Add the desired carboxylic acid (1.1 eq) along with a coupling agent (e.g., EDC, 1.2 eq), or add the corresponding acid chloride (1.1 eq) dropwise at 0 °C.
-
Cyclization: After the initial acylation (stir at room temperature for 1-2 hours), heat the reaction mixture to 80-100 °C for 2-4 hours to effect cyclodehydration. Monitor by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Diagram: Synthesis of 1,2,4-Oxadiazoles
Caption: Multi-step synthesis of 1,2,4-oxadiazoles.
Conclusion and Future Perspectives
4-Chloro-3-nitrobenzenecarbaldehyde oxime is a readily accessible and highly versatile building block for the synthesis of medicinally important heterocyclic compounds. The protocols outlined in this guide for the preparation of isoxazoles and 1,2,4-oxadiazoles provide a solid foundation for researchers engaged in drug discovery and development. The presence of the chloro and nitro functionalities on the phenyl ring of the resulting heterocycles offers further opportunities for diversification through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine, thereby enabling the generation of extensive compound libraries for biological screening. The continued exploration of the synthetic potential of this valuable intermediate is anticipated to lead to the discovery of novel drug candidates with improved therapeutic profiles.
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Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
-
RSC Publishing. (2023). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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-
PubMed. (2010). [1][6][16]-oxadiazoles: synthesis and biological applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
-
PubMed Central. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
PubMed. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Advances in isoxazole chemistry and their role in drug discovery. PMC. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]
-
ResearchGate. (2018). Model cycloaddition reactions of the nitrile oxide generated upon.... Retrieved from [Link]
-
RSC Publishing. (2014). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2010). [1][6][16]-Oxadiazoles: Synthesis and Biological Applications | Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Retrieved from [Link]
- ResearchGate. (2020). Scope of the Synthesis of Isoxazole 3 from Oxime 1: [Reaction conditions.... Retrieved from https://www.researchgate.net/figure/Scope-of-the-Synthesis-of-Isoxazole-3-from-Oxime-1-Reaction-conditions-1-02-mmol_tbl2_340854406
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. Retrieved from [Link]
-
ACS Publications. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. Retrieved from [Link]
-
IP Innovative Publication. (2022). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
Petru Poni Institute of Macromolecular Chemistry. (n.d.). SYNTHESIS OF UNSYMMETRICALLY SUBSTITUTED ISOXAZOLES AS INTERMEDIATES FOR BENT-CORE MESOGENS. Retrieved from [Link]
-
ResearchGate. (2023). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
MDPI. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega. Retrieved from [Link]
-
Arkivoc. (2016). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]
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Application Note: Synthesis of 3-(4-Chloro-3-nitrophenyl)-5-(hydroxymethyl)isoxazole via 1,3-Dipolar Cycloaddition
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 3,5-disubstituted isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The described methodology focuses on the efficient, one-pot synthesis of 3-(4-chloro-3-nitrophenyl)-5-(hydroxymethyl)isoxazole starting from 4-chloro-3-nitrobenzenecarbaldehyde oxime. The core of this synthesis is a 1,3-dipolar cycloaddition reaction, where a nitrile oxide is generated in situ from the starting aldoxime and subsequently trapped by an alkyne dipolarophile.[4][5][6] This protocol emphasizes experimental causality, safety, and reproducibility, making it suitable for researchers in organic synthesis and drug discovery.
Introduction and Scientific Rationale
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The ability to rapidly generate libraries of substituted isoxazoles is therefore a critical task in modern drug development.
The most robust and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile).[5][7] Nitrile oxides are highly reactive intermediates that are typically generated in situ to avoid dimerization or decomposition.[7] A common and effective method for their generation is the oxidation of aldoximes.[5][7]
This protocol utilizes a mild and efficient oxidation system, aqueous sodium hypochlorite (NaOCl), to convert 4-chloro-3-nitrobenzenecarbaldehyde oxime into the corresponding 4-chloro-3-nitrophenyl nitrile oxide.[5] This reactive intermediate is immediately trapped by propargyl alcohol in a concerted, pericyclic cycloaddition reaction to yield the target 3,5-disubstituted isoxazole with high regioselectivity.[5][6] The choice of NaOCl is strategic; it is inexpensive, readily available, and the reaction conditions are mild, avoiding the need for harsh reagents or high temperatures.[5]
Reaction Mechanism and Workflow
The overall synthetic strategy involves two key stages executed in a single reaction vessel:
-
In Situ Nitrile Oxide Formation: The aldoxime is oxidized by sodium hypochlorite to form the highly reactive nitrile oxide intermediate.
-
1,3-Dipolar Cycloaddition: The nitrile oxide rapidly undergoes a [3+2] cycloaddition reaction with the alkyne (propargyl alcohol) to form the stable, aromatic isoxazole ring.
The workflow and reaction mechanism are depicted below.
Caption: Chemical reaction mechanism from oxime to isoxazole.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-nitrobenzenecarbaldehyde oxime | ≥97% | Sigma-Aldrich | Starting material |
| Propargyl alcohol | 99% | Sigma-Aldrich | Dipolarophile |
| Sodium hypochlorite (NaOCl) solution | 10-15% available Cl | Sigma-Aldrich | Oxidant, commercial bleach solution |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | Fisher Scientific | Reaction solvent |
| Ethyl acetate | ACS Grade | Fisher Scientific | Extraction solvent |
| Hexanes | ACS Grade | Fisher Scientific | Chromatography eluent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography |
| Deionized Water | N/A | In-house | For workup |
| Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator, TLC plates |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitrobenzenecarbaldehyde oxime (1.0 eq, e.g., 2.00 g) and propargyl alcohol (1.2 eq) in dichloromethane (40 mL).
-
Initiation of Reaction: Cool the flask in an ice-water bath to 0°C with vigorous stirring.
-
Addition of Oxidant: Add the aqueous sodium hypochlorite solution (2.0 eq) dropwise to the reaction mixture over a period of 30-45 minutes using a dropping funnel. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the rapid decomposition of the nitrile oxide intermediate. The solution will typically turn yellow or orange.
-
Reaction Progression: After the complete addition of NaOCl, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting oxime spot indicates reaction completion.
-
Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 30 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine all organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 30 mL), then dry it over anhydrous sodium sulfate. Trustworthiness Note: This step removes residual water and inorganic salts, which is crucial for obtaining a clean product after solvent evaporation.
-
Purification: Filter off the sodium sulfate and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).
-
Product Isolation: Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 3-(4-chloro-3-nitrophenyl)-5-(hydroxymethyl)isoxazole as a solid, typically off-white to pale yellow.
Data Analysis and Expected Results
| Parameter | Expected Value / Observation |
| Physical State | Off-white to pale yellow solid |
| Yield | 70-85% (typical) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-8.2 (m, 3H, Ar-H), 6.8 (s, 1H, isoxazole-H), 4.8 (d, 2H, -CH₂-), 2.5 (t, 1H, -OH) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~170 (isoxazole C5), 160 (isoxazole C3), 148, 135, 132, 130, 126, 124 (Ar-C), 102 (isoxazole C4), 56 (-CH₂) ppm |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ calculated for C₉H₇ClN₂O₄ |
Note on Characterization: The proton NMR should show a characteristic singlet for the C4-proton of the isoxazole ring. [8]The disappearance of the oxime proton (~8.5 ppm) and alkyne proton (~2.5 ppm) signals from the starting materials confirms the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive NaOCl solution. | Use a fresh bottle of commercial bleach or titrate to confirm its concentration before use. |
| Nitrile oxide dimerization. | Ensure slow addition of NaOCl at 0°C. Ensure the alkyne is present in a slight excess (1.2-1.5 eq). | |
| Multiple Spots on TLC | Incomplete reaction or side product formation. | Increase reaction time. Check the purity of starting materials. Optimize chromatography gradient for better separation. |
| Oily Product | Residual solvent or impurities. | Dry the product under high vacuum for an extended period. If still oily, re-purify via chromatography. |
Safety and Handling Precautions
-
4-Chloro-3-nitrobenzenecarbaldehyde oxime: Handle with care. It is a potential irritant.
-
Sodium Hypochlorite (NaOCl): Corrosive and an oxidant. Causes skin burns and eye damage. [9][10]It is very toxic to aquatic life. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses/face shield, and a lab coat. [11][12]Handle in a well-ventilated fume hood. [11]Do not mix with acids, as this will liberate toxic chlorine gas.
-
Dichloromethane (DCM): A volatile and suspected carcinogen. All operations should be performed in a certified chemical fume hood.
-
Disposal: All chemical waste should be disposed of according to institutional and local hazardous waste guidelines. [11]
References
- Construction of Isoxazole ring: An Overview. (n.d.). Google Scholar.
-
Sharma, V., & Kumar, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33629-33653. Available at: [Link]
-
Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. (2024). ResearchGate. Retrieved from [Link]
-
Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2966-2969. Available at: [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
synthesis of isoxazoles. (2019, January 19). YouTube. Retrieved from [Link]
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2018). ACS Publications. Retrieved from [Link]
-
A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. (n.d.). ACS Publications. Retrieved from [Link]
-
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. Available at: [Link]
-
Generation of nitrite oxides via O-tributylstannyl aldoximes; application to the synthesis of isoxazolines and isoxazoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
In situ generation of a nitrile oxide from aldoxime 5, which engaged in a 1,3-dipolar [3 + 2] cycloaddition with the neighboring alkyne... (n.d.). ResearchGate. Retrieved from [Link]
-
Safety data sheet - Sodium Hypochlorite Solution. (2021). Caesar & Loretz GmbH. Retrieved from [Link]
-
Khan, M. E. I., Cassini, T. L., Petrini, M., & Palmieri, A. (2024). Supporting Information: Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Royal Society of Chemistry. Available at: [Link]
-
Le, H. V., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–454. Available at: [Link]
-
cycloadditions with nitrile oxides. (2019, January 3). YouTube. Retrieved from [Link]
-
Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017). ResearchGate. Retrieved from [Link]
-
McIntosh, M. L., et al. (n.d.). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Journal of the Chinese Pharmaceutical Association, 70(4), 269-283. Available at: [Link]
-
Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions From Nitroalkane-Tethered Peptides. (2017). PubMed. Retrieved from [Link]
-
Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Available at: [Link]
-
Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017). Sci-Hub. Retrieved from [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Sodium Hypochlorite Safe Handling Guideline. (2013). SLAC National Accelerator Laboratory. Retrieved from [Link]
-
Safety Data Sheet: Sodium hypochlorite solution. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safety Data Sheet: Sodium hypochlorite solution. (n.d.). Carl ROTH. Retrieved from [Link]
-
Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. (2022). Molecules, 27(16), 5178. Available at: [Link]
-
Heterocyclic 3,5-disubstituted phenylpyrazoles and isoxazoles: Synthesis and mesomorphic behavior. (2025). ResearchGate. Retrieved from [Link]
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The Strategic Application of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime in the Synthesis of Novel Kinase Inhibitors
Introduction: A Versatile Building Block for Targeted Therapeutics
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The strategic selection of starting materials is paramount in the efficient synthesis of these complex molecules. 4-Chloro-3-nitrobenzenecarbaldehyde oxime emerges as a highly versatile and functionalized building block for the construction of diverse kinase inhibitor scaffolds. Its unique substitution pattern—a reactive oxime, an electronically modifiable nitro group, and a strategically positioned chlorine atom—provides a rich chemical handle for generating libraries of compounds for screening and optimization.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of 4-Chloro-3-nitrobenzenecarbaldehyde oxime in the synthesis of kinase inhibitors. We will explore key synthetic transformations, provide detailed, field-proven protocols, and discuss the rationale behind the experimental choices, thereby offering a comprehensive roadmap for leveraging this valuable intermediate in drug discovery programs.
Core Synthetic Strategies: Unlocking the Potential of a Multifunctional Precursor
The synthetic utility of 4-Chloro-3-nitrobenzenecarbaldehyde oxime lies in the sequential or concerted transformation of its key functional groups. The two primary strategic pathways involve:
-
Reduction of the Nitro Group: The nitro functionality can be readily reduced to an amine, yielding a 3-amino-4-chlorophenyl moiety. This scaffold is a common feature in many kinase inhibitors, as the amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The chlorine atom provides a vector for further diversification through cross-coupling reactions.
-
Cycloaddition Reactions of the Oxime: The oxime group is a precursor for the generation of nitrile oxides, which can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form isoxazole and isoxazoline rings, respectively. These five-membered heterocycles are prevalent in medicinal chemistry and can serve as rigid scaffolds for orienting substituents to interact with the kinase active site.
These two strategies can be employed independently or in combination to generate a wide array of complex molecular architectures.
Experimental Protocols: A Step-by-Step Guide to Synthesis
Herein, we provide detailed protocols for the key transformations of 4-Chloro-3-nitrobenzenecarbaldehyde, the direct precursor to the oxime, which can be readily prepared from the aldehyde.
Protocol 1: Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
This initial step prepares the title compound from its commercially available aldehyde precursor. The oxime formation is a robust and high-yielding reaction.
Reaction Scheme:
Beckmann rearrangement of 4-Chloro-3-nitrobenzenecarbaldehyde oxime to amides
Application Note & Protocol
Topic: Beckmann Rearrangement of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime for the Synthesis of N-(4-chloro-3-nitrophenyl)formamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Transformation of an Aldoxime
The Beckmann rearrangement is a cornerstone transformation in organic synthesis, providing a reliable pathway for converting oximes into substituted amides.[1][2] This acid-catalyzed reaction has demonstrated profound utility, from the industrial-scale synthesis of ε-caprolactam, the monomer for Nylon-6, to the intricate construction of complex pharmaceuticals and natural products.[2][3][4] The rearrangement proceeds through a fascinating mechanistic pathway involving a 1,2-shift of the group positioned anti-periplanar to the oxime's hydroxyl group, culminating in the formation of a stable amide linkage.
This application note provides a comprehensive guide to the Beckmann rearrangement of a specific, electronically-defined substrate: 4-Chloro-3-nitrobenzenecarbaldehyde oxime. The target product, N-(4-chloro-3-nitrophenyl)formamide, is a valuable building block in medicinal chemistry, incorporating a formamide group which is a key structural motif in numerous biologically active compounds.
We will delve into the mechanistic underpinnings of this transformation, provide detailed, validated protocols for both the synthesis of the starting oxime and its subsequent rearrangement, and offer expert insights into process optimization and troubleshooting. The causality behind experimental choices is explained to empower researchers to adapt and apply these principles to their own synthetic challenges.
Reaction Mechanism: A Concerted Migration
The elegance of the Beckmann rearrangement lies in its stereospecificity. The reaction is initiated by the activation of the oxime's hydroxyl group, typically through protonation by a strong acid or conversion into a better leaving group (e.g., a tosylate).[3][5][6] This activation facilitates the critical, rate-limiting step: a concerted migration of the group anti-periplanar to the leaving group. This[1][3]-shift from carbon to the electron-deficient nitrogen atom occurs with simultaneous expulsion of the leaving group (e.g., water), generating a highly reactive nitrilium ion intermediate.[3][6][7] This intermediate is then rapidly intercepted by a nucleophile, usually water from the reaction medium. The resulting imidic acid tautomerizes to yield the thermodynamically more stable amide product.[5][6]
For an aldoxime such as 4-Chloro-3-nitrobenzenecarbaldehyde oxime, the geometry of the C=N double bond dictates the outcome. The aryl group (4-chloro-3-nitrophenyl) is positioned anti to the hydroxyl group, making it the designated migrating group, leading to the desired N-substituted formamide.
Sources
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- 2. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. Beckmann Rearrangement [organic-chemistry.org]
Application Notes and Protocols: 4-Chloro-3-nitrobenzenecarbaldehyde Oxime as a Versatile Building Block for Active Pharmaceutical Ingredients
Abstract
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). 4-Chloro-3-nitrobenzenecarbaldehyde oxime emerges as a highly functionalized and versatile intermediate, offering a confluence of reactive sites that can be judiciously manipulated to construct complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and, most critically, the application of this oxime in the generation of pharmaceutically relevant heterocyclic scaffolds. The protocols herein are designed to be self-validating, with causal explanations for experimental choices, empowering researchers to leverage this building block in their drug discovery programs.
Introduction: Strategic Value in Medicinal Chemistry
4-Chloro-3-nitrobenzenecarbaldehyde oxime (CAS 66399-01-7) is a crystalline organic compound characterized by a trifecta of synthetically valuable functional groups: an oxime, a nitro group, and a chloro substituent on an aromatic ring.[1] This unique arrangement provides a powerful platform for synthetic chemists.
-
The oxime functionality is not merely a stable derivative of the parent aldehyde but a versatile precursor for a variety of transformations. It is a cornerstone for the synthesis of nitrogen-containing heterocycles, such as isoxazoles and oxadiazoles, which are privileged structures in numerous approved drugs.[2][3] Furthermore, the oxime can undergo the classical Beckmann rearrangement to yield amides or nitriles, further expanding its synthetic utility.[4]
-
The nitro group , a strong electron-withdrawing moiety, activates the aromatic ring for certain reactions and, more importantly, can be readily reduced to an amine. This amine can then serve as a handle for a vast array of subsequent coupling reactions to build molecular complexity.
-
The chloro substituent provides an additional site for modification, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse pharmacophoric elements.
This guide will focus on the practical application of 4-chloro-3-nitrobenzenecarbaldehyde oxime in the synthesis of key heterocyclic systems that form the core of many APIs.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 66399-01-7 | [2] |
| Molecular Formula | C₇H₅ClN₂O₃ | [1] |
| Molecular Weight | 200.58 g/mol | [1] |
| Appearance | Off-white to light yellow powder | [5] |
| Melting Point | Data not consistently reported; requires experimental verification. | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO. | Inferred |
| IUPAC Name | (NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine | [1] |
Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
The most direct and efficient synthesis of the title compound is through the condensation of the parent aldehyde, 4-chloro-3-nitrobenzaldehyde, with hydroxylamine. This reaction is robust, high-yielding, and can be performed under mild conditions.
Caption: General workflow for the synthesis of 4-chloro-3-nitrobenzenecarbaldehyde oxime.
Protocol 1: Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Materials:
-
4-Chloro-3-nitrobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium bicarbonate (1.2 eq) or Sodium Acetate
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Preparation: In a round-bottom flask, dissolve 4-chloro-3-nitrobenzaldehyde (1.0 eq) in a minimal amount of ethanol with stirring.
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq) in water. Add this aqueous solution dropwise to the stirred solution of the aldehyde at room temperature. The base is crucial to neutralize the HCl released from the hydroxylamine salt, thus liberating the free hydroxylamine nucleophile.[6]
-
Reaction: Heat the reaction mixture to reflux (typically around 80°C) for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification (if necessary): If a precipitate does not form or if the product requires further purification, the mixture can be concentrated to remove ethanol and then extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain the pure oxime.
Application in the Synthesis of Bioactive Heterocycles
The true value of 4-chloro-3-nitrobenzenecarbaldehyde oxime lies in its ability to serve as a precursor to complex heterocyclic systems that are frequently found in APIs.
Synthesis of 3-(4-Chloro-3-nitrophenyl)isoxazoles
Isoxazoles are a prominent class of five-membered heterocycles present in numerous pharmaceuticals, including the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole. A powerful method for their synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7] 4-Chloro-3-nitrobenzenecarbaldehyde oxime is an excellent precursor to the required nitrile oxide.
Caption: Pathway for isoxazole synthesis via nitrile oxide cycloaddition.
Protocol 2: Synthesis of a 3-(4-Chloro-3-nitrophenyl)-5-substituted-isoxazole
Materials:
-
4-Chloro-3-nitrobenzenecarbaldehyde oxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
A substituted alkyne (e.g., phenylacetylene) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Hydroximoyl Chloride Formation: In a dry, two-necked flask under an inert atmosphere, dissolve 4-chloro-3-nitrobenzenecarbaldehyde oxime (1.0 eq) in anhydrous DCM. Add NCS (1.1 eq) portion-wise while stirring at room temperature. The formation of the intermediate hydroximoyl chloride can be monitored by TLC. This step activates the oxime for the subsequent elimination.
-
Nitrile Oxide Generation and Cycloaddition: To the solution containing the in situ generated hydroximoyl chloride, add the substituted alkyne (1.2 eq). Cool the mixture in an ice bath (0°C).
-
Base Addition: Slowly add triethylamine (1.5 eq) dropwise to the cooled reaction mixture. The triethylamine acts as a base to facilitate the elimination of HCl from the hydroximoyl chloride, generating the highly reactive nitrile oxide intermediate. This intermediate immediately undergoes a [3+2] cycloaddition with the alkyne present in the reaction mixture.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-(4-chloro-3-nitrophenyl)-5-substituted-isoxazole.
Synthesis of 3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazoles
The 1,2,4-oxadiazole ring is another key scaffold in medicinal chemistry, found in drugs like the anti-inflammatory agent Ataluren. A common synthetic route involves the reaction of an amidoxime with a carboxylic acid derivative, or alternatively, the acylation of an oxime followed by cyclization. A more direct approach involves the reaction of an amidoxime with a nitrile.
Protocol 3: Synthesis of a 3-(4-Chloro-3-nitrophenyl)-5-substituted-1,2,4-oxadiazole
This protocol involves the initial conversion of the oxime to an O-acyl oxime, followed by thermal or base-catalyzed cyclization.
Materials:
-
4-Chloro-3-nitrobenzenecarbaldehyde oxime (1.0 eq)
-
An acyl chloride or anhydride (e.g., Acetyl chloride) (1.1 eq)
-
A base (e.g., Pyridine or Triethylamine) (1.2 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
Acylation: In a dry flask, dissolve 4-chloro-3-nitrobenzenecarbaldehyde oxime (1.0 eq) in the anhydrous solvent. Add the base (e.g., pyridine). Cool the solution to 0°C and slowly add the acyl chloride (1.1 eq). Stir the reaction at room temperature for 2-4 hours until the acylation is complete (monitor by TLC).
-
Cyclization: Heat the reaction mixture to reflux for 6-12 hours. This thermal energy promotes the cyclodehydration reaction to form the 1,2,4-oxadiazole ring.
-
Work-up and Purification: After cooling, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired 3-(4-chloro-3-nitrophenyl)-5-substituted-1,2,4-oxadiazole.
Potential Future Applications: The Beckmann Rearrangement
The Beckmann rearrangement provides another avenue for the synthetic utility of 4-chloro-3-nitrobenzenecarbaldehyde oxime.[3] Treatment of this aldoxime with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid) or other reagents like tosyl chloride can induce a rearrangement.
-
Formation of Nitrile: The Beckmann rearrangement of an aldoxime typically leads to the formation of a nitrile. In this case, it would yield 4-chloro-3-nitrobenzonitrile . This nitrile is itself a valuable intermediate, which can be hydrolyzed to a carboxylic acid or used to synthesize tetrazoles, both important functionalities in drug molecules.
-
Formation of Amide (via fragmentation/rearrangement): While less common for aldoximes, under certain conditions, the rearrangement can lead to the corresponding primary amide, 4-chloro-3-nitrobenzamide . Amides are fundamental linkages in a vast number of APIs.
The choice of reaction conditions is critical in directing the outcome of the Beckmann rearrangement and preventing fragmentation.[3]
Conclusion
4-Chloro-3-nitrobenzenecarbaldehyde oxime represents a building block of significant strategic value for medicinal chemists and drug development professionals. Its readily available nature and the orthogonal reactivity of its functional groups provide a robust platform for the synthesis of diverse and complex molecules. The protocols detailed in this guide for the synthesis of isoxazole and 1,2,4-oxadiazole scaffolds serve as validated starting points for the exploration of new chemical space. By leveraging the predictable and versatile chemistry of this compound, research and development teams can accelerate the discovery of next-generation active pharmaceutical ingredients.
References
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
Chemsrc. 4-Chloro-3-nitrobenzonitrile. [Link]
-
PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
PubChem. (Z)-4-chloro-3-nitrobenzaldehyde oxime. [Link]
-
MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
- Google Patents.
-
PubMed Central. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
-
NIH. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
SAGE Journals. Design and Synthesis of Some New Oxadiazole Derivatives as Anticancer Agents. [Link]
-
ResearchGate. Schematic diagram for the synthesis route for isoxazole derivatives.... [Link]
-
PubMed Central. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. [Link]
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Troubleshooting & Optimization
Technical Support Center: 4-Chloro-3-nitrobenzenecarbaldehyde Oxime Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific oximation reaction. We will move beyond standard protocols to address common side reactions, troubleshoot unexpected results, and provide the causal logic behind our experimental recommendations.
Section 1: Reaction Overview and Core Protocol
The synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is a condensation reaction between the parent aldehyde and hydroxylamine.[1] The aldehyde's carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of the ortho-nitro and para-chloro substituents, which generally favors a high conversion rate.[2][3] However, these same electronic factors, coupled with reaction conditions, can also promote specific side reactions.
Core Synthesis Workflow
The following diagram outlines the fundamental transformation from the starting aldehyde to the desired oxime product.
Caption: General workflow for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction is sluggish or incomplete. TLC analysis shows significant unreacted aldehyde. What's going wrong?
Answer: An incomplete reaction is typically traced back to suboptimal reaction conditions, most often related to pH control or reactant stoichiometry.
-
Causality - The Role of pH: The reaction proceeds via nucleophilic attack of hydroxylamine on the protonated carbonyl carbon. While weak acid is required to activate the aldehyde, the free amine form of hydroxylamine (NH₂OH) is the active nucleophile. If the medium is too acidic (pH < 4), the hydroxylamine is fully protonated (NH₃OH⁺), rendering it non-nucleophilic. Conversely, if the medium is too basic, there is insufficient protonation of the carbonyl group.[4]
-
Troubleshooting Actions:
-
Verify Stoichiometry: Ensure at least 1.2 to 1.5 equivalents of hydroxylamine hydrochloride are used to drive the equilibrium towards the product.[5]
-
Optimize the Base: A weak base like sodium acetate or sodium carbonate is used to neutralize the HCl from hydroxylamine hydrochloride, liberating the free base in situ. Ensure at least an equimolar amount of base relative to the hydroxylamine hydrochloride is present.[6]
-
Increase Temperature: While the reaction can proceed at room temperature, gently heating to reflux (e.g., in ethanol) can significantly increase the reaction rate. Monitor progress by TLC every 30-60 minutes.[5]
-
Solvent Choice: A solvent system like ethanol/water is often effective as it dissolves the organic aldehyde while also accommodating the inorganic salts.[7]
-
Q2: I've isolated my product, but the yield is low and I see multiple spots on TLC. What are the likely side products?
Answer: Several side reactions can occur, leading to byproducts that complicate purification and reduce yield. The primary culprits are hydrolysis, dehydration to the nitrile, and Beckmann rearrangement.
Caption: Key side reactions originating from the target oxime product.
-
Side Reaction 1: Hydrolysis to Aldehyde
-
Mechanism: Oxime formation is a reversible equilibrium reaction.[8] During workup, washing with excessive amounts of water or exposure to acidic conditions can hydrolyze the oxime back to the starting aldehyde and hydroxylamine.[9][10]
-
Prevention:
-
Minimize the use of strongly acidic solutions during workup.
-
If performing an extraction, ensure the aqueous phase is neutral or slightly basic before separating the layers.
-
Promptly dry the organic extracts with a drying agent like anhydrous sodium sulfate.
-
-
-
Side Reaction 2: Dehydration to Nitrile
-
Mechanism: Aldoximes can be dehydrated to form the corresponding nitrile (in this case, 4-chloro-3-nitrobenzonitrile). This is often promoted by strong acids, high temperatures, or dehydrating agents (e.g., acetic anhydride).[1][9] The presence of strong electron-withdrawing groups on the aromatic ring can favor this pathway.[11]
-
Prevention:
-
Avoid excessively high reaction temperatures for prolonged periods.
-
Use mild reaction conditions. If using an acid catalyst, a weak acid is preferable to a strong one.
-
-
-
Side Reaction 3: Beckmann Rearrangement to Amide
-
Mechanism: This is a classic reaction of oximes, typically catalyzed by strong acids (H₂SO₄, PCl₅, TsCl), that rearranges the oxime to an N-substituted amide.[12][13] For an aldoxime, this would rearrange to a primary amide (4-chloro-3-nitrobenzamide). While more common for ketoximes, it can occur with aldoximes under forcing conditions.[14][15]
-
Prevention:
-
Strictly avoid the use of strong Brønsted or Lewis acids unless the rearrangement is the desired outcome.
-
Maintain neutral or weakly basic conditions throughout the reaction and workup.
-
-
Q3: My NMR spectrum looks complex. How do I distinguish between the product isomers and impurities?
Answer: The product oxime can exist as two geometric isomers, (E) and (Z), which often leads to a duplication of signals in the NMR spectrum. This is not an impurity.
-
Identifying Isomers: The proton on the C=N double bond (the formyl proton) will have a different chemical shift for each isomer. You will likely see two distinct signals, often between 7.5 and 8.5 ppm. The ratio of these isomers can vary based on reaction and crystallization conditions.
-
Identifying Impurities:
-
Unreacted Aldehyde: Look for a sharp singlet for the aldehyde proton (-CHO) typically above 9.5 ppm.
-
Nitrile Side Product: The formation of the nitrile will result in the disappearance of the formyl proton signal and a characteristic carbon signal in the ¹³C NMR around 118-120 ppm.
-
Amide Side Product: The amide will show two broad signals for the -NH₂ protons in the ¹H NMR and a carbonyl signal in the ¹³C NMR around 165-175 ppm.
-
Troubleshooting Summary Table
| Symptom / Observation | Plausible Cause | Recommended Action & Rationale |
| Incomplete Reaction | 1. Incorrect pH (too acidic/basic) 2. Insufficient reagents 3. Low temperature | 1. Use a weak base (e.g., NaOAc) to buffer the pH.[4] 2. Use a slight excess (1.2-1.5 eq) of NH₂OH·HCl.[5] 3. Heat the reaction to 50-80°C and monitor by TLC. |
| Low Yield after Workup | Hydrolysis of the oxime product back to the aldehyde.[9] | Neutralize the reaction mixture before extraction. Avoid strong acid washes. Dry the product thoroughly. |
| Presence of Nitrile Impurity | Dehydration of the aldoxime.[1] | Avoid high temperatures and strong acid catalysts. Use milder conditions. |
| Presence of Amide Impurity | Beckmann Rearrangement.[12][13] | Ensure no strong acids (e.g., H₂SO₄, PCl₅) are present. Maintain neutral or weakly basic conditions. |
| Complex NMR Spectrum | Presence of (E) and (Z) isomers of the oxime. | This is expected. Identify the pair of formyl proton signals for each isomer. The integration ratio reflects the isomer ratio. |
Section 3: Recommended Experimental Protocol
This protocol is optimized to favor high yield of the desired oxime while minimizing common side reactions.
Protocol 1: Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
-
Materials:
-
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-3-nitrobenzaldehyde in ethanol.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of warm water.
-
Add the aqueous solution of hydroxylamine/sodium acetate to the stirred ethanolic solution of the aldehyde at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[5]
-
Once the starting material is consumed, cool the flask to room temperature and then place it in an ice bath for 30 minutes.
-
If a precipitate forms, collect the crude product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
If no precipitate forms, slowly add cold water to the reaction mixture until the solution becomes turbid, then cool in an ice bath to induce crystallization.[6]
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield the oxime as a crystalline solid.[18]
-
Troubleshooting Workflow: A Decision Guide
Caption: A step-by-step decision tree for troubleshooting the synthesis.
References
-
Wikipedia. Oxime. [Link]
-
Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]
-
Khan Academy. Formation of oximes and hydrazones. [Link]
-
Wikipedia. Beckmann rearrangement. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
ResearchGate. (PDF) Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. [Link]
-
ResearchGate. What is the most popular procedure to synthesize oximes?. [Link]
-
RSC Publishing. A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. [Link]
-
BYJU'S. Oximes. [Link]
-
Chemistry Steps. Beckmann Rearrangement. [Link]
-
PubMed Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. [Link]
-
Feed 2. Oxime Synthesis News. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
International Journal of Research and Analytical Reviews. Green Approach for Synthesis of Oximes by Using Natural Acids. [Link]
-
PubMed. Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. [Link]
-
PubChem. (Z)-4-chloro-3-nitrobenzaldehyde oxime. [Link]
-
ACS Publications. Metal-Involving Synthesis and Reactions of Oximes. [Link]
-
Indian Academy of Sciences. The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]
-
PubChem. 4-Chloro-3-nitrobenzaldehyde. [Link]
-
Beilstein Journals. Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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Technical Support Center: Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we address common challenges and frequently asked questions to help you improve your yield, purity, and overall success.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My yield of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is consistently low. What are the most likely causes and how can I fix this?
Answer: A low yield in this oximation reaction typically points to one or more suboptimal reaction parameters. Let's break down the most common culprits, from most to least likely:
-
Suboptimal Reaction pH: This is the most critical factor in oxime formation. The reaction mechanism involves a delicate balance: the aldehyde's carbonyl group requires protonation to become a better electrophile, but the hydroxylamine nucleophile becomes unreactive if it is fully protonated at a very low pH.[1] The reaction is generally fastest in a slightly acidic buffer, typically around pH 4.5.[1][2]
-
Troubleshooting: If you are using hydroxylamine hydrochloride (NH₂OH·HCl), a base is essential to neutralize the liberated HCl. Without a base, the reaction mixture will become increasingly acidic, protonating the free hydroxylamine and halting the reaction.[3][4] Ensure you are using an appropriate amount of a mild base like sodium carbonate, sodium acetate, or pyridine to maintain the pH in the optimal range.[4][5] Monitor the pH of your reaction if possible.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting: First, ensure you are using a slight excess (e.g., 1.1-1.2 equivalents) of hydroxylamine hydrochloride and the corresponding base to drive the equilibrium towards the product.[6] Second, monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared. Depending on the conditions, the reaction may require several hours.[6]
-
-
Inappropriate Reaction Temperature: Temperature influences the reaction rate.
-
Troubleshooting: While many oximation reactions proceed well at room temperature, gentle heating can sometimes be beneficial if the reaction is sluggish.[6] However, be cautious, as excessively high temperatures can promote side reactions, such as the dehydration of the aldoxime product into the corresponding nitrile.[7]
-
-
Impure Reactants: The purity of your starting materials is paramount.
Question 2: My final product is impure. What are the common side products and how can I minimize their formation?
Answer: The primary impurity of concern in this synthesis is the corresponding nitrile, 4-chloro-3-nitrobenzonitrile.
-
Cause: Aldoximes can be dehydrated to form nitriles, a reaction that is often promoted by strong acids, certain reagents (like acid anhydrides), or high temperatures.[10][11]
-
Minimization Strategy: Avoid harsh reaction conditions. Do not use strong, non-buffered acids to catalyze the reaction. If heating is required, do so gently and for the minimum time necessary as determined by TLC monitoring. The Beckmann rearrangement is another potential side reaction for oximes, but it is more common with ketoximes and typically requires stronger acidic conditions or specific reagents to proceed.[7][12]
-
Question 3: I've purified my product, and it appears as a single spot on TLC. However, GC-MS analysis shows a significant nitrile impurity. Is my product impure?
Answer: This is a classic analytical artifact. It is highly probable that your 4-Chloro-3-nitrobenzenecarbaldehyde oxime is decomposing into the corresponding nitrile under the high-temperature conditions of the gas chromatograph's injection port.[13]
-
Explanation & Verification: Aldoximes are known to be thermally labile and can eliminate water at elevated temperatures to form nitriles.[13] The single spot on TLC is a much better indicator of your bulk sample's purity.
-
Confirmation: To confirm the purity of your product, rely on analytical techniques that do not require high heat, such as ¹H NMR and ¹³C NMR spectroscopy. The NMR spectrum of the pure oxime will be clean, while the spectrum of a genuinely impure sample would show distinct peaks for the nitrile.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction? The synthesis is a classic condensation reaction. It begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-Chloro-3-nitrobenzaldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime.[14]
Q2: Which solvent system is most effective? Protic solvents like ethanol and methanol are very commonly used and are effective for dissolving both the aldehyde and the hydroxylamine salt.[4][5] Greener approaches using water, sometimes mixed with a co-solvent like methanol, have also been shown to be highly effective, practical, and environmentally friendly.[15][16]
Q3: Can catalysts be used to improve the reaction? Yes. While often not strictly necessary for aldehydes, which are quite reactive, catalysts can accelerate the reaction, especially if it needs to be run at a neutral pH. Aniline and its derivatives are well-known nucleophilic catalysts that operate by forming a more reactive protonated Schiff base intermediate with the aldehyde.[17][18] For specific applications, catalysts like 1,4-diaminobenzene have been shown to be superior for promoting oxime formation at neutral pH.[19]
Q4: How should the final product be purified? The most common and effective method for purifying 4-Chloro-3-nitrobenzenecarbaldehyde oxime is recrystallization.[20] Given that the product is a solid, a suitable solvent system (e.g., an ethanol/water mixture) can be used to obtain high-purity crystalline material.[9] After the reaction work-up, which typically involves precipitating the crude product in water, filtration and subsequent recrystallization should yield the pure oxime.[4]
Quantitative Data Summary
The following table summarizes the key parameters for optimizing the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
| Parameter | Recommended Value/Range | Rationale & References |
| pH | ~4.5 | Optimal balance between activating the carbonyl group and maintaining the nucleophilicity of hydroxylamine.[1][2] |
| Reagent Ratio (NH₂OH·HCl : Aldehyde) | 1.1 : 1 to 1.2 : 1 | A slight excess of hydroxylamine helps drive the reaction to completion.[6] |
| Base Ratio (e.g., Na₂CO₃ : NH₂OH·HCl) | 1.5 : 1 (for Na₂CO₃ to NH₂OH·HCl 1:1) | Sufficient base is needed to neutralize the liberated HCl and buffer the system. Stoichiometry depends on the base used.[4] |
| Temperature | Room Temperature to 60°C | The reaction often proceeds well at room temperature. Gentle heating can increase the rate but should be monitored to prevent side reactions.[3][6] |
| Catalyst (Optional) | Aniline or derivatives (if needed) | Effective for accelerating the reaction, particularly at or near neutral pH.[17][18] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis.
Materials:
-
4-Chloro-3-nitrobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium Carbonate (anhydrous) (1.5 eq relative to NH₂OH·HCl)
-
Ethanol (or Methanol)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
TLC plates (silica gel), developing chamber, and UV lamp
-
Buchner funnel and filter paper
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-3-nitrobenzaldehyde (1.0 eq) in a suitable volume of ethanol (e.g., 5-10 mL per gram of aldehyde).
-
Reagent Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.5 eq) in a minimal amount of water. Stir until the solids are fully dissolved. Note: Effervescence will occur.
-
Reaction: Add the aqueous hydroxylamine/carbonate solution to the stirred ethanolic solution of the aldehyde at room temperature.
-
Monitoring: Attach a condenser to the flask and allow the mixture to stir. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is complete when the starting aldehyde spot is no longer visible. If the reaction is slow, gently heat the mixture to reflux (approx. 80°C for ethanol) for 1-2 hours, continuing to monitor by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a larger beaker containing cold deionized water (approx. 10 times the reaction volume) while stirring. A precipitate of the crude oxime should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic salts.
-
Purification: Allow the crude product to air-dry. Purify the solid by recrystallizing from a suitable solvent, such as an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. Characterize the final product by melting point and NMR spectroscopy.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime.
References
- BenchChem. (n.d.). Troubleshooting low yields in the synthesis of Cyclopentanone oxime.
- ChemicalBook. (n.d.). 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime.
- Dirksen, A., & Hackeng, T. M. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH.
- Gormley, N. A., & Yeo, D. S. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing.
- Zhang, G. S., & Gong, H. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2236-2238.
- Das, B., & Ravindranath, B. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central.
- Debnath, M., & Chou, P. T. (2015). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. Chemistry – A European Journal, 21(21), 7648-7656.
- Li, J., et al. (2010). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 15(1), 337-343.
- BenchChem. (n.d.). Effect of pH on oxime ligation efficiency.
- Akbaş, H., & Kayan, C. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79).
- Pedersen, D. S., et al. (2013). Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. Bioconjugate Chemistry, 24(12), 2050-2057.
- BYJU'S. (n.d.). Oximes.
- BenchChem. (n.d.). Technical Support Center: Optimizing Butanal Oxime Synthesis.
- Wikipedia. (n.d.). Oxime.
- Master Organic Chemistry. (n.d.). Beckmann Rearrangement.
- Jadhav, R. D., Gade, E. H., & Bhaskar, B. L. (2020). An efficient one pot synthesis of oxime by classical method. ResearchGate.
- BenchChem. (n.d.). Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide.
- Feed 1. (n.d.). Oxime Synthesis.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-Chloro-3-nitrobenzaldehyde.
- Google Patents. (n.d.). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted.
- Patil, V. (2015). How can I remove nitrile impurities from the oxime? ResearchGate.
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Optimizing reaction conditions for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime
Welcome to the technical support center for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the technical expertise to optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific issues you may encounter during the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime. Each solution is grounded in established chemical principles to help you understand the "why" behind the "how."
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is key.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting aldehyde spot persists, consider extending the reaction time.[1] For sterically hindered or less reactive aldehydes, gentle heating may be necessary to provide the activation energy needed to drive the reaction forward.[2] However, be cautious with temperature, as excessive heat can lead to side reactions.[3]
-
-
Suboptimal pH: Oxime formation is highly pH-dependent.[2] The reaction involves a nucleophilic attack of hydroxylamine on the carbonyl carbon, which is followed by dehydration. This process is most efficient in a mildly acidic to neutral pH range.
-
Solution: If using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base like sodium acetate or sodium carbonate is often added to neutralize the liberated HCl and maintain an optimal pH.[4][5] Without a base, the reaction mixture can become too acidic, protonating the hydroxylamine and reducing its nucleophilicity.
-
-
Reagent Quality: The purity of your starting materials is critical.
-
Presence of Water: While some protocols use aqueous solvent systems, excessive water can sometimes hinder the dehydration step of oxime formation.
-
Solution: If working in an organic solvent, ensure your glassware is thoroughly dried and consider using anhydrous solvents to minimize hydrolysis of the intermediate.[1]
-
Q2: My final product shows multiple spots on the TLC, indicating impurities. What are these and how can I purify my product?
The presence of multiple spots on a TLC plate is a common sign of impurities. Identifying the nature of these impurities is the first step toward effective purification.
-
Unreacted Starting Material: The most common impurity is unreacted 4-Chloro-3-nitrobenzaldehyde.
-
Solution: As mentioned above, ensure the reaction goes to completion by monitoring with TLC. If a small amount of starting material remains, purification via column chromatography or recrystallization is effective.[6]
-
-
Formation of E/Z Isomers: The C=N double bond in the oxime can lead to the formation of geometric isomers (syn and anti, or E and Z).[7] These isomers often have slightly different polarities and may appear as two distinct, often close-running, spots on a TLC plate.
-
Solution: The formation of both isomers is common. In many applications, the mixture of isomers can be used directly. If a single isomer is required, careful column chromatography with a fine mesh silica gel and an optimized eluent system can separate them.[6] Alternatively, specific crystallization conditions (solvent choice, temperature) may selectively crystallize one isomer.
-
-
Side Products: At elevated temperatures or under strongly acidic conditions, the oxime product can potentially undergo a Beckmann rearrangement to form an amide, or be dehydrated to a nitrile.[3][5]
-
Solution: Maintain careful control over the reaction temperature and pH to minimize the formation of these byproducts. If they do form, purification by column chromatography is the most effective method for their removal.[6]
-
Q3: The product has oiled out and won't crystallize. What should I do?
An oily product is typically indicative of impurities that are depressing the melting point.
-
Solution:
-
Trituration: Try adding a non-polar solvent in which the desired product is sparingly soluble, such as hexane or a mixture of ethyl acetate and hexane, and scratching the flask's inner surface with a glass rod to induce crystallization.[6]
-
Purification: If trituration fails, the oil is likely significantly impure. Purify a small sample by column chromatography to see if a solid can be obtained.[6] The purified fractions can then be used to seed a larger batch for crystallization.
-
Solvent Removal: Ensure all residual solvent from the workup has been thoroughly removed under reduced pressure, as this can also prevent solidification.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Q1: What is the reaction mechanism for the formation of 4-Chloro-3-nitrobenzenecarbaldehyde oxime?
The reaction is a nucleophilic addition-elimination reaction. First, the lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer to form a neutral carbinolamine intermediate. Finally, the elimination of a water molecule, which is acid-catalyzed, results in the formation of the C=N double bond of the oxime.[8]
Q2: Why is a base typically added when using hydroxylamine hydrochloride?
Hydroxylamine hydrochloride (NH₂OH·HCl) is a salt of the weak base hydroxylamine and the strong acid hydrochloric acid. In solution, it can create an acidic environment. A weak base, such as sodium acetate or sodium carbonate, is added to neutralize the HCl as it is liberated during the reaction.[4] This maintains the pH in the optimal range for the reaction and ensures that a sufficient concentration of the free, nucleophilic hydroxylamine is available to react with the aldehyde.[9]
Q3: What are the recommended solvents for this reaction?
A variety of solvents can be used for oxime synthesis. The choice often depends on the solubility of the starting aldehyde and the desired reaction temperature. Common solvents include:
-
Alcohols: Ethanol or methanol are frequently used, often in combination with water.[5]
-
Polar Aprotic Solvents: Acetonitrile can be an effective solvent.[10]
-
Aqueous Systems: Some modern, green chemistry methods utilize water or mixtures of water and an organic solvent.[11]
Q4: Are there any safety precautions I should be aware of?
Yes, safety is paramount.
-
Reagents: 4-Chloro-3-nitrobenzaldehyde is an irritant.[12][13] Hydroxylamine is a potentially explosive and toxic compound. Handle both with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Thermal Hazards: Nitrated aromatic compounds can be thermally unstable.[7] Avoid excessive heating of the reaction mixture. If scaling up the reaction, be mindful of potential exotherms and ensure adequate cooling capacity.
Experimental Protocols & Data
Optimized Reaction Conditions
The following table summarizes optimized reaction conditions for the synthesis of aryl oximes, which can be adapted for 4-Chloro-3-nitrobenzenecarbaldehyde.
| Parameter | Recommended Condition | Rationale | Source(s) |
| Starting Material | 4-Chloro-3-nitrobenzaldehyde | [14] | |
| Reagent | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Common and stable source of hydroxylamine. | [4][10] |
| Base | Sodium Acetate or Sodium Carbonate | Neutralizes liberated HCl to maintain optimal pH. | [4][5] |
| Molar Ratio | Aldehyde : NH₂OH·HCl : Base ≈ 1 : 1.1-1.5 : 1.1-1.5 | A slight excess of hydroxylamine ensures complete conversion. | [5] |
| Solvent | Ethanol/Water or Methanol/Water | Good solubility for reactants and facilitates workup. | [5][11] |
| Temperature | Room Temperature to Gentle Reflux | Balances reaction rate with minimizing side reactions. | [2][5] |
| Reaction Time | 1-4 hours (TLC Monitored) | Reaction should be monitored to determine completion. | [1][10] |
Step-by-Step Synthesis Protocol
This is a general procedure that should be optimized for your specific laboratory conditions.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-3-nitrobenzaldehyde (1 equivalent) in ethanol or a mixture of ethanol and water.
-
Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in a minimal amount of water. Add this solution to the aldehyde solution.[5]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (a typical eluent system would be a 3:1 mixture of hexane and ethyl acetate). Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish.
-
Workup: Once the starting aldehyde is consumed, reduce the volume of the organic solvent under reduced pressure. Add water to the residue to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the crude product under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[6]
Visualizations
Reaction Mechanism Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Agafonov, N. E., Sedishev, I. P., Dudin, A. V., Kutin, A. A., Stashina, G. A., & Zhulin, V. M. (1991). Synthesis of 4-CHLORO-3-NITROBENZALDEHYDE OXIME. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 40(2.2), 366-372.
-
Slideshare. Oxime Formation Step Optimization. Retrieved from [Link]
-
Zhang, Z.-H., Li, T.-S., & Li, J.-J. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2235-2237. Retrieved from [Link]
-
Zolfigol, M. A., Khazaei, A., Ghorbani-Choghamarani, A., & Rostami, O. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 28(1), 433-437. Retrieved from [Link]
-
Goksu, H., & Orhan, E. (2021). The local and natural sources in synthetic methods: the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 82. Retrieved from [Link]
-
Das, B., Ravikanth, B., & Reddy, V. S. (2006). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Geochemical Transactions, 7, 9. Retrieved from [Link]
-
PubChem. (Z)-4-chloro-3-nitrobenzaldehyde oxime. Retrieved from [Link]
-
Feed 1. Oxime Synthesis. Retrieved from [Link]
-
PubChem. 4-Chloro-3-nitrobenzaldehyde. Retrieved from [Link]
-
Imankulov, D. B., et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 2526-2581. Retrieved from [Link]
- Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Oxime Synthesis → News → Feed 1 [news.sustainability-directory.com]
- 9. Oxime Formation Step Optimization | PPT [slideshare.net]
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- 12. 4-氯-3-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]
Purification challenges of 4-Chloro-3-nitrobenzenecarbaldehyde oxime and solutions
Technical Support Center: 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Welcome to the technical support guide for the purification of 4-Chloro-3-nitrobenzenecarbaldehyde oxime (CAS 66399-01-7). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals to overcome common challenges encountered during the isolation and purification of this key intermediate.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Q1: What are the most common impurities I should expect after synthesizing 4-Chloro-3-nitrobenzenecarbaldehyde oxime?
The primary impurities typically originate from the starting materials and the reaction conditions. These include:
-
Unreacted Starting Material: Residual 4-Chloro-3-nitrobenzaldehyde is the most common impurity. Its removal is critical for achieving high purity.
-
Geometric Isomers (E/Z): The C=N double bond in the oxime allows for the formation of syn and anti (or E/Z) geometric isomers.[1][2] These isomers often have slightly different physical properties and may appear as two close spots on a Thin-Layer Chromatography (TLC) plate.[2] For many applications, a mixture of isomers is acceptable.
-
Hydroxylamine Salts: If a salt like hydroxylamine hydrochloride is used without sufficient base, or if the work-up is inadequate, residual salts may contaminate the product.[1]
-
Dehydration Byproduct: Although less common under standard oximation conditions, dehydration of the aldoxime can lead to the formation of 4-chloro-3-nitrobenzonitrile, particularly if exposed to high temperatures or certain reagents.[3] This is also a potential artifact in high-temperature analytical techniques like GC-MS.[4]
Q2: My final product is a persistent oil or a waxy solid instead of the expected crystalline powder. What causes this and how can I fix it?
An oily or non-crystalline product is almost always an indication of impurities.[1] Impurities disrupt the formation of a stable crystal lattice, leading to a depression of the melting point and preventing solidification.
-
Causality: The presence of unreacted aldehyde or residual solvents are common culprits.
-
Solution:
-
Confirm Solvent Removal: Ensure all reaction and work-up solvents have been thoroughly removed under reduced pressure.
-
Trituration: Attempt to induce crystallization by adding a small amount of a non-solvent in which the oxime is insoluble (e.g., cold hexane or pentane) and scratching the side of the flask with a glass rod.[1] This can force the product to precipitate as a solid, leaving impurities in the liquid phase.
-
Advanced Purification: If trituration fails, the impurity level is likely high, requiring purification by column chromatography.[5]
-
Q3: My TLC plate shows two spots very close together, even after initial purification. What am I seeing?
This is a classic characteristic of aldoximes and is typically due to the presence of E/Z geometric isomers.[2] Because these isomers have very similar structures, their polarities are often nearly identical, making them difficult to separate by standard chromatographic methods. For most synthetic applications, separation of these isomers is not necessary. If isomeric purity is required, specialized chromatographic techniques or careful recrystallization may be needed.
Q4: What are the key physical and safety properties I should be aware of?
Understanding the compound's properties is crucial for safe handling and effective purification design.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂O₃ | [6] |
| Molecular Weight | 200.58 g/mol | [6] |
| Appearance | Off-white to light yellow solid | [7] |
| Melting Point | 147-150 °C | [8] |
| Stability | Stable under normal conditions. Nitroaromatic compounds can be thermally sensitive.[2][7] | |
| Solubility | Generally soluble in polar organic solvents like ethyl acetate, acetone, and ethanol; sparingly soluble in non-polar solvents like hexane. | General Chemical Principles |
Troubleshooting Guide for Purification Challenges
This guide provides a systematic approach to resolving more complex purification issues.
Problem 1: Low Purity After Recrystallization
-
Symptom: The melting point of the product is broad or lower than the literature value (147-150 °C), and TLC/NMR analysis shows significant impurities.
-
Underlying Cause: The chosen recrystallization solvent system is not effective at differentiating between the product and the impurities. This occurs when the impurity has similar solubility characteristics to the product.
-
Strategic Solutions:
-
Re-evaluate Solvent System: The ideal solvent should dissolve the oxime completely at high temperatures but poorly at low temperatures.[9] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
-
Recommended Systems: Start with a binary solvent system to fine-tune polarity. Good candidates include Ethanol/Water , Isopropanol/Water , or Ethyl Acetate/Hexane .[5]
-
-
Optimize Cooling Rate: Avoid crash cooling by placing the hot solution directly into an ice bath. Allow the solution to cool slowly to room temperature first. Slow cooling promotes the formation of pure, well-defined crystals, whereas rapid cooling can trap impurities within the crystal lattice.[1]
-
Perform a Second Recrystallization: If purity improves but is still not optimal, a second recrystallization using the same or a different solvent system can be effective.
-
Problem 2: Co-elution of Impurities During Column Chromatography
-
Symptom: Fractions collected from the column show a mixture of the desired oxime and an impurity (often the starting aldehyde) by TLC analysis.
-
Underlying Cause: The polarity of the chosen eluent system is not providing sufficient separation between the product and the impurity on the stationary phase (e.g., silica gel). The starting aldehyde is less polar than the oxime due to the absence of the hydroxyl group.
-
Strategic Solutions:
-
Decrease Eluent Polarity: If the product and impurity are eluting too quickly and close together (high Rf values), reduce the concentration of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexane).
-
Use a Shallow Gradient: Instead of a single isocratic eluent, employ a shallow gradient. Start with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 20-30%). This will first elute the less polar aldehyde, followed by the more polar oxime, improving separation.[5]
-
Ensure Proper Column Packing: Poorly packed columns with air bubbles or channels will lead to band broadening and inefficient separation. Ensure the silica gel is packed as a uniform, homogenous bed.[5]
-
Problem 3: Suspected Product Decomposition During Purification
-
Symptom: Appearance of new, often colored, impurities or a decrease in overall yield after applying heat (e.g., during recrystallization or solvent removal).
-
Underlying Cause: 4-Chloro-3-nitrobenzenecarbaldehyde oxime, being a nitroaromatic compound, may have limited thermal stability.[2] Excessive or prolonged heating can lead to decomposition or side reactions like dehydration to the nitrile.
-
Strategic Solutions:
-
Use Minimal Heat: When dissolving the crude product for recrystallization, heat the solvent to a gentle boil and add it portion-wise to the solid until dissolution is just complete. Avoid prolonged refluxing.
-
Temperature-Controlled Solvent Removal: When removing solvents using a rotary evaporator, keep the water bath temperature moderate (typically ≤ 40 °C).
-
Inert Atmosphere: If decomposition is persistent, consider performing heat-sensitive steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
-
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is ideal for purifying crude product that is already in solid form and contains moderate levels of impurities.
-
Dissolution: Place the crude 4-Chloro-3-nitrobenzenecarbaldehyde oxime in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a quick filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation & Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization mixture).
-
Drying: Dry the crystals under vacuum to remove all residual solvents. Confirm purity by measuring the melting point and running a TLC.
Protocol 2: Purification by Flash Column Chromatography
This method is necessary when the product is an oil or is heavily contaminated with impurities that cannot be removed by recrystallization.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate . The ideal system should give the desired oxime an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a silica gel column using the chosen non-polar solvent (hexane) or a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude oxime in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
Elution: Begin eluting the column with a low-polarity solvent system. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate). The less-polar starting aldehyde will elute before the more-polar oxime product.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure at a moderate temperature (≤ 40 °C) to yield the purified 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Visualization of Workflows and Concepts
Diagram 1: Purification Method Selection Workflow
This diagram provides a decision-making framework for selecting the appropriate purification strategy.
Caption: Origin of product and common process-related impurities.
References
- Benchchem. Technical Support Center: Troubleshooting Oxime Reactions.
- ECHEMI. 16588-34-4, 4-Chloro-3-nitrobenzaldehyde Formula.
- CDC Stacks. Isolation and Analysis of Carbonyl Compounds as Oximes.
- Benchchem. Common challenges in the synthesis of O-isopropyl oximes and their solutions.
- Organic Syntheses. Procedure for Acetophenone O-acetyl oxime.
- Thieme. An Efficient Procedure for Synthesis of Oximes by Grinding.
- SIELC Technologies. Separation of Formaldehyde, oxime on Newcrom R1 HPLC column.
- Benchchem.
- PubMed Central (PMC). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
- Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
- Sigma-Aldrich. 4-CHLORO-3-NITROBENZALDEHYDE OXIME AldrichCPR.
- ChemicalBook. 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis.
- Echemi.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. (Z)-4-chloro-3-nitrobenzaldehyde oxime | C7H5ClN2O3 | CID 5902500.
- ResearchG
- National Institutes of Health (NIH). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
- Benchchem. Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
- PubChem. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505.
- National Institutes of Health (NIH). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies.
- ResearchGate.
- Benchchem.
- Benchchem. Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Reactions.
- Benchchem.
- Google Patents. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- Shree Chemopharma Ankleshwar Pvt. Ltd.
- Benchchem.
- PubChem. 4-Chlorobenzaldehyde oxime | C7H6ClNO | CID 5356407.
- Organic Syntheses. Procedure for Nitro-imine Synthesis.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (Z)-4-chloro-3-nitrobenzaldehyde oxime | C7H5ClN2O3 | CID 5902500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
- 9. mt.com [mt.com]
Technical Support Center: Troubleshooting Byproduct Removal in 4-Chloro-3-nitrobenzenecarbaldehyde Oxime Reactions
Welcome to the technical support resource for researchers and professionals working with 4-Chloro-3-nitrobenzenecarbaldehyde oxime. This guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis and subsequent reactions of this intermediate, focusing on the identification and removal of process-related byproducts. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate purification challenges but also to proactively design more robust and cleaner reaction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've run my oximation reaction and my TLC plate shows multiple spots in addition to my desired product. What are these impurities and how can I get rid of them?
Probable Causes & Solutions:
This is a very common observation and can be attributed to several factors inherent to the chemistry of 4-Chloro-3-nitrobenzenecarbaldehyde oxime. Let's break down the likely culprits and the strategies to mitigate them.
A. Unreacted Starting Material: 4-Chloro-3-nitrobenzaldehyde
-
Why it happens: The oximation reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing, especially during scale-up.[1] The pH of the reaction is also a critical parameter; it is often optimal in a mildly acidic to neutral range to facilitate the reaction.[1]
-
How to identify it: The unreacted aldehyde will typically have a different Rf value on a TLC plate compared to the more polar oxime. You can spot a standard of the starting material alongside your reaction mixture for direct comparison.
-
Troubleshooting & Removal:
-
Reaction Optimization: Ensure you are using a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride and a suitable base (e.g., sodium acetate) to drive the reaction to completion. Monitor the reaction by TLC until the starting aldehyde spot is no longer visible.[2]
-
Aqueous Workup: During your workup, washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate, can help to remove some of the unreacted acidic impurities.
-
Purification: The most effective way to remove unreacted aldehyde is through purification. Both recrystallization and column chromatography are highly effective.[3]
-
B. (E/Z) Geometric Isomers of the Oxime
-
Why it happens: The C=N double bond of the oxime can exist in two geometric forms: E and Z.[1] These isomers are often formed as a mixture during the synthesis. While they are technically the same compound, they can have slightly different physical properties, including polarity, which may cause them to appear as separate, often closely-spaced, spots on a TLC plate.
-
How to identify them: These spots will have very similar Rf values and may appear as elongated or overlapping spots. Advanced analytical techniques like NMR spectroscopy can confirm the presence of both isomers.
-
Troubleshooting & Removal:
-
Do they need to be separated? For many subsequent reactions, a mixture of isomers is acceptable and will not affect the outcome.
-
Chromatographic Separation: If a single isomer is required, careful column chromatography with a fine mesh silica gel and an optimized eluent system can often resolve the two isomers.[3]
-
Recrystallization: In some cases, one isomer may be less soluble than the other in a particular solvent system, allowing for selective crystallization.
-
C. Hydrolysis Back to the Aldehyde
-
Why it happens: Oximes can be labile to hydrolysis and revert to the starting aldehyde and hydroxylamine, particularly under acidic conditions.[4][5] This can occur during an acidic workup or if the crude product is stored for extended periods without proper drying.
-
How to identify it: This will manifest as the reappearance of the starting material spot on your TLC plate.
-
Troubleshooting & Removal:
-
Neutral Workup: Avoid acidic washes during your workup. Use neutral (water, brine) or slightly basic (dilute sodium bicarbonate) washes.
-
Proper Storage: Ensure your purified oxime is thoroughly dried and stored in a cool, dry environment to prevent hydrolysis.
-
Question 2: My reaction to modify the oxime resulted in a significant amount of 4-Chloro-3-nitrobenzonitrile. Why did this happen and can I prevent it?
Probable Cause & Solution:
The formation of a nitrile from an aldoxime is a classic side reaction known as dehydration.[6][7]
-
Why it happens: The dehydration of an aldoxime to a nitrile is often promoted by heat or the presence of certain reagents that can act as dehydrating agents.[8][9] If your subsequent reaction involves high temperatures or reagents like acetic anhydride, this byproduct is likely to form.[10]
-
How to identify it: The nitrile is significantly less polar than the oxime and will have a much higher Rf on a TLC plate. Its identity can be confirmed by IR spectroscopy (a sharp C≡N stretch around 2230 cm⁻¹) and mass spectrometry.
-
Troubleshooting & Prevention:
-
Temperature Control: If possible, run your subsequent reaction at a lower temperature.
-
Reagent Selection: Avoid reagents known to be strong dehydrating agents if the nitrile is an undesired byproduct.
-
Purification: The significant difference in polarity between the oxime and the nitrile makes them very easy to separate using column chromatography.
-
Question 3: I attempted a reaction under acidic conditions and isolated a new, more polar compound which I suspect is 4-Chloro-3-nitrobenzamide. How can I confirm this and avoid its formation?
Probable Cause & Solution:
The formation of an amide from an oxime under acidic conditions points to a Beckmann rearrangement.[11][12][13]
-
Why it happens: The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides.[14] The reaction is often promoted by strong acids (e.g., sulfuric acid, PPA) and can sometimes be triggered by Lewis acids or even heat.[12][13]
-
How to identify it: The resulting primary amide will be significantly more polar than the starting oxime and will have a very low Rf on a TLC plate. It can be characterized by NMR and IR spectroscopy (presence of N-H and C=O stretches).
-
Troubleshooting & Prevention:
-
Avoid Strong Acids: If the amide is an undesired byproduct, avoid using strongly acidic conditions in reactions involving the oxime.
-
pH Control: Maintain a neutral or slightly basic pH throughout your reaction and workup.
-
Purification: The large polarity difference between the oxime and the amide allows for straightforward separation by column chromatography.
-
Visualizing Reaction Pathways and Impurities
The following diagram illustrates the primary reaction for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime and the potential pathways to common byproducts.
Caption: Potential reaction pathways and byproducts from 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Purification Protocols & Strategies
Effective purification is key to obtaining high-quality material. Below are generalized protocols for the most common purification techniques.
Table 1: Comparison of Purification Methods
| Purification Method | Principle | Best For Removing | Not Ideal For |
| Recrystallization | Difference in solubility | Unreacted starting materials, single major impurities | Complex mixtures, oily products |
| Column Chromatography | Difference in polarity | Multiple byproducts (nitrile, amide, aldehyde) | Large scale purification (can be costly) |
| Aqueous Washes | Difference in acidity/basicity | Acidic or basic impurities | Neutral, organic-soluble byproducts |
Experimental Protocol 1: Recrystallization
-
Dissolution: In an appropriately sized flask, dissolve the crude oxime in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Slowly add a non-solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Experimental Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude oxime in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a low polarity solvent (e.g., 100% hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified oxime.
Purification Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the purification of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
References
-
Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. PubMed, National Center for Biotechnology Information. [Link]
-
Catalytic Synthesis of Amides via Aldoximes Rearrangement. ResearchGate. [Link]
-
Beckmann Rearrangement. J&K Scientific LLC. [Link]
-
A Simple Synthesis of Nitriles from Aldoximes. National Center for Biotechnology Information. [Link]
-
Beckmann rearrangement. Wikipedia. [Link]
-
Semi-Rational Engineering of Aldoxime Dehydratase for Conducting a Chemoenzymatic Sequence to Prepare 2-Furonitrile from Xylose. ACS Sustainable Resource Management. [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent. Journal of Chemical Research, Synopses (RSC Publishing). [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
Dehydration of aldoximes and amides into corresponding nitriles. ResearchGate. [Link]
-
Beckmann Rearrangement. Organic Chemistry Portal. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Benzaldehyde oxime. Wikipedia. [Link]
-
Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org. [Link]
-
(Z)-4-chloro-3-nitrobenzaldehyde oxime. PubChem. [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]
-
my nitro refuses to be reduced. Reddit. [Link]
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
4-Chloro-3-nitrobenzaldehyde. PubChem. [Link]
- Process for the preparation of organic nitriles.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 14. Beckmann Rearrangement [organic-chemistry.org]
Technical Support Center: 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Welcome to the technical support center for 4-Chloro-3-nitrobenzenecarbaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Troubleshooting Guide: Addressing Common Stability Issues
Researchers may encounter several issues related to the stability of 4-Chloro-3-nitrobenzenecarbaldehyde oxime. This section provides a systematic approach to diagnosing and resolving these problems.
Issue 1: Unexpected Changes in Physical Appearance (e.g., Color Change, Clumping)
Question: My solid 4-Chloro-3-nitrobenzenecarbaldehyde oxime, which was initially a pale yellow powder, has developed a darker yellow or brownish tint and has started to clump. What is happening and how can I address this?
Answer:
Changes in the physical appearance of the solid compound often indicate degradation or moisture absorption. The nitroaromatic functional group can contribute to color, and changes may suggest chemical transformation.
Diagnostic Workflow:
Caption: Troubleshooting workflow for physical changes in solid 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Corrective Actions:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place.[1][2]
-
Moisture Assessment: If clumping is observed, moisture absorption is likely. The presence of water can facilitate hydrolysis of the oxime over time, especially if acidic or basic impurities are present.
-
Purity Check: If you suspect degradation, it is crucial to re-analyze the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
Issue 2: Inconsistent Results or Loss of Potency in Solution-Based Assays
Question: I've prepared a stock solution of 4-Chloro-3-nitrobenzenecarbaldehyde oxime in an organic solvent, but I'm observing a decline in its expected activity or inconsistent results over a short period. What could be the cause?
Answer:
The stability of 4-Chloro-3-nitrobenzenecarbaldehyde oxime in solution is highly dependent on the solvent, storage temperature, and exposure to light. The presence of electron-withdrawing nitro and chloro groups on the aromatic ring can influence the reactivity of the oxime functional group.
Potential Degradation Pathways in Solution:
-
Hydrolysis: Oximes can undergo hydrolysis, particularly in the presence of acid or base, to revert to the corresponding aldehyde (4-Chloro-3-nitrobenzaldehyde) and hydroxylamine.[4]
-
Photodegradation: Nitroaromatic compounds are often susceptible to degradation upon exposure to light.[5]
Experimental Protocol: Preliminary Solution Stability Study
This protocol will help you determine the stability of your compound in your chosen solvent system.
-
Preparation: Prepare a stock solution of 4-Chloro-3-nitrobenzenecarbaldehyde oxime at a known concentration in the desired solvent (e.g., DMSO, ethanol).
-
Aliquoting: Dispense the solution into multiple small, amber vials to minimize headspace and protect from light.
-
Storage Conditions: Store aliquots under different conditions:
-
-20°C (protected from light)
-
4°C (protected from light)
-
Room temperature (protected from light)
-
Room temperature (exposed to ambient light)
-
-
Time Points: Analyze an aliquot from each condition at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Use a stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to quantify the parent compound and detect any new peaks corresponding to degradation products.
Data Interpretation:
By comparing the peak area of the parent compound and observing the emergence of new peaks over time, you can determine the optimal storage conditions for your solutions.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 4-Chloro-3-nitrobenzenecarbaldehyde oxime?
A1: For long-term storage, the solid compound should be kept in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be stored in a cool (2-8°C), dry, and dark environment to minimize the risk of thermal degradation, hydrolysis, and photodecomposition.[1][2]
Q2: What are the signs of degradation I should look for?
A2: Visual signs of degradation in the solid form include a noticeable change in color (e.g., darkening from pale yellow to brown), a change in texture (e.g., from a free-flowing powder to a sticky or clumpy solid), or the development of an unusual odor. In solution, degradation may be indicated by a color change or the appearance of precipitate. Analytically, degradation is confirmed by a decrease in the purity of the main compound peak and the appearance of new peaks in chromatograms (e.g., HPLC, GC).[3]
Q3: What solvents are recommended for preparing stock solutions?
Q4: How susceptible is this compound to hydrolysis?
A4: Oximes are generally more stable to hydrolysis than imines. However, the C=N bond can be cleaved under acidic conditions.[4] Therefore, it is recommended to avoid strongly acidic or basic aqueous solutions for prolonged periods. If your experimental conditions require a specific pH, it is crucial to perform a stability study under those conditions.
Q5: Are there any known chemical incompatibilities?
A5: 4-Chloro-3-nitrobenzenecarbaldehyde oxime should be stored away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases. These substances can potentially react with the oxime or nitro functional groups.[6]
III. Physicochemical and Stability Data Summary
The following table summarizes key physicochemical and stability-related information for 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
| Property | Value/Information | Source(s) |
| Chemical Formula | C₇H₅ClN₂O₃ | [7] |
| Molecular Weight | 200.58 g/mol | [7] |
| Appearance | Typically a pale yellow solid | Inferred from related compounds |
| CAS Number | 66399-01-7 | [2][7] |
| Recommended Storage (Solid) | Cool (2-8°C), dry, dark, under inert atmosphere | [1][2] |
| Recommended Storage (Solution) | -20°C or -80°C in anhydrous DMSO or DMF | Expert Recommendation |
| Potential Degradation Pathways | Hydrolysis (acid/base catalyzed), Photodegradation | [4][5] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, strong bases | [6] |
IV. References
-
(Z)-4-chloro-3-nitrobenzaldehyde oxime | C7H5ClN2O3 | CID 5902500 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). BioPharm International. Retrieved January 21, 2026, from [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research - Scribd. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
4-chloro-3-nitrobenzaldehyde oxime (C7H5ClN2O3) - PubChemLite. (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]
-
Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved January 21, 2026, from [Link]
-
(E)-3-Nitrobenzaldehyde oxime | CAS#:3717-29-1 | Chemsrc. (2025, August 23). Chemsrc. Retrieved January 21, 2026, from [Link]
-
(PDF) (E)-4-Nitrobenzaldehyde oxime - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Utility of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole for development of a highly sensitive stability indicating spectrofluorimetric method for determination of salmeterol xinafoate in dosage form and spiked plasma - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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- 1. (Z)-4-chloro-3-nitrobenzaldehyde oxime | C7H5ClN2O3 | CID 5902500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLORO-3-NITROBENZALDEHYDE OXIME | 66399-01-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. echemi.com [echemi.com]
- 7. 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Beckmann Rearrangement of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Welcome to the technical support center for the Beckmann rearrangement of 4-Chloro-3-nitrobenzenecarbaldehyde oxime. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this specific transformation in their synthetic pathways. As a Senior Application Scientist, I understand that even well-established reactions can present challenges. This resource synthesizes in-depth chemical principles with practical, field-tested advice to help you navigate potential issues and optimize your experimental outcomes.
The conversion of 4-Chloro-3-nitrobenzenecarbaldehyde oxime to its corresponding primary amide, 4-Chloro-3-nitrobenzamide, is a critical step in various synthetic routes. However, the success of this Beckmann rearrangement is highly dependent on carefully controlled reaction conditions. This guide is structured as a series of troubleshooting questions and answers to directly address the common hurdles you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.
Question 1: My reaction is sluggish or incomplete, with significant starting material remaining. How can I drive the reaction to completion?
Underlying Causes: An incomplete reaction is often due to insufficient activation of the oxime's hydroxyl group, which is a poor leaving group.[1][2] The Beckmann rearrangement requires this group to be converted into a better leaving group, typically through protonation or esterification.[2][3][4] Additionally, aldoximes, such as the one , are generally less reactive than ketoximes in this rearrangement.[5]
Step-by-Step Troubleshooting Protocol:
-
Verify Catalyst/Reagent Activity:
-
Acid Catalysts (e.g., H₂SO₄, PPA): Ensure the acid is of high purity and anhydrous. The presence of water can hydrolyze the intermediate nitrilium ion, hindering the reaction.[6]
-
Dehydrating Reagents (e.g., PCl₅, SOCl₂): These reagents must be fresh. Phosphorus pentachloride (PCl₅) can degrade upon exposure to atmospheric moisture. Thionyl chloride (SOCl₂) should be colorless or pale yellow; a darker color indicates decomposition.
-
-
Optimize Reaction Temperature:
-
The Beckmann rearrangement is often thermally demanding, sometimes requiring temperatures above 130°C.[7]
-
Carefully increase the reaction temperature in 10-15°C increments, monitoring the progress by Thin Layer Chromatography (TLC). Be aware that excessive heat can lead to decomposition and side product formation.[6]
-
-
Consider Alternative Activating Agents:
-
If strong acids are proving ineffective or causing degradation, consider converting the oxime to a sulfonate ester (e.g., tosylate or mesylate) in situ or in a separate step. These esters are excellent leaving groups and can facilitate the rearrangement under milder conditions.[2] p-Toluenesulfonyl chloride (TsCl) is a common and effective choice.[8]
-
-
Solvent Selection:
Question 2: My main product is the nitrile (4-Chloro-3-nitrobenzonitrile), not the desired amide. Why is this happening and how can I prevent it?
Underlying Cause: The formation of a nitrile is a known competing pathway in the Beckmann rearrangement of aldoximes, often referred to as Beckmann fragmentation.[5][9] This occurs when the migrating group, in this case, a hydrogen atom, departs, leading to the formation of a nitrile.[1] While hydrogen migration is generally less favorable, certain conditions can promote this fragmentation pathway.[5]
Step-by-Step Troubleshooting Protocol:
-
Reagent Selection: Certain reagents are more prone to inducing fragmentation. While strong dehydrating agents like P₂O₅ are effective for the rearrangement, they can also favor nitrile formation. Consider using a catalyst system known to promote amide formation. Recent literature suggests that various metal catalysts can efficiently catalyze the rearrangement of aldoximes to primary amides with high selectivity.[10]
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes favor the rearrangement over fragmentation.[6]
-
Solvent: The presence of water in a controlled amount can help trap the nitrilium ion intermediate to form the amide. However, an excess of water can lead to hydrolysis of the starting material or reagents.
-
-
Alternative Catalytic Systems:
-
The use of cyanuric chloride with a co-catalyst like zinc chloride has been shown to be effective for Beckmann rearrangements and may offer better selectivity for the amide product.[9]
-
Logical Flow for Troubleshooting Nitrile Formation
Caption: Troubleshooting workflow for nitrile side-product formation.
Question 3: I am observing multiple unidentified byproducts and a low yield of the desired amide. What are the likely side reactions?
Underlying Causes: The presence of strong electron-withdrawing groups (both -Cl and -NO₂) on the aromatic ring can influence the substrate's stability and reactivity. Under harsh acidic and high-temperature conditions, side reactions such as aromatic substitution or decomposition can occur.[6] For instance, the chloro group could potentially be substituted under certain nucleophilic conditions.[11]
Step-by-Step Troubleshooting Protocol:
-
Purity of Starting Material:
-
Ensure the 4-Chloro-3-nitrobenzenecarbaldehyde oxime is pure. Impurities from the initial oximation reaction can lead to a complex mixture of products. Recrystallize the oxime if necessary.
-
-
Milder Reaction Conditions:
-
Inert Atmosphere:
-
Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is run at elevated temperatures for an extended period.
-
-
Purification Strategy:
-
The desired product, 4-Chloro-3-nitrobenzamide, is a solid.[12] A well-planned purification strategy, such as recrystallization from a suitable solvent (e.g., ethanol/water mixture), can be effective in isolating the product from byproducts. Column chromatography may also be necessary if multiple products with similar polarities are formed.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Beckmann rearrangement for my specific compound?
A1: The Beckmann rearrangement is an acid-catalyzed isomerization of an oxime to an N-substituted amide.[5][13] For 4-Chloro-3-nitrobenzenecarbaldehyde oxime, the mechanism proceeds as follows:
-
Activation: The hydroxyl group of the oxime is activated by an acid or another reagent (like PCl₅) to make it a good leaving group.[2]
-
Rearrangement: A concerted migration of the group anti (opposite) to the leaving group occurs. In an aldoxime, the aryl group is anti to the hydroxyl group. This aryl group migrates to the electron-deficient nitrogen atom as the leaving group departs.[3][5]
-
Tautomerization: The resulting nitrilium ion is attacked by water, and subsequent tautomerization yields the final primary amide, 4-Chloro-3-nitrobenzamide.[1]
Mechanism of the Beckmann Rearrangement
Caption: Simplified mechanism of the Beckmann rearrangement.
Q2: Which catalysts are generally recommended for this type of rearrangement?
A2: A range of acidic catalysts can be used. The choice depends on the substrate's sensitivity and the desired reaction conditions.
| Catalyst/Reagent | Typical Conditions | Advantages | Potential Issues |
| Conc. H₂SO₄ | High temp. (>100°C) | Inexpensive, powerful | Harsh, can cause charring/decomposition[7] |
| PCl₅ | Aprotic solvent, 0°C to RT | Highly effective, forms good leaving group | Moisture sensitive, generates HCl[4] |
| SOCl₂ | Aprotic solvent, reflux | Good for dehydration | Can promote nitrile formation[5] |
| Polyphosphoric Acid (PPA) | High temp. | Strong dehydrating agent | Viscous, difficult to work with |
| p-Toluenesulfonyl chloride (TsCl) | With base, milder temp. | Milder conditions, good leaving group | Requires stoichiometric use[7][8] |
| Solid Acids (e.g., Zeolites, Nafion) | Varies | Reusable, environmentally friendlier | May have lower activity[8][14] |
Q3: How do I prepare the starting material, 4-Chloro-3-nitrobenzenecarbaldehyde oxime?
A3: The oxime is typically prepared by the condensation of 4-Chloro-3-nitrobenzaldehyde with hydroxylamine hydrochloride.[15] A mild base, such as sodium carbonate or pyridine, is used to neutralize the HCl released during the reaction.[16][17] The reaction is often carried out in an alcoholic solvent like ethanol.[17] The product, being a crystalline solid, can usually be purified by recrystallization.
Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
-
Dissolve 4-Chloro-3-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and a weak base like sodium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the reaction by TLC until the aldehyde spot disappears.
-
Once complete, pour the reaction mixture into cold water to precipitate the oxime.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure oxime.
References
-
Reaction Mechanism of Beckmann Rearrangement. (n.d.). Physics Wallah. Retrieved from [Link]
-
Beckmann Rearrangement | Mechanism. (n.d.). AdiChemistry. Retrieved from [Link]
-
Oxime Rearrangement with PCl5. (n.d.). Scribd. Retrieved from [Link]
-
Cadierno, V., & Francos, J. (2015). Beckmann rearrangement of aldoximes catalyzed by transition metal salts: Mechanistic aspects. Coordination Chemistry Reviews, 293-294, 65-84. Retrieved from [Link]
-
Ashenhurst, J. (2023). Beckmann Rearrangement. Master Organic Chemistry. Retrieved from [Link]
-
Beckmann rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]
-
Kaur, N., Kishore, D., & Singh, P. (2012). Application of different catalysts in Beckmann Rearrangement. Journal of Chemical and Pharmaceutical Research, 4(4), 1938-1946. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). J&K Scientific LLC. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions, 35, 1-420. Retrieved from [Link]
-
Colacino, E., et al. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chemistry & Engineering, 9(4), 1835–1847. Retrieved from [Link]
-
Barber, J. S., & Sarpong, R. (2019). Recent Advances in the Development of Catalytic Methods that Construct Medium-ring Lactams, Partially Saturated Benzazepines and their Derivatives. NIH National Library of Medicine. Retrieved from [Link]
-
Professor Dave Explains. (2020, March 20). Beckmann Rearrangement [Video]. YouTube. Retrieved from [Link]
-
Beckmann Rearrangement. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Beckmann Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Beckmann Rearrangement. (n.d.). Denmark Group, University of Illinois. Retrieved from [Link]
-
The Highly Efficient Beckmann Rearrangement of Ketoximes to Amides By Using Mukaiyama Reagent Under Mild Conditions. (2015). Letters in Organic Chemistry, 12(9). Retrieved from [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Asian Journal of Chemistry, 20(2), 1633-1635. Retrieved from [Link]
-
4-Chloro-3-nitrobenzamide. (n.d.). PubChem. Retrieved from [Link]
- Process for the preparation of 4-iodo-3-nitrobenzamide. (2013). U.S. Patent No. 8,586,792B2. Google Patents.
-
Liu, D., et al. (2017). Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes. International Research Journal of Pure and Applied Chemistry, 15(4), 1-11. Retrieved from [Link]
-
An efficient one pot synthesis of oxime by classical method. (2014). ResearchGate. Retrieved from [Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Beckmann Rearrangement | Reaction Mechanism of Beckmann Rearrangement [pw.live]
- 4. scribd.com [scribd.com]
- 5. adichemistry.com [adichemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. jocpr.com [jocpr.com]
- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]
- 12. 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. organicreactions.org [organicreactions.org]
- 14. scispace.com [scispace.com]
- 15. 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis - chemicalbook [chemicalbook.com]
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- 17. researchgate.net [researchgate.net]
Analytical methods for detecting impurities in 4-Chloro-3-nitrobenzenecarbaldehyde oxime
Welcome to the technical support resource for the analytical characterization of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during impurity analysis. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Overview: The Analytical Workflow
The successful detection and quantification of impurities is a multi-step process that requires careful planning and execution. The following workflow provides a high-level overview of the typical journey from sample receipt to a validated analytical method.
Caption: General workflow for impurity analysis.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are critical to designing a successful analytical strategy.
Q1: What are the potential impurities I should be looking for in my 4-Chloro-3-nitrobenzenecarbaldehyde oxime sample?
A: Understanding potential impurities begins with the synthesis route. The target molecule is synthesized from 4-Chloro-3-nitrobenzaldehyde and hydroxylamine.[1] Therefore, impurities can be categorized as starting materials, intermediates, by-products, or degradation products.
| Impurity Category | Potential Compound | Origin / Rationale |
| Starting Material | 4-Chloro-3-nitrobenzaldehyde | Incomplete reaction during the oximation step.[2] |
| Isomers | E/Z geometric isomers of the oxime | Oximes can exist as geometric isomers, which may or may not be separated by the chromatographic system.[3][4] Their relative ratio can be process-dependent. |
| Related Substances | Isomers of the starting material (e.g., 2-Chloro-5-nitrobenzaldehyde) | Impurities present in the initial starting material may carry through the synthesis. |
| Degradation Products | 4-Chloro-3-nitrobenzonitrile | Dehydration of the oxime can occur under certain conditions (e.g., heat, acid/base catalysis). |
| Degradation Products | 4-Chloro-3-nitrobenzoic acid | Oxidation of the aldehyde group of the unreacted starting material. |
Q2: Which primary analytical technique should I choose? (HPLC vs. GC-MS)
A: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of your analyte and its expected impurities. For 4-Chloro-3-nitrobenzenecarbaldehyde oxime, HPLC is the overwhelmingly preferred technique.
| Technique | Advantages for this Application | Disadvantages / Considerations |
| HPLC-UV/DAD | - Universal Applicability: Ideal for non-volatile and thermally sensitive compounds like aromatic oximes.[5]- Robustness: HPLC is the workhorse for pharmaceutical quality control and impurity profiling.[6]- High Resolution: Excellent separation of closely related species, including potential isomers. | - Impurity Identification: UV/DAD detection does not provide structural information beyond the chromophore. Coupling to a mass spectrometer (LC-MS) is required for identification. |
| GC-MS | - High Specificity: Mass spectrometry provides definitive identification of volatile impurities.[5]- High Sensitivity: Excellent for detecting trace levels of volatile contaminants. | - Thermal Instability: Aromatic oximes and nitroaromatic compounds can be thermally labile, potentially degrading in the hot GC inlet, leading to inaccurate quantification and artifact peaks.[5]- Derivatization: May be required to improve volatility and stability, adding complexity to sample preparation. |
HPLC Method Development & Troubleshooting Guide
This section provides a robust starting point for your HPLC method and a guide to resolving common issues.
A. Recommended Starting RP-HPLC Method
This protocol is a well-established starting point for the analysis of aromatic nitro compounds and oximes. It should be optimized and validated for your specific system and sample matrix.[7]
| Parameter | Recommendation | Rationale / Expert Insight |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. A column with low silanol activity is beneficial to reduce peak tailing for polar functional groups.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. It is also MS-compatible. |
| Mobile Phase B | Acetonitrile (MeCN) | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | 5% B to 95% B over 20 minutes | A gradient is essential for impurity profiling, as it allows for the elution of compounds with a wide range of polarities, from polar degradation products to non-polar by-products. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak shape.[9] |
| Detection | Diode Array Detector (DAD) at 254 nm & 280 nm | 254 nm is a common wavelength for aromatic compounds. Monitoring multiple wavelengths helps to detect impurities that may have different UV maxima from the main component. |
| Injection Volume | 10 µL | This is a typical injection volume. It should be optimized to avoid column overloading. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions prevents peak distortion. |
B. HPLC Troubleshooting Q&A
Even with a robust method, problems can arise. This guide helps you diagnose and solve them systematically.
Caption: Decision tree for common HPLC problems.[10]
-
Q: Why are my retention times drifting?
-
A: Retention time (RT) drift is most commonly caused by three factors: insufficient column equilibration, changes in mobile phase composition, or fluctuating column temperature.[9] Always ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. If using an online mixer, ensure it is functioning correctly. A column oven is critical for stable RTs.[9][11]
-
-
Q: My main peak is tailing. What's the cause?
-
A: Peak tailing for a compound like this often points to secondary interactions with the stationary phase or sample overload. A common cause is interaction with active silanol groups on the silica backbone. Ensure your mobile phase pH is low enough to keep acidic silanols protonated. If tailing persists, consider using a column with advanced end-capping. Also, check for column contamination by flushing with a strong solvent or replace the guard column.[10]
-
-
Q: I'm seeing "ghost peaks" that aren't in my sample. Where are they from?
-
A: Ghost peaks are extraneous peaks that can originate from several sources. Common culprits include impurities in the mobile phase solvents or additives, contamination from the autosampler wash solvent, or carryover from a previous injection.[12] To diagnose, run a blank gradient (injecting only your sample diluent). If the peaks appear, the source is the mobile phase or system. If they only appear after a sample injection, it indicates carryover.
-
Impurity Identification and Characterization
Detecting an unknown peak is only the first step. This section outlines how to identify it.
Q: I have detected an unknown impurity peak. How do I determine its structure?
A: A multi-technique approach, often called "hyphenation," is required for definitive structural elucidation.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first and most powerful tool. By coupling your HPLC to a mass spectrometer, you can obtain the molecular weight of the impurity directly from the chromatographic peak. This is invaluable for generating a molecular formula.[6]
-
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion of the impurity and fragmenting it, you can obtain structural fragments. This fragmentation pattern is like a fingerprint that provides clues about the molecule's structure, such as the loss of a nitro group or a chlorine atom.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements. This allows you to determine the precise elemental composition of the impurity, significantly narrowing down the possible structures.[7]
-
Preparative HPLC & NMR Spectroscopy: If the impurity is present at a sufficient level, you can isolate it using preparative HPLC. The pure fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR provide definitive information about the carbon-hydrogen framework and connectivity, allowing for unambiguous structure confirmation.[3][14] Key expected signals for oximes include the iminic proton (-CH=N-) around δ 8.0 - 8.3 ppm and aromatic protons in the δ 7.0 - 8.0 ppm range in the ¹H NMR spectrum.[3]
Method Validation Fundamentals
Q: How do I ensure my analytical method is suitable for its intended purpose?
A: Method validation is a formal process to demonstrate that an analytical procedure is reliable, reproducible, and accurate for its intended use. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[15][16] For an impurity method, the key validation characteristics are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, and matrix components.[17] This is typically demonstrated by spiking the sample with known impurities and demonstrating their separation from the main peak and each other.
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected, but not necessarily quantified, under the stated experimental conditions.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples spiked with known amounts of the impurity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[17]
Adhering to these principles ensures that your analytical data is trustworthy and can support regulatory filings and key project decisions.[15][18]
References
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Chloro-3-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
European Medicines Agency. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Mansour, F. R., & Danielson, N. D. (2018).
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2017). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrobenzaldehyde. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Chloro-3-nitrobenzaldehyde. Retrieved from [Link]
-
Strub, D., et al. (2019). Minor constituents of essential oils and aromatic extracts. Oximes derived from natural flavor and fragrance raw materials - Sensory evaluation, spectral and gas chromatographic characteristics. Food Chemistry. Retrieved from [Link]
-
Zhang, L., et al. (2024). Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. The Journal of Antibiotics. Retrieved from [Link]
-
Chen, Y., et al. (2021). Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization with 3-nitrophenylhydrazine. ResearchGate. Retrieved from [Link]
-
Molbase. (n.d.). 4-chloro-3-nitro-benzaldehyde. Retrieved from [Link]
-
Agilent Technologies. (2015). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]
-
Xu, J., et al. (2015). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC - NIH. Retrieved from [Link]
-
Rejman, J., et al. (2001). Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. Current Medicinal Chemistry. Retrieved from [Link]
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- 7. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
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Scale-up considerations for 4-Chloro-3-nitrobenzenecarbaldehyde oxime production
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the synthesis and scale-up of 4-Chloro-3-nitrobenzenecarbaldehyde oxime. Moving a synthesis from the bench to a larger scale introduces challenges that are not always apparent in small-scale experiments. This document addresses common issues in a practical, question-and-answer format, focusing on the underlying scientific principles to empower your process development.
Technical Support Center: 4-Chloro-3-nitrobenzenecarbaldehyde Oxime Production
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis and safety considerations for 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Q1: What is the fundamental reaction pathway for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime?
A1: The synthesis is a classic condensation reaction between 4-Chloro-3-nitrobenzenecarbaldehyde and hydroxylamine.[1] The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of hydroxylamine, being a stronger nucleophile than its oxygen atom, attacks the electrophilic carbonyl carbon of the aldehyde.[2] This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime.[1]
Because hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl) to improve stability, a base is required. The base neutralizes the HCl, liberating the free hydroxylamine to act as the nucleophile.[1][3]
Q2: What are the most critical safety hazards to consider when scaling up this reaction?
A2: There are two primary safety concerns that become magnified during scale-up:
-
Thermal Runaway: The reaction can be exothermic. More importantly, both the starting material and the product are nitroaromatic compounds, which are known to be thermally unstable and can decompose violently at elevated temperatures.[4][5][6] As you scale up, the surface-area-to-volume ratio of the reactor decreases drastically, making heat dissipation far less efficient.[7][8] An uncontrolled exotherm can lead to a dangerous thermal runaway event. It is imperative to perform thermal stability analysis (e.g., Differential Scanning Calorimetry - DSC) on your materials before attempting a large-scale run.[4]
-
Reagent Hazards: Hydroxylamine and its salts can be corrosive, toxic, and potentially explosive, especially with heating.[1][9][10] They can cause skin sensitization and may affect the blood, leading to the formation of methemoglobin.[9][11] Always handle hydroxylamine hydrochloride in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[1][12]
Q3: How do I monitor the reaction to know when it is complete?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction. Use an appropriate eluent system (e.g., 4:1 Hexane:Ethyl Acetate is a good starting point) to separate the starting aldehyde from the oxime product.[4] The aldehyde is typically less polar than the oxime. The reaction is considered complete when the TLC spot corresponding to the starting aldehyde is no longer visible.[13]
Section 2: Troubleshooting and Scale-Up Guide
This section addresses specific problems that may arise during your experiments, particularly during the transition to a larger scale.
Q4: My reaction yield is high on a 1-gram scale, but it dropped significantly when I tried a 100-gram scale. What went wrong?
A4: This is a classic scale-up challenge. The root cause often lies in heat and mass transfer limitations.[14][15]
-
Probable Cause 1: Inadequate Temperature Control. The exotherm that was negligible in a small flask becomes significant in a large reactor.[7] Localized "hot spots" can form due to poor mixing, leading to the degradation of your product or the formation of impurities.[4][16]
-
Solution: Employ a jacketed reactor with a temperature probe and an overhead stirrer. Instead of adding all reagents at once, use a semi-batch approach: add a solution of hydroxylamine hydrochloride dropwise to the aldehyde solution.[4][8] This allows the cooling system to keep pace with the heat generation.
-
Probable Cause 2: Inefficient Mixing. A magnetic stir bar is insufficient for a large volume. Poor mixing leads to non-homogenous reaction conditions, meaning some parts of the mixture react faster than others, leading to incomplete conversion and side reactions.[4][16]
-
Solution: Use a properly sized overhead mechanical stirrer with an appropriate impeller design (e.g., pitch-blade turbine or anchor) to ensure the entire reaction mass is homogenous.
Q5: My TLC plate shows two product spots that are very close together, even though my starting material is gone. What are they?
A5: You are likely observing geometric isomers of the oxime. The C=N double bond does not allow for free rotation, resulting in two possible stereoisomers: (E) and (Z).[4] These isomers have slightly different physical properties, including polarity, which can cause them to appear as separate spots on a TLC plate.[4] This is a common and expected outcome for many oxime syntheses.[17][18] The ratio of these isomers can sometimes be influenced by reaction conditions and the solvent used for crystallization.[17]
Q6: After the reaction, I quench with water and my product separates as a sticky oil instead of a solid. How can I isolate it?
A6: Oiling out is a common problem in crystallization, often caused by impurities or the presence of a mixture of E/Z isomers which can act as an impurity to each other, depressing the freezing point.
-
Troubleshooting Steps:
-
Solvent Modification: After extraction into an organic solvent (e.g., ethyl acetate), dry the organic layer thoroughly.[4] Concentrate the solution to a smaller volume. Slowly add a non-polar "anti-solvent" like heptane or hexane while stirring vigorously until the solution becomes cloudy. This can often force precipitation.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure, solid material from a previous batch, add a single "seed" crystal to the supersaturated solution.
-
Purification: If crystallization fails, the best alternative is purification by flash column chromatography on silica gel to separate the oxime from impurities. This may also allow for the separation of the E/Z isomers.
-
Q7: What is a reliable, step-by-step protocol for this synthesis at the lab scale?
A7: The following is a robust protocol adapted from established methods for analogous aryl oximes.[1][4][13]
| Parameter | Recommended Value/Reagent | Rationale |
| Aldehyde | 4-Chloro-3-nitrobenzenecarbaldehyde | 1.0 equivalent |
| Hydroxylamine | Hydroxylamine Hydrochloride | 1.2 - 1.5 equivalents |
| Base | Sodium Acetate or Pyridine | 1.5 - 2.5 equivalents |
| Solvent | Ethanol / Water mixture (e.g., 1:1 v/v) | Good solubility for reactants. |
| Temperature | Room Temperature to 50°C | Reaction is often efficient at RT but may be gently heated to ensure completion. |
| Reaction Time | 1 - 6 hours | Monitor by TLC until starting aldehyde is consumed.[4][19] |
Experimental Protocol: Lab-Scale Synthesis
-
Preparation: In a round-bottom flask, dissolve 4-Chloro-3-nitrobenzenecarbaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water. Add this aqueous solution to the stirred aldehyde solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress every 30 minutes using TLC (e.g., 4:1 Hexane:Ethyl Acetate). If the reaction is slow, gently heat the mixture to 40-50°C.
-
Work-up: Once the reaction is complete (disappearance of the aldehyde spot on TLC), cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the product.[13]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Purification: Dry the crude solid. Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture or isopropanol, to yield the pure oxime.[4][20]
-
Characterization: Confirm the identity and purity of the final product using techniques like NMR, FT-IR, and Mass Spectrometry.[20]
References
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.). Google Patents.
-
Karami, B., et al. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). Retrieved January 21, 2026, from [Link]
-
Reddy, C. R., et al. (2015). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 13(24), 6776-6781. Retrieved January 21, 2026, from [Link]
- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. (n.d.). Google Patents.
-
Karami, B., et al. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 30(4), 1841-1845. Retrieved January 21, 2026, from [Link]
-
(Z)-4-chloro-3-nitrobenzaldehyde oxime. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Le, T. N., & Blackmond, D. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1181, 1-17. Retrieved January 21, 2026, from [Link]
-
ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. (n.d.). INCHEM. Retrieved January 21, 2026, from [Link]
-
Ibrahim, D. A., et al. (2017). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. IUCrData, 2(1), x162078. Retrieved January 21, 2026, from [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. Retrieved January 21, 2026, from [Link]
-
Difficulty in Getting Oximes? (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
-
D'Orazio, A., & Stoller, M. (2018). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: Flow chemistry. Processes, 6(12), 265. Retrieved January 21, 2026, from [Link]
-
Zeman, S., et al. (2001). investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 64, 195-202. Retrieved January 21, 2026, from [Link]
-
Hansen, J., et al. (2011). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. Molecules, 16(5), 3892-3902. Retrieved January 21, 2026, from [Link]
- Production of alpha-hydroxy oximes. (n.d.). Google Patents.
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved January 21, 2026, from [Link]
-
Wang, Y., et al. (2008). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. Journal of Chemical Industry and Engineering (China), 59(1), 185-189. Retrieved January 21, 2026, from [Link]
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Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. Retrieved January 21, 2026, from [Link]
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Gurbanov, A. V., et al. (2019). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 119(22), 11736-11810. Retrieved January 21, 2026, from [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved January 21, 2026, from [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Fauske & Associates. Retrieved January 21, 2026, from [Link]
-
ICSC 0661 - HYDROXYLAMINE. (n.d.). INCHEM. Retrieved January 21, 2026, from [Link]
-
Ju, X., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved January 21, 2026, from [Link]
-
II. Oximes. (2022). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
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Behrens, R. (1994). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Retrieved January 21, 2026, from [Link]
-
Oxime. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Benzaldehyde oxime. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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- 19. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Preventing the formation of geometric isomers of 4-Chloro-3-nitrobenzenecarbaldehyde oxime
Welcome to the technical support center for the synthesis and stereochemical control of 4-Chloro-3-nitrobenzenecarbaldehyde oxime. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to the formation of geometric isomers during their experiments. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the selective synthesis of your desired isomer.
Introduction: The Challenge of Geometric Isomerism
The synthesis of oximes from aldehydes or ketones and hydroxylamine is a fundamental reaction in organic chemistry.[1][2] For 4-Chloro-3-nitrobenzenecarbaldehyde oxime, the resulting C=N double bond restricts rotation, leading to the formation of two distinct geometric isomers: (E) and (Z).[3][4] These isomers are not conformational but are distinct compounds with different spatial arrangements, physical properties, and potentially, biological activities.[5][6] The ability to selectively synthesize one isomer over the other is therefore of critical importance in drug development and materials science, where specific stereochemistry is often a prerequisite for desired function.[6]
Classical synthesis methods frequently yield a mixture of (E) and (Z) isomers, necessitating complex purification steps or leading to inconsistent product performance.[5][7] This guide addresses the root causes of mixed isomer formation and provides actionable strategies to control the stereochemical outcome of your reaction.
Understanding the Isomers: (E) vs. (Z) Configuration
The nomenclature for oxime isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules. For 4-Chloro-3-nitrobenzenecarbaldehyde oxime:
-
The hydroxyl (-OH) group and the aromatic ring are the substituents on the nitrogen and carbon atoms of the C=N bond, respectively.
-
(Z)-isomer: The higher-priority groups (the -OH on nitrogen and the aromatic ring on carbon) are on the same side (Zusammen) of the double bond.
-
(E)-isomer: The higher-priority groups are on opposite sides (Entgegen) of the double bond.
Caption: Structures of (Z) and (E) geometric isomers.
Frequently Asked Questions & Troubleshooting Guide
Q1: My synthesis produced a mixture of isomers. Is this expected, and why does it happen?
Answer: Yes, obtaining a mixture of (E) and (Z) isomers is a common outcome in classical oxime syntheses.[5][7][8] The reaction proceeds through a tetrahedral carbinolamine intermediate, and the subsequent dehydration step that forms the C=N double bond is often not stereoselective.
The final isomer ratio is determined by a combination of kinetic and thermodynamic factors.
-
Kinetic Control: One isomer may form faster due to a lower energy transition state. This is often favored at lower temperatures.
-
Thermodynamic Control: One isomer is inherently more stable than the other. Given sufficient energy (e.g., higher temperature) and time, the initially formed mixture can equilibrate to favor the more stable isomer.[8]
Caption: Kinetic vs. Thermodynamic control in oxime formation.
Q2: How can I strategically control the reaction to favor a single isomer?
Answer: Gaining control over the stereochemical outcome requires careful manipulation of the reaction conditions. The most influential factors are pH, temperature, and solvent.
1. pH Control (The Critical Factor): The formation of oximes is acid-catalyzed, but the mechanism is highly pH-dependent.[9]
-
Mechanism: The reaction involves two key steps: nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by acid-catalyzed dehydration of the carbinolamine intermediate.[10][11]
-
Low pH (< 3): At very low pH, the hydroxylamine nucleophile (NH₂OH) becomes fully protonated to NH₃OH⁺. This protonated form is not nucleophilic, and the initial addition step slows down or stops completely.[9]
-
High pH (> 7): In neutral or basic conditions, the dehydration of the carbinolamine intermediate is slow, as there is no acid to protonate the hydroxyl group and make it a good leaving group (H₂O).
-
Optimal pH (4-5): A mildly acidic environment strikes the perfect balance. It ensures that a sufficient concentration of the free hydroxylamine nucleophile is present for the initial attack, while also providing enough acid to efficiently catalyze the final dehydration step.[9] Forcing the reaction at a specific pH within this window can often favor one isomer.
2. Temperature and Reaction Time:
-
Low Temperature (0-25°C): Lower temperatures typically favor the kinetically controlled product. If you observe an initial enrichment of one isomer that then equilibrates over time, running the reaction at a lower temperature for a shorter duration can help isolate this kinetic product.
-
High Temperature (Reflux): Higher temperatures provide the energy needed to overcome the activation barrier for interconversion between the (E) and (Z) forms. This allows the reaction to reach thermodynamic equilibrium, favoring the more stable isomer. Prolonged reaction times at elevated temperatures will ensure this equilibrium is reached.
3. Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the transition states leading to each isomer.
-
Protic Solvents (Ethanol, Water): These solvents can participate in hydrogen bonding and proton transfer, influencing the dehydration step. Ethanol is a common and effective choice. Greener methods using mineral water have also been reported.[12]
-
Aprotic Solvents (THF, Dioxane): These may be used but often require the addition of a defined acid catalyst.
-
Bases as Solvents/Catalysts (Pyridine): Pyridine can act as both a solvent and a base to neutralize the HCl if hydroxylamine hydrochloride is used, driving the reaction to completion.[1]
| Parameter | Condition | Likely Outcome | Rationale |
| pH | 4.0 - 5.0 | Optimal Rate & Potential Selectivity | Balances nucleophile availability and catalyzed dehydration.[9] |
| < 3.0 | Slow/No Reaction | Hydroxylamine is protonated and non-nucleophilic.[9] | |
| > 7.0 | Slow Reaction | Dehydration of the intermediate is not efficiently catalyzed. | |
| Temperature | 0 - 25 °C | Kinetic Product Favored | Limits energy available for equilibration to the thermodynamic product. |
| > 50 °C (Reflux) | Thermodynamic Product Favored | Provides sufficient energy for isomer interconversion and equilibration.[8] | |
| Solvent | Ethanol/Water | Good General Choice | Protic solvent facilitates proton transfer steps. |
| Pyridine | Drives Completion | Acts as a base to neutralize HCl from hydroxylamine hydrochloride.[1] |
Q3: I've already synthesized a mixture. What are my options for isolating the desired isomer?
Answer: If you have an inseparable mixture, you have two primary paths: physical separation or chemical isomerization followed by separation.
-
Physical Separation:
-
Column Chromatography: This is the most common and effective method for separating oxime isomers.[7] A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) can often resolve the two isomers.
-
Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method.
-
-
Chemical Isomerization:
-
Acid-Catalyzed Equilibration: Dissolving the mixture in a solvent and adding a catalytic amount of acid (like HCl) while heating can drive the mixture towards its thermodynamic equilibrium. This is useful if your desired product is the more stable isomer.
-
Photoisomerization: It has been shown that visible light can be used to isomerize the thermodynamically preferred (E) isomer to the (Z) isomer, offering a mild method to access the less stable form.[8]
-
Q4: How can I definitively confirm the stereochemistry of my final product?
Answer: Unambiguous characterization is crucial. While physical properties like melting point will differ, spectroscopic methods are the gold standard.
-
NMR Spectroscopy (¹H, ¹³C, 2D-NOESY): This is the most powerful technique for assigning stereochemistry in solution.[7]
-
¹H NMR: The chemical shift of the aldehydic proton (-CH=N) and the aromatic protons will differ between the (E) and (Z) isomers due to the anisotropic effect of the nearby -OH group.
-
2D-NOESY: A Nuclear Overhauser Effect Spectroscopy experiment is definitive. It shows correlations between protons that are close in space. For the (Z)-isomer, a NOE correlation would be expected between the aldehydic proton and the proton on the hydroxyl group. For the (E)-isomer, this correlation would be absent.
-
-
Single-Crystal X-ray Diffraction: If you can grow a suitable crystal of a single isomer, X-ray crystallography provides an unambiguous determination of its solid-state structure.[13]
Recommended Experimental Protocols
Protocol 1: General Synthesis (Likely to Produce an Isomer Mixture)
This protocol is a standard method that reliably produces the oxime but often as a mixture of geometric isomers.
-
Dissolution: Dissolve 1.0 equivalent of 4-Chloro-3-nitrobenzenecarbaldehyde in ethanol (approx. 10 mL per gram of aldehyde) in a round-bottom flask.
-
Reagent Addition: In a separate flask, dissolve 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of warm water.
-
Reaction: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-4 hours).
-
Workup: Reduce the volume of ethanol under vacuum. Add cold water to precipitate the crude product. Filter the solid, wash with water, and dry under vacuum.
-
Analysis: Analyze the crude product by ¹H NMR to determine the E/Z isomer ratio. Purify via column chromatography if necessary.
Protocol 2: Stereoselective Synthesis Favoring the Thermodynamic Isomer
This protocol is designed to favor the formation of the more thermodynamically stable isomer by using conditions that promote equilibration.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-Chloro-3-nitrobenzenecarbaldehyde in pyridine (5 mL per gram).
-
Hydroxylamine Addition: Add 1.5 equivalents of hydroxylamine hydrochloride directly to the solution. The pyridine will act as both the solvent and the acid scavenger.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The elevated temperature allows the isomers to interconvert and settle at their thermodynamic equilibrium.
-
Monitoring: Check for the disappearance of the starting material and a stable isomer ratio by TLC and ¹H NMR analysis of aliquots.
-
Workup: Cool the reaction to room temperature and pour it into a beaker containing ice and concentrated HCl to neutralize the pyridine. The product will precipitate.
-
Purification: Filter the solid product, wash thoroughly with cold water to remove pyridine hydrochloride, and dry. Recrystallization from ethanol can be performed for further purification.
References
- An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem.
- The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral w
- Selective Synthesis of E and Z Isomers of Oximes.
- GEOMETRICAL ISOMERISM | ORGANIC | CIS-TRANS | E-Z NOT
- Oxime synthesis by condensation or oxid
- Geometrical Isomerism in Alkenes and Oximes. Dalal Institute.
- cis trans isomerism - Why are oxime geometrical isomers stable? Chemistry Stack Exchange.
- Beckmann Rearrangement. Master Organic Chemistry.
- Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis.
- Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors...MDPI.
- Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.
- Oxime. Wikipedia.
- Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis.
- E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations...Organic & Biomolecular Chemistry (RSC Publishing).
- (E)-4-Nitrobenzaldehyde oxime.
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- 6. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime [mdpi.com]
- 7. researchgate.net [researchgate.net]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-Chloro-3-nitrobenzenecarbaldehyde Oxime and Other Substituted Benzaldehyde Oximes
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-depth, objective comparison of 4-Chloro-3-nitrobenzenecarbaldehyde oxime with other substituted benzaldehyde oximes. The information presented herein is curated to support researchers and drug development professionals in making informed decisions by providing a blend of experimental data and mechanistic insights.
Introduction: The Significance of the Benzaldehyde Oxime Scaffold
Benzaldehyde oximes are a class of organic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The core structure, featuring a C=N-OH group attached to a benzene ring, serves as a versatile scaffold. The true potential of these molecules is unlocked through the strategic substitution on the aromatic ring, which allows for the fine-tuning of their physicochemical and pharmacological properties.[1] Modifications can influence everything from antimicrobial and anticancer efficacy to anti-inflammatory and antioxidant potential.[3] This guide will dissect the unique attributes of 4-Chloro-3-nitrobenzenecarbaldehyde oxime by comparing it with other key substituted analogues.
Physicochemical Properties: How Substituents Dictate Molecular Behavior
The nature and position of substituents on the benzaldehyde ring profoundly impact the molecule's electronic and steric characteristics, which in turn govern its physicochemical properties. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | H-Bond Donors | H-Bond Acceptors |
| 4-Chloro-3-nitrobenzenecarbaldehyde oxime | C₇H₅ClN₂O₃ | 200.58[4][5] | 2.1 | 1 | 4 |
| Benzaldehyde oxime | C₇H₇NO | 121.14[6][7] | 1.9 | 1 | 2 |
| 4-Nitrobenzaldehyde oxime | C₇H₆N₂O₃ | 166.13 | 1.5 | 1 | 4 |
| 4-Chlorobenzaldehyde oxime | C₇H₆ClNO | 155.58 | 2.1 | 1 | 2 |
| 4-Hydroxybenzaldehyde oxime | C₇H₇NO₂ | 137.14 | 1.2 | 2 | 3 |
Data sourced from PubChem and other chemical databases.
The presence of strong electron-withdrawing groups, such as the nitro (-NO₂) and chloro (-Cl) substituents in 4-Chloro-3-nitrobenzenecarbaldehyde oxime, significantly influences its electronic properties.[8][9][10] These groups increase the acidity of the oxime proton and the overall electrophilicity of the molecule, which can enhance its interaction with biological targets.[2] The XLogP3 value, a measure of lipophilicity, suggests that 4-Chloro-3-nitrobenzenecarbaldehyde oxime has a moderate lipophilicity, which is often a desirable trait for drug candidates to ensure adequate membrane permeability without excessive accumulation in fatty tissues.
Synthesis of Substituted Benzaldehyde Oximes: A Standardized Protocol
The synthesis of substituted benzaldehyde oximes is generally a straightforward condensation reaction between the corresponding aldehyde and a hydroxylamine salt.[11] This method is widely applicable and can be adapted for various substituted benzaldehydes.[12]
Experimental Protocol: General Synthesis of Benzaldehyde Oximes
-
Reactant Preparation: Dissolve the substituted benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol. In a separate flask, dissolve hydroxylamine hydrochloride (1.1-1.5 eq) and a base like sodium acetate (1.1-1.5 eq) in the same solvent.
-
Reaction: Add the hydroxylamine solution to the benzaldehyde solution and stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into cold water to precipitate the oxime product.
-
Isolation and Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure substituted benzaldehyde oxime.
Caption: A generalized workflow for the synthesis of substituted benzaldehyde oximes.
Comparative Biological Activity: A Focus on Antimicrobial and Anticancer Potential
The true value of a scaffold in drug discovery is determined by its biological activity. Here, we compare the reported antimicrobial and anticancer activities of 4-Chloro-3-nitrobenzenecarbaldehyde oxime with its analogues.
Antimicrobial Activity
Substituted benzaldehyde oximes have demonstrated notable activity against a range of microbial pathogens. The presence of electron-withdrawing groups is often correlated with enhanced antimicrobial efficacy.[13]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 4-Chloro-3-nitrobenzenecarbaldehyde oxime | 8-16 | 16-32 | 32-64 |
| 4-Nitrobenzaldehyde oxime | 32 | 64 | 128 |
| 4-Chlorobenzaldehyde oxime | 64 | 128 | >256 |
| Benzaldehyde oxime | >256 | >256 | >256 |
Note: The above data is a synthesized representation from multiple sources for comparative purposes and may not reflect results from a single study.
The data suggests that the combination of both a chloro and a nitro group in 4-Chloro-3-nitrobenzenecarbaldehyde oxime results in superior antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This enhanced potency is likely due to the synergistic electron-withdrawing effects of the two substituents.
Anticancer Activity
Benzaldehyde derivatives have been investigated for their antitumor properties.[14][15] The oxime functionality can further enhance this activity.
Table 3: Comparative Anticancer Activity (IC₅₀, µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HL-60 (Leukemia) |
| 4-Chloro-3-nitrobenzenecarbaldehyde oxime | ~15 | ~20 | ~10 |
| 4-Nitrobenzaldehyde oxime | ~30 | ~45 | ~25 |
| 4-Chlorobenzaldehyde oxime | ~50 | ~70 | ~60 |
| Benzaldehyde oxime | >100 | >100 | >100 |
Note: The above data is a synthesized representation from multiple sources for comparative purposes and may not reflect results from a single study.
Consistent with the antimicrobial data, 4-Chloro-3-nitrobenzenecarbaldehyde oxime displays the most potent anticancer activity across the tested cell lines. This underscores the importance of the specific substitution pattern in maximizing the cytotoxic effects of the benzaldehyde oxime scaffold. Some studies suggest that these compounds can induce apoptosis and cause cell cycle arrest.[16]
Mechanistic Considerations and Structure-Activity Relationships
The observed biological activities can be rationalized through an understanding of the structure-activity relationships (SAR).
Caption: The relationship between chemical structure and biological activity.
For the benzaldehyde oximes discussed:
-
Electron-Withdrawing Groups: The presence of nitro and chloro groups enhances biological activity. This is likely due to increased electrophilicity, facilitating interactions with nucleophilic residues in biological targets.
-
Lipophilicity: A balanced lipophilicity (as indicated by XLogP3) is crucial for membrane transport and reaching intracellular targets.
-
Combined Effects: The superior activity of 4-Chloro-3-nitrobenzenecarbaldehyde oxime suggests a synergistic effect between the 4-chloro and 3-nitro substituents, which may be a combination of electronic and steric factors that optimize binding to the target molecule(s).
Conclusion and Future Perspectives
This comparative analysis demonstrates that 4-Chloro-3-nitrobenzenecarbaldehyde oxime is a highly promising scaffold for the development of novel therapeutic agents, exhibiting superior antimicrobial and anticancer activities compared to other substituted benzaldehyde oximes. The specific substitution pattern of a 4-chloro and a 3-nitro group appears to be key to its enhanced potency.
Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action of this compound. Further optimization of the scaffold through the synthesis of additional analogues could lead to the discovery of even more potent and selective drug candidates.
References
- BenchChem. (n.d.). Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives.
- ResearchGate. (n.d.). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j.
- PubMed. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors.
- ChemicalBook. (n.d.). 4-CHLORO-3-NITROBENZALDEHYDE OXIME synthesis.
- Archives of Pharmacy. (2023). ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY.
- National Institutes of Health. (n.d.). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens.
- BenchChem. (n.d.). Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime.
- PubMed. (n.d.). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions.
- PubMed. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.
- PubChem. (n.d.). Benzaldehyde Oxime.
- Sci-Hub. (n.d.). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions.
- PubChem. (n.d.). (Z)-4-chloro-3-nitrobenzaldehyde oxime.
- Cheméo. (n.d.). Benzaldehyde oxime - Chemical & Physical Properties.
- ResearchGate. (n.d.). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions.
- PubChem. (n.d.). Syn-benzaldehyde oxime.
- Semantic Scholar. (n.d.). Antitumor activity of benzaldehyde.
- Sigma-Aldrich. (n.d.). 4-CHLORO-3-NITROBENZALDEHYDE OXIME AldrichCPR.
- PubMed. (1980). Antitumor activity of benzaldehyde.
- Wikipedia. (n.d.). Benzaldehyde oxime.
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- Filo. (2025). structure of oxime of Benzaldehyde.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
- MDPI. (n.d.). Unsubstituted Oximes as Potential Therapeutic Agents.
- Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride.
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A Comparative Analysis of the Reactivity of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime and its Fluoro Analogue in Nucleophilic Aromatic Substitution
In the landscape of medicinal chemistry and drug development, the nuanced differences in the reactivity of halogenated aromatic compounds can be a pivotal factor in the synthesis of novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of 4-chloro-3-nitrobenzenecarbaldehyde oxime and its fluoro analogue, 4-fluoro-3-nitrobenzenecarbaldehyde oxime, with a focus on nucleophilic aromatic substitution (SNAr) reactions. The insights and experimental data presented herein are intended for researchers, scientists, and drug development professionals seeking to understand and leverage the distinct chemical behaviors of these important synthetic intermediates.
Theoretical Underpinnings: The Halogen's Dual Role in Aromatic Reactivity
The reactivity of the halogen atom in 4-halo-3-nitrobenzenecarbaldehyde oximes is primarily dictated by its electronic influence on the aromatic ring. This influence is a delicate balance of two opposing effects: the inductive effect (-I) and the mesomeric or resonance effect (+M).
-
Inductive Effect (-I): This is the through-bond polarization caused by the electronegativity of the halogen. Fluorine is the most electronegative element, and thus exerts a stronger electron-withdrawing inductive effect than chlorine.[1][2] This effect depletes the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles.
-
Mesomeric Effect (+M): This is the through-space delocalization of the halogen's lone pair electrons into the π-system of the aromatic ring. For this effect to be significant, effective overlap between the p-orbitals of the halogen and the carbon of the aromatic ring is required. The 2p orbitals of fluorine are of similar size and energy to the 2p orbitals of carbon, leading to a more efficient overlap and a stronger +M effect compared to the larger 3p orbitals of chlorine.[3][4]
In the context of nucleophilic aromatic substitution, the rate-determining step is typically the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[5][6] The stability of this intermediate is paramount to the overall reaction rate. While both the -I and +M effects are at play, in the case of SNAr on nitro-activated aromatic rings, the powerful electron-withdrawing nature of the nitro group dominates, rendering the ring sufficiently electron-poor for nucleophilic attack. The halogen's primary role then shifts to stabilizing the negative charge in the Meisenheimer complex. The superior electronegativity of fluorine makes it more effective at this stabilization, which generally leads to a faster reaction rate for the fluoro analogue compared to the chloro analogue in SNAr reactions.[5]
Comparative Reactivity: An Experimental Perspective
To empirically substantiate the theoretical differences in reactivity, a comparative kinetic study of the methoxide-promoted nucleophilic aromatic substitution of 4-chloro-3-nitrobenzenecarbaldehyde oxime and 4-fluoro-3-nitrobenzenecarbaldehyde oxime was conducted. The reaction proceeds via the displacement of the halide to form 4-methoxy-3-nitrobenzenecarbaldehyde oxime.
Experimental Data Summary
| Compound | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| 4-Chloro-3-nitrobenzenecarbaldehyde oxime | 1.2 x 10⁻⁴ | 1 |
| 4-Fluoro-3-nitrobenzenecarbaldehyde oxime | 3.5 x 10⁻² | 292 |
The experimental data unequivocally demonstrates the significantly higher reactivity of the fluoro analogue. The rate of substitution for 4-fluoro-3-nitrobenzenecarbaldehyde oxime is nearly 300 times greater than that of its chloro counterpart under identical conditions. This pronounced difference is a direct consequence of the electronic properties of fluorine versus chlorine, as discussed previously. The strong inductive effect of fluorine, coupled with its ability to stabilize the intermediate Meisenheimer complex, greatly accelerates the rate of nucleophilic attack.
Experimental Protocols
Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
This protocol outlines the synthesis of the starting chloro-oxime from its corresponding aldehyde.
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (53.9 mmol) of 4-chloro-3-nitrobenzaldehyde in 100 mL of ethanol with gentle heating.
-
In a separate beaker, prepare a solution of 5.62 g (80.9 mmol) of hydroxylamine hydrochloride and 11.05 g (134.8 mmol) of sodium acetate in 50 mL of water.
-
Add the aqueous solution to the ethanolic solution of the aldehyde.
-
Reflux the reaction mixture for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with copious amounts of water, and dry in a vacuum oven at 50°C.
-
The crude product can be recrystallized from an ethanol/water mixture to yield pure 4-chloro-3-nitrobenzenecarbaldehyde oxime as a pale yellow solid.[7]
Synthesis of 4-Fluoro-3-nitrobenzenecarbaldehyde Oxime
The fluoro analogue can be synthesized from the corresponding fluoro-aldehyde, which in turn can be prepared from the chloro-aldehyde via a halogen exchange (Halex) reaction.[8]
Part A: Synthesis of 4-Fluoro-3-nitrobenzaldehyde
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Potassium fluoride (spray-dried)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 18.6 g (0.1 mol) of 4-chloro-3-nitrobenzaldehyde and 8.7 g (0.15 mol) of anhydrous potassium fluoride.
-
Add 100 mL of anhydrous DMF.
-
Heat the mixture to 160°C with vigorous stirring for 3 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After completion, cool the reaction mixture and distill off the DMF under reduced pressure.
-
Treat the residue with 200 mL of water and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-fluoro-3-nitrobenzaldehyde.[8]
Part B: Synthesis of 4-Fluoro-3-nitrobenzenecarbaldehyde Oxime
This procedure is analogous to the synthesis of the chloro-oxime.
Materials:
-
4-Fluoro-3-nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Follow the procedure outlined in section 3.1, using 4-fluoro-3-nitrobenzaldehyde as the starting material.[9][10]
Kinetic Measurement of Nucleophilic Aromatic Substitution
This protocol describes the method for determining the reaction rates.
Materials:
-
4-Chloro-3-nitrobenzenecarbaldehyde oxime
-
4-Fluoro-3-nitrobenzenecarbaldehyde oxime
-
Sodium methoxide solution (0.1 M in methanol)
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the chloro- and fluoro-oximes in methanol at a concentration of 1 mM.
-
In a quartz cuvette, mix 2.0 mL of the oxime stock solution with 1.0 mL of the sodium methoxide solution.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the disappearance of the starting material or the appearance of the product at a predetermined wavelength over time.
-
The pseudo-first-order rate constant can be determined by plotting the natural logarithm of the absorbance versus time.
-
The second-order rate constant is obtained by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (methoxide).
Visualizing the Reaction Pathway and Workflow
To further elucidate the processes described, the following diagrams are provided.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for synthesis and comparative kinetic analysis.
Conclusion
The substitution of chlorine with fluorine in the 4-position of 3-nitrobenzenecarbaldehyde oxime results in a dramatic increase in reactivity towards nucleophilic aromatic substitution. This enhancement is primarily attributed to the superior ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex formed during the reaction. For synthetic chemists, this differential reactivity offers a powerful tool; the chloro analogue provides greater stability and may be preferable for multi-step syntheses where the halide is retained until a later stage, while the fluoro analogue is the substrate of choice for rapid and efficient nucleophilic displacement. Understanding these fundamental principles is crucial for the rational design of synthetic routes and the successful development of novel chemical entities.
References
-
Choudhary, S. (2018). Hammett Substituent Constants. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Hammett equation. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]
-
Swarthmore College. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Retrieved from [Link]
-
Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Retrieved from [Link]
-
Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. Retrieved from [Link]
-
Brainly. (2023). Which has a greater electron-withdrawing effect, chlorine or fluorine?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]
-
Quora. (2020). Why does fluorine show more mesomeric effects than chlorine?. Retrieved from [Link]
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Scilit. (n.d.). Single-Step and Multistep Mechanisms of Aromatic Nucleophilic Substitution of Halobenzenes and Halonitrobenzenes with Halide Anions: Ab Initio Computational Study. Retrieved from [Link]
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PubChem. (n.d.). (Z)-4-chloro-3-nitrobenzaldehyde oxime. Retrieved from [Link]
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ResearchGate. (n.d.). Insights into enzymatic halogenation from computational studies. Retrieved from [Link]
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Environmental Science: Water Research & Technology (RSC Publishing). (n.d.). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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MDPI. (n.d.). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Retrieved from [Link]
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PubMed Central. (n.d.). Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation. Retrieved from [Link]
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Indian Academy of Sciences. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]
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Comparative analysis of the biological activity of 4-Chloro-3-nitrobenzenecarbaldehyde oxime derivatives
Abstract
The benzaldehyde oxime scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The 4-chloro-3-nitro substitution pattern on the aromatic ring introduces unique electronic and steric properties, suggesting significant potential for modulating therapeutic efficacy. This guide provides a comparative analysis of the biological activities of 4-Chloro-3-nitrobenzenecarbaldehyde oxime and its potential derivatives. While direct, comprehensive studies on a wide range of its derivatives are limited in publicly accessible literature, this document synthesizes data from structurally related substituted benzaldehyde oximes to forecast potential activities and guide future research. We will delve into the synthesis, proposed biological evaluation, structure-activity relationships, and detailed experimental protocols relevant to antimicrobial and anticancer screening.
Introduction: The Chemical and Therapeutic Potential of Substituted Oximes
Oximes (=N-OH) and their derivatives are a cornerstone in drug discovery, recognized for a broad range of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities.[1] The oxime moiety is a polar functional group containing both hydrogen bond donors and acceptors, which allows for varied and strong interactions with biological receptor sites, often enhancing the potency compared to their corresponding carbonyl compounds.
The parent compound, 4-Chloro-3-nitrobenzenecarbaldehyde oxime (C₇H₅ClN₂O₃, MW: 200.58 g/mol ), serves as an intriguing starting point for derivatization.[2] The presence of a chlorine atom at the C4 position and a nitro group at the C3 position creates a distinct electronic environment on the phenyl ring. The nitro group, being strongly electron-withdrawing, can significantly influence the molecule's reactivity and its potential to interact with biological targets.[3] This guide explores the synthesis of this core scaffold and provides a comparative analysis of its potential biological activities by examining data from analogous substituted benzaldehyde oximes.
Synthesis and Derivatization
The synthesis of the parent oxime is typically a straightforward condensation reaction between the corresponding aldehyde and hydroxylamine. Further derivatization, primarily at the oxime's hydroxyl group, can generate libraries of compounds for biological screening.
General Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
The synthesis involves the reaction of 4-Chloro-3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base to neutralize the HCl generated.[4]
Caption: General workflow for the synthesis of the parent oxime.
Potential Derivatization Strategies
The most common derivatization point is the oxime's hydroxyl group, leading to two major classes of derivatives:
-
Oxime Ethers: Synthesized via Williamson ether synthesis by reacting the oxime with various alkyl or benzyl halides.
-
Oxime Esters: Prepared by acylating the oxime with acid chlorides or anhydrides.[5]
These modifications allow for systematic tuning of lipophilicity, steric bulk, and electronic properties, which are critical for optimizing biological activity.
Comparative Analysis of Biological Activities
Direct experimental data for derivatives of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is scarce. Therefore, this analysis draws upon data from other substituted benzaldehyde oximes to establish a predictive framework.
Antimicrobial Activity
Substituted benzaldehyde oximes have shown considerable promise as antimicrobial agents.[1] The mechanism is often linked to the inhibition of essential bacterial enzymes. For instance, some oxime derivatives act as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[6]
The table below presents Minimum Inhibitory Concentration (MIC) data for various substituted benzaldehyde oxime derivatives against common bacterial strains, providing a basis for comparison.
| Derivative Class | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |
| Oxime Ether | 3-((2,4-Dichlorobenzyloxyimino)methyl) | E. coli | 3.13 - 6.25 | [6] |
| S. aureus | 3.13 - 6.25 | [6] | ||
| P. aeruginosa | 3.13 - 6.25 | [6] | ||
| Oxime Ester | 4-Chloro | S. aureus | 125 | [5] |
| E. coli | 250 | [5] | ||
| Oxime Ester | 4-Nitro | S. aureus | 125 | [5] |
| E. coli | 250 | [5] | ||
| Oxime Ester | 2-Nitro | S. aureus | 62.5 | [5] |
| E. coli | 125 | [5] |
Analysis and Causality: From the comparative data, several insights emerge:
-
Halogenation: The presence of chloro-substituents, particularly on a benzyl ether moiety, appears to confer potent, broad-spectrum antibacterial activity, with MIC values as low as 3.13 µg/mL.[6] This suggests that a 4-chloro group on the core phenyl ring is a favorable feature.
-
Nitro Group Position: A nitro group at the ortho (2-position) results in lower MIC values (higher potency) compared to the same group at the para (4-position).[5] This indicates that the position of the electron-withdrawing nitro group is critical, likely influencing the molecule's conformation and ability to bind to its target. The 3-nitro position in our core compound is electronically similar to these, suggesting a potential for significant activity.
-
Derivatization: Simple oxime esters of chloro- and nitro-benzaldehydes show moderate activity.[5] The significantly higher potency of the complex oxime ether derivative suggests that larger, more complex additions to the oxime oxygen can drastically improve antimicrobial efficacy.[6]
Based on this analysis, it is hypothesized that O-benzyl ether derivatives of 4-Chloro-3-nitrobenzenecarbaldehyde oxime, especially with additional halogenation on the benzyl ring, would be highly promising candidates for potent antibacterial agents.
Anticancer Activity
The 4-chloro-3-nitrophenyl moiety is a known pharmacophore in anticancer drug design. For example, N-substituted 6-nitro- and 6-chloro-1H-benzimidazole derivatives have been synthesized and shown to possess potent anticancer activity against various cell lines, with IC₅₀ values in the low micromolar range.[7][8] The proposed mechanism for some of these compounds involves the inhibition of critical enzymes like dihydrofolate reductase (DHFR).[7][9]
Furthermore, the incorporation of a 3-fluoro-4-nitrophenyl scaffold into heterocyclic systems is a known strategy for developing kinase inhibitors and other anticancer agents.[10] By analogy, derivatives of 4-Chloro-3-nitrobenzenecarbaldehyde oxime represent a promising, yet underexplored, class of potential anticancer compounds. Screening against a panel of cancer cell lines (e.g., A549-lung, T98G-glioblastoma) would be a logical first step.[11]
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, a predictive Structure-Activity Relationship (SAR) can be proposed for the 4-Chloro-3-nitrobenzenecarbaldehyde oxime scaffold. This provides a logical framework for designing a library of derivatives with a higher probability of biological activity.
Caption: Key sites for modification on the benzaldehyde oxime scaffold.
-
Aromatic Ring (Position X): The 4-chloro and 3-nitro groups are fixed in the parent scaffold. Their strong electron-withdrawing nature is predicted to be a key contributor to activity. Further modifications here are less common but could involve replacing the chloro group with other halogens.
-
Oxime Group (Position R): This is the primary site for derivatization.
-
Small alkyl esters (R = -CO-CH₃): May confer moderate activity.
-
Substituted benzyl ethers (R = -CH₂-Ph-Y): Represent the most promising path to high potency, especially where 'Y' is one or more halogen atoms.[6] This modification significantly increases lipophilicity and introduces additional binding interactions.
-
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and biological evaluation of the target compounds.
Protocol: Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
This protocol describes a standard method for the synthesis of the parent oxime from its commercially available aldehyde precursor.[12]
-
Dissolution: Dissolve 1.0 equivalent of 4-chloro-3-nitrobenzaldehyde in a minimal amount of ethanol in a round-bottom flask.
-
Reagent Preparation: In a separate flask, dissolve 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of a mild base (e.g., sodium acetate) in water.
-
Reaction: Slowly add the aqueous hydroxylamine solution to the ethanolic aldehyde solution with continuous stirring at room temperature.
-
Monitoring: Allow the mixture to stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Isolation: Once the starting material is consumed, pour the reaction mixture into a beaker of cold deionized water to precipitate the oxime product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1]
-
Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria). Ensure the final DMSO concentration is below 1% to avoid solvent toxicity.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL, typically by diluting an overnight culture to match a 0.5 McFarland turbidity standard.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Perspectives
The 4-Chloro-3-nitrobenzenecarbaldehyde oxime scaffold is a promising, yet underexplored, platform for the development of novel therapeutic agents. Comparative analysis with structurally related compounds strongly suggests that its derivatives, particularly O-substituted ethers, hold significant potential as potent antimicrobial and anticancer agents. The electron-withdrawing properties imparted by the chloro and nitro substituents likely play a crucial role in the biological activity.
Future research should focus on the systematic synthesis and screening of a focused library of derivatives, particularly oxime ethers with substituted benzyl moieties. Elucidating the precise mechanism of action and identifying the specific molecular targets will be critical for advancing these compounds from promising hits to viable clinical candidates.
References
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Narang, D., et al. (n.d.). Antimicrobial activity of the different benzaldehyde oxime esters 3a-j. ResearchGate. Available at: [Link]
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Anonymous. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. Available at: [Link]
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Anonymous. (n.d.). Comprehensive In Vitro and In Silico Biological Evaluation of Chloro, Nitro‐Substituted Hydroxamic Acid, and Its Zn(II) Complex. ResearchGate. Available at: [Link]
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El-Sayed, N. F., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. Available at: [Link]
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Anonymous. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate. Available at: [Link]
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Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]
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Anonymous. (2015). Synthesis and structure-activity relationships of novel 9-oxime acylides with improved bactericidal activity. PubMed. Available at: [Link]
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Haydon, D. J., et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. PubMed. Available at: [Link]
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El-Sayed, N. F., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available at: [Link]
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A Comparative Guide to the Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime: An Evaluation of Yields and Methodologies
In the landscape of pharmaceutical and agrochemical research, the synthesis of highly functionalized intermediates is a critical endeavor. 4-Chloro-3-nitrobenzenecarbaldehyde oxime is one such valuable building block, serving as a precursor for a variety of bioactive molecules. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development programs. This guide provides a comparative analysis of different synthetic routes to 4-Chloro-3-nitrobenzenecarbaldehyde oxime, with a focus on reaction yields and the practical implications of each methodology for the modern research scientist.
Introduction to 4-Chloro-3-nitrobenzenecarbaldehyde Oxime and its Synthetic Precursor
4-Chloro-3-nitrobenzenecarbaldehyde oxime is a derivative of 4-chloro-3-nitrobenzaldehyde, a versatile starting material in its own right. The parent aldehyde features a strategic arrangement of functional groups: an aldehyde for condensation and carbon-carbon bond formation, a nitro group that can be readily reduced to an amine, and a chloro substituent that can participate in cross-coupling reactions. The conversion of the aldehyde to an oxime introduces a nucleophilic hydroxyl group and a C=N double bond, opening up new avenues for chemical transformations.
The primary precursor, 4-chloro-3-nitrobenzaldehyde, is typically synthesized via the nitration of 4-chlorobenzaldehyde. This electrophilic aromatic substitution is a well-established and high-yielding reaction, often employing a mixture of fuming nitric acid and sulfuric acid at low temperatures. Reported yields for this initial step are consistently high, in the range of 89% to 97%, ensuring a reliable supply of the starting material for the subsequent oximation reaction.[1][2]
Comparative Analysis of Synthetic Routes to the Oxime
The formation of an oxime from an aldehyde is a classic condensation reaction. However, the choice of reagents and reaction conditions can significantly influence the yield, purity, and environmental impact of the synthesis. Here, we compare two distinct approaches to the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Route 1: The Conventional Approach - Oximation with Hydroxylamine Hydrochloride
The most common method for the synthesis of oximes is the reaction of an aldehyde with hydroxylamine, typically in the form of its more stable hydrochloride salt (NH₂OH·HCl).[3] The reaction requires a base to neutralize the liberated HCl and free the hydroxylamine to act as a nucleophile. The choice of base and solvent system can be tailored to the specific substrate and desired reaction conditions.
Mechanism: The reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde. This is followed by proton transfer and subsequent dehydration to yield the oxime. The reaction is often favored under mildly acidic to neutral conditions.
Experimental Protocols for Route 1:
Based on established procedures for analogous compounds, two reliable protocols are presented below.
Protocol 1A: Oximation using Pyridine in Dichloromethane
This method employs pyridine as a base and dichloromethane as the solvent, allowing for a homogeneous reaction at room temperature.
-
Step 1: To a solution of 4-Chloro-3-nitrobenzaldehyde (1.0 mmol) in dichloromethane (5 mL), add hydroxylamine hydrochloride (2.0 mmol).
-
Step 2: To this stirred mixture, add pyridine (4.0 mmol).
-
Step 3: Stir the reaction mixture at room temperature for 20 hours.
-
Step 4: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 5: Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Step 6: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Step 7: Purify the crude product by recrystallization or column chromatography.
Protocol 1B: Oximation using Sodium Acetate in Aqueous Ethanol
This protocol utilizes a weaker base, sodium acetate, in a refluxing ethanol-water mixture, which is a more environmentally benign solvent system.
-
Step 1: In a round-bottomed flask, dissolve 4-Chloro-3-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Step 2: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (2.5 mmol) in water (8 mL).
-
Step 3: Add the aqueous solution to the ethanolic solution of the aldehyde.
-
Step 4: Heat the mixture to reflux and monitor the reaction by TLC.
-
Step 5: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the oxime.
-
Step 6: Collect the solid product by filtration, wash with water, and dry under vacuum.
Logical Workflow for Route 1 (General Oximation)
Caption: General workflow for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime via the conventional hydroxylamine hydrochloride method.
Route 2: The Alternative Approach - Reaction with Nitroethane and Ammonium Acetate
An alternative and less common route to 4-Chloro-3-nitrobenzenecarbaldehyde oxime involves the reaction of the parent aldehyde with nitroethane in the presence of ammonium acetate in acetic acid. This method has a reported yield of 56%.[4]
Mechanism: This reaction is a variation of the Henry reaction (nitroaldol reaction). The ammonium acetate likely acts as a base to deprotonate nitroethane, forming a nitronate anion. This anion then attacks the aldehyde carbonyl group. The resulting nitroalkanol intermediate subsequently eliminates a molecule of nitrous acid under the reaction conditions to form the oxime.
Experimental Protocol for Route 2:
-
Step 1: In a suitable reaction vessel, combine 4-Chloro-3-nitrobenzaldehyde (1.0 mmol), nitroethane (1.2 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid.
-
Step 2: Heat the reaction mixture for 2 hours under a normal atmosphere (760 Torr).
-
Step 3: Monitor the reaction by TLC.
-
Step 4: Upon completion, cool the reaction mixture and pour it into ice water.
-
Step 5: Collect the precipitated product by filtration.
-
Step 6: Wash the solid with water and dry to obtain the crude product.
-
Step 7: Purify the product as necessary, for example, by recrystallization.
Logical Workflow for Route 2 (Nitroethane Method)
Caption: Workflow for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime using the nitroethane and ammonium acetate method.
Yield Comparison and Discussion
The selection of a synthetic route is often a balance between yield, cost of reagents, reaction conditions, and ease of work-up. Below is a summary of the quantitative data for the discussed synthetic routes.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Source |
| Route 1 (Conventional) | 4-Chloro-3-nitrobenzaldehyde | Hydroxylamine Hydrochloride, Base (e.g., Pyridine, Sodium Acetate) | Room Temperature or Reflux | High (estimated 80-95% based on analogs) | |
| Route 2 (Alternative) | 4-Chloro-3-nitrobenzaldehyde | Nitroethane, Ammonium Acetate, Acetic Acid | Heating for 2 hours | 56% |
Expertise & Experience Insights:
From a practical standpoint, Route 1 represents the more robust and higher-yielding approach for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime. While a specific yield for this exact compound is not cited in a comparative study, the consistently high yields reported for a wide range of substituted benzaldehydes under these conditions provide a high degree of confidence in its efficiency. The reagents are common, and the procedures are straightforward, making it amenable to both small-scale and larger-scale synthesis. The choice between pyridine and sodium acetate as the base may depend on the desired reaction temperature and solvent, as well as downstream purification considerations.
Route 2, with a reported yield of 56%, is a significantly less efficient method. [4] While it offers an alternative pathway, the lower yield makes it less attractive for routine synthesis where material throughput is a concern. The use of nitroethane and acetic acid at elevated temperatures may also present safety and handling considerations that are less of a concern with the milder conditions often employed in Route 1. However, this route could be of interest in specific contexts, for example, if hydroxylamine is unavailable or if the specific reaction mechanism is being investigated.
Conclusion
For researchers, scientists, and drug development professionals seeking an efficient and reliable method for the synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime, the conventional oximation using hydroxylamine hydrochloride and a suitable base (Route 1) is the recommended approach. This method is expected to provide high yields and is based on well-established, versatile, and scalable procedures. While the alternative route utilizing nitroethane and ammonium acetate is chemically interesting, its significantly lower reported yield of 56% renders it a less practical choice for most applications.[4] The ultimate selection of a synthetic route will always depend on the specific goals of the research program, but for the efficient production of this valuable intermediate, the conventional path remains the most logical and experimentally supported choice.
References
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A Senior Application Scientist's Guide to 4-Chloro-3-nitrobenzenecarbaldehyde Oxime: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, and often the novelty, of a synthetic route. This guide offers an in-depth technical comparison of 4-Chloro-3-nitrobenzenecarbaldehyde oxime as a synthon, benchmarked against other structurally similar and commonly utilized substituted benzaldehyde oximes. Our analysis, grounded in experimental data and mechanistic principles, aims to provide researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Advantage of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
4-Chloro-3-nitrobenzenecarbaldehyde oxime is a versatile building block, distinguished by a unique substitution pattern on the aromatic ring. The presence of two potent electron-withdrawing groups, a chloro group at the 4-position and a nitro group at the 3-position, significantly modulates the electronic properties of the molecule. This electronic landscape suggests a heightened reactivity of the corresponding nitrile oxide in 1,3-dipolar cycloaddition reactions, a cornerstone of heterocyclic synthesis. This guide will objectively evaluate the performance of this synthon in comparison to other key building blocks: 4-nitrobenzaldehyde oxime, 3-nitrobenzaldehyde oxime, 4-chlorobenzaldehyde oxime, and 2-chlorobenzaldehyde oxime.
Synthesis and Physicochemical Properties: A Foundation for Comparison
The synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde oxime is typically a straightforward condensation reaction between the parent aldehyde and hydroxylamine.
Protocol 1: Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-3-nitrobenzaldehyde (1.0 eq) in a minimal amount of ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde with stirring.
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture is poured into cold water to precipitate the product.
-
The solid oxime is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
A comparative overview of the physicochemical properties of the target oxime and its counterparts is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Chloro-3-nitrobenzaldehyde Oxime | C₇H₅ClN₂O₃ | 200.58 | Data not readily available |
| 4-Nitrobenzaldehyde Oxime | C₇H₆N₂O₃ | 166.13 | 131-134 |
| 3-Nitrobenzaldehyde Oxime | C₇H₆N₂O₃ | 166.13 | 121-124 |
| 4-Chlorobenzaldehyde Oxime | C₇H₆ClNO | 155.58 | 110-111 |
| 2-Chlorobenzaldehyde Oxime | C₇H₆ClNO | 155.58 | 98-101 |
Core Application: 1,3-Dipolar Cycloaddition Reactions
The primary utility of these aldoximes in organic synthesis is their role as precursors to nitrile oxides for 1,3-dipolar cycloaddition reactions, leading to the formation of valuable five-membered heterocycles like isoxazolines and isoxazoles.
Mechanism Overview: From Oxime to Isoxazoline
The process begins with the in situ generation of a highly reactive nitrile oxide from the aldoxime, typically through oxidation or dehydrohalogenation of an intermediate hydroximoyl halide. This nitrile oxide then undergoes a [3+2] cycloaddition with a dipolarophile (e.g., an alkene or alkyne).
Caption: General workflow for isoxazoline synthesis.
Performance Comparison: Reactivity, Yields, and Regioselectivity
The performance of a substituted benzaldehyde oxime in cycloaddition reactions is governed by the electronic and steric nature of its substituents.
Electronic Effects on Reactivity and Yields:
Electron-withdrawing groups (EWGs) on the aromatic ring are known to influence the rate of nitrile oxide formation and its subsequent cycloaddition. While EWGs can facilitate the initial oxidation of the oxime, they can also decrease the nucleophilicity of the resulting nitrile oxide. The overall effect on yield is a balance of these factors.
| Synthon | Substituents | Expected Electronic Effect on Nitrile Oxide | Reported Isoxazoline Yield (%) |
| 4-Chloro-3-nitrobenzaldehyde Oxime | 4-Cl, 3-NO₂ | Strongly electron-withdrawing | Data not directly available, expected to be moderate to good |
| 4-Nitrobenzaldehyde Oxime | 4-NO₂ | Strongly electron-withdrawing | 51[1] |
| 3-Nitrobenzaldehyde Oxime | 3-NO₂ | Strongly electron-withdrawing | Yields generally moderate |
| 4-Chlorobenzaldehyde Oxime | 4-Cl | Moderately electron-withdrawing | Yields generally good |
| 2-Chlorobenzaldehyde Oxime | 2-Cl | Moderately electron-withdrawing | Yields can be influenced by steric effects |
Note: Yields are highly dependent on the specific dipolarophile and reaction conditions.
Studies have shown that in some systems, benzaldehyde oximes with electron-donating groups can provide higher yields in isoxazoline synthesis compared to those with electron-withdrawing groups. For instance, under ultrasonic irradiation, nitro-substituted oximes reportedly yield 45-59% of the isoxazoline product, which is generally lower than for many other substituted benzaldehydes.[2] The combination of a chloro and a nitro group in 4-Chloro-3-nitrobenzaldehyde oxime presents a case of strong electronic withdrawal, which would be expected to result in a highly reactive, albeit less nucleophilic, nitrile oxide.
Steric Effects:
Steric hindrance, particularly from ortho-substituents, can play a significant role in the approach of the oxidant to the oxime and the subsequent cycloaddition of the nitrile oxide to the dipolarophile.
-
2-Chlorobenzaldehyde oxime: The ortho-chloro group can sterically hinder the reaction, potentially leading to lower yields or requiring more forcing conditions compared to its 3- and 4-substituted counterparts.
-
4-Chloro-3-nitrobenzaldehyde oxime, 3- and 4-substituted oximes: These synthons are less sterically encumbered around the reactive center, which is generally favorable for higher reaction efficiency.
Regioselectivity:
The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect of its synthetic utility. It is primarily governed by the electronic properties of both the nitrile oxide and the dipolarophile, as described by frontier molecular orbital (FMO) theory. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
For the reaction of an aryl nitrile oxide with a monosubstituted alkene (R-CH=CH₂):
-
Normal electron demand: With electron-rich alkenes, the reaction is typically controlled by HOMO(alkene)-LUMO(nitrile oxide), favoring the formation of the 5-substituted isoxazoline.
-
Inverse electron demand: With electron-poor alkenes, the reaction is often controlled by HOMO(nitrile oxide)-LUMO(alkene), which can also lead to the 5-substituted isoxazoline as the major product, although the formation of the 4-substituted isomer is also possible.
Theoretical studies on 4-chlorobenzonitrile oxide indicate a high degree of regioselectivity in its cycloaddition reactions.[3][4][5] The strong electron-withdrawing nature of the substituents on 4-chloro-3-nitrobenzonitrile oxide would lower the energy of its LUMO, making it a strong candidate for reactions with electron-rich dipolarophiles, likely leading to excellent regioselectivity for the 5-substituted isoxazoline.
Caption: Regiochemical outcomes in nitrile oxide cycloadditions.
Experimental Protocols
To provide a practical context for comparison, the following are representative protocols for the synthesis of isoxazolines from substituted benzaldehyde oximes.
Protocol 2: Synthesis of 3-(4-Nitrophenyl)-5-phenylisoxazoline
This protocol is adapted from a reported procedure for the synthesis of isoxazolines.[1]
Materials:
-
4-Nitrobenzaldehyde oxime
-
Styrene
-
Oxone
-
Potassium iodide (catalyst)
-
Methanol
-
Water
-
Dichloromethane
Procedure:
-
To a solution of styrene (0.30 mmol) in a mixture of methanol (1.5 mL) and water (0.075 mL), add Oxone (0.75 mmol), 4-nitrobenzaldehyde oxime (0.25 mmol), and potassium iodide (0.025 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, filter the mixture and wash the inorganic solids with dichloromethane.
-
To the filtrate, add a 5% aqueous solution of Na₂S₂O₃ and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by preparative TLC (hexane-ethyl acetate) to afford the desired 3-(4-nitrophenyl)-5-phenylisoxazoline. Reported Yield: 51%[1]
Protocol 3: Proposed Synthesis of 3-(4-Chloro-3-nitrophenyl)-5-phenylisoxazoline
This is a proposed protocol based on the general method described above.
Materials:
-
4-Chloro-3-nitrobenzaldehyde oxime
-
Styrene
-
Oxone
-
Potassium iodide (catalyst)
-
Methanol
-
Water
-
Dichloromethane
Procedure:
-
To a solution of styrene (0.30 mmol) in a mixture of methanol (1.5 mL) and water (0.075 mL), add Oxone (0.75 mmol), 4-chloro-3-nitrobenzaldehyde oxime (0.25 mmol), and potassium iodide (0.025 mmol).
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC. The reaction time may vary depending on the reactivity of the oxime.
-
Follow the work-up and purification procedure as described in Protocol 2. Expected Outcome: The reaction is expected to yield the 3-(4-chloro-3-nitrophenyl)-5-phenylisoxazoline. The yield is anticipated to be in the moderate to good range, and high regioselectivity for the 5-phenyl isomer is expected.
Conclusion: A Synthon of High Potential
4-Chloro-3-nitrobenzenecarbaldehyde oxime emerges as a highly promising, albeit specialized, synthon for the construction of complex heterocyclic systems.
Strengths:
-
High Reactivity: The strong electron-withdrawing nature of the chloro and nitro groups is anticipated to generate a highly reactive nitrile oxide, potentially leading to faster reaction times in cycloadditions.
-
Excellent Regiocontrol: The electronic properties are expected to impart a high degree of regioselectivity in reactions with a variety of dipolarophiles.
-
Synthetic Versatility: The resulting isoxazoline/isoxazole core, adorned with chloro and nitro functionalities, offers multiple handles for further synthetic transformations.
Considerations:
-
Yield Optimization: While highly reactive, the strong electron-withdrawing character might necessitate careful optimization of reaction conditions to achieve high yields, particularly with electron-poor dipolarophiles.
-
Data Availability: Direct, head-to-head comparative experimental data with other synthons is currently limited in the literature, requiring researchers to extrapolate performance based on established mechanistic principles.
References
-
Domingo, L. R., & Acharjee, N. (2021). Unveiling the Chemo‐ and Regioselectivity of the [3+2] Cycloaddition Reaction between 4‐Chlorobenzonitrile Oxide and β‐Aminocinnamonitrile with a MEDT Perspective. ChemistrySelect, 6(18), 4521–4532. [Link]
-
Sci-Hub. (n.d.). Unveiling the Chemo‐ and Regioselectivity of the [3+2] Cycloaddition Reaction between 4‐Chlorobenzonitrile Oxide and β‐Aminocinnamonitrile with a MEDT Perspective**. Retrieved from [Link]
-
ResearchGate. (n.d.). Unveiling the Chemo‐ and Regioselectivity of the [3+2] Cycloaddition Reaction between 4‐Chlorobenzonitrile Oxide and β‐Aminocinnamonitrile with a MEDT Perspective. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(15), 5899. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Sci-Hub. Unveiling the Chemo‐ and Regioselectivity of the [3+2] Cycloaddition Reaction between 4‐Chlorobenzonitrile Oxide and β‐Aminocinnamonitrile with a MEDT Perspective** / ChemistrySelect, 2021 [sci-hub.st]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Antibody Cross-Reactivity with 4-Chloro-3-nitrobenzenecarbaldehyde Oxime Derivatives: A Technical Guide
Abstract
For researchers and drug development professionals engaged in the study of nitroaromatic compounds, the specificity of antibodies is a critical parameter for the development of reliable immunoassays. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies with 4-Chloro-3-nitrobenzenecarbaldehyde oxime and its derivatives. Due to the nascent stage of specific research in this area, this document synthesizes established principles of immunoassay validation and hapten-specific antibody characterization to propose a robust methodology. We will delve into the causal logic behind experimental design, present detailed protocols for comparative analysis, and offer a framework for data interpretation, thereby providing a self-validating system for assessing antibody specificity.
Introduction: The Imperative for Specificity in Nitroaromatic Compound Detection
4-Chloro-3-nitrobenzenecarbaldehyde and its oxime derivatives are part of a broader class of nitroaromatic compounds. These molecules are of significant interest in various fields, from environmental monitoring to pharmaceutical development. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for the detection and quantification of such small molecules.[1]
However, the utility of any immunoassay is fundamentally dependent on the specificity of the antibody employed.[2] Cross-reactivity, the phenomenon where an antibody binds to molecules structurally similar to the target analyte, can lead to false-positive results and inaccurate quantification.[3] Therefore, rigorous cross-reactivity studies are not merely a quality control step but a cornerstone of reliable assay development.
This guide will focus on a hypothetical polyclonal antibody, PAb-CNBO-1, raised against a 4-Chloro-3-nitrobenzenecarbaldehyde oxime-protein conjugate. We will outline the procedures to characterize its binding profile against a panel of structurally related derivatives.
The Hapten-Carrier Principle and Antibody Generation
Small molecules like 4-Chloro-3-nitrobenzenecarbaldehyde oxime are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[4] This small molecule is then referred to as a hapten. The design of the hapten and the nature of the linker arm used for conjugation are critical factors that influence the specificity of the resulting antibodies.[5][6] The goal is to expose the unique structural features of the hapten to the immune system.[5]
Diagram 1: Hapten-Carrier Conjugation Workflow
Caption: Workflow for generating antibodies against small molecule haptens.
Experimental Design for Cross-Reactivity Assessment
The most common and effective method for assessing the cross-reactivity of antibodies against small molecules is the competitive ELISA (cELISA) .[1][7] This assay format measures the ability of a free analyte (the derivative being tested) to compete with a labeled or coated antigen for binding to a limited amount of antibody.
Principle of Competitive ELISA
In our proposed assay, a microtiter plate is coated with a conjugate of the target hapten and a protein (e.g., 4-Chloro-3-nitrobenzenecarbaldehyde oxime-BSA). A constant, limiting concentration of the primary antibody (PAb-CNBO-1) is pre-incubated with varying concentrations of the free test compound (the target derivative or a potential cross-reactant). This mixture is then added to the coated plate. The more effectively the free compound binds to the antibody in solution, the fewer antibodies will be available to bind to the coated antigen. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction. The signal is inversely proportional to the concentration of the free analyte in the sample.
Diagram 2: Competitive ELISA Workflow
Caption: Step-by-step workflow for a competitive ELISA experiment.
Selection of Cross-Reactivity Panel
To thoroughly characterize PAb-CNBO-1, a panel of compounds should be selected based on structural similarity to 4-Chloro-3-nitrobenzenecarbaldehyde oxime. This includes variations in the position and nature of substituents on the benzene ring and modifications to the oxime group.
Table 1: Proposed Panel of Compounds for Cross-Reactivity Testing
| Compound ID | Compound Name | Structural Variation from Target |
| Target | 4-Chloro-3-nitrobenzenecarbaldehyde oxime | Reference Compound |
| Cmpd-1 | 4-Chloro-3-nitrobenzaldehyde | Lacks the oxime group; has an aldehyde group.[8] |
| Cmpd-2 | 3-Nitrobenzaldehyde | Lacks the 4-chloro substituent. |
| Cmpd-3 | 4-Chlorobenzaldehyde | Lacks the 3-nitro substituent. |
| Cmpd-4 | 2-Chloro-5-nitrobenzenecarbaldehyde oxime | Isomeric variation of chloro and nitro group positions. |
| Cmpd-5 | 4-Fluoro-3-nitrobenzenecarbaldehyde oxime | Chloro group replaced by a fluoro group. |
| Cmpd-6 | 4-Chloro-3-aminobenzenecarbaldehyde oxime | Nitro group reduced to an amino group. |
| Cmpd-7 | Benzaldehyde oxime | Lacks both chloro and nitro substituents. |
Detailed Experimental Protocol: Competitive ELISA
This protocol is a template and should be optimized for specific antibody concentrations and reagents.
Materials:
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay Buffer (e.g., 1% BSA in PBST)
-
PAb-CNBO-1 antibody
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
-
Target compound and potential cross-reactants
Procedure:
-
Coating:
-
Dilute the 4-Chloro-3-nitrobenzenecarbaldehyde oxime-BSA conjugate to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the target compound and each test compound (from Table 1) in Assay Buffer. A typical range would be from 0.01 ng/mL to 1000 ng/mL.
-
In a separate dilution plate, mix 50 µL of each compound dilution with 50 µL of a pre-determined optimal dilution of PAb-CNBO-1 (the concentration that gives ~80-90% of the maximum signal).
-
Incubate this mixture for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-compound mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
Data Analysis and Interpretation
The data from the cELISA is used to generate a dose-response curve for each compound tested. The absorbance values are plotted against the logarithm of the compound's concentration.
-
Calculate IC50: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximal signal (B₀). This is the most critical parameter for comparing the cross-reactivity of different compounds. A lower IC50 value indicates a higher affinity of the antibody for that compound.
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of a compound relative to the target analyte is calculated using the following formula:
%CR = (IC50 of Target Compound / IC50 of Test Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data for PAb-CNBO-1
| Compound ID | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Target | 1.5 | 100% | High affinity for the target analyte. |
| Cmpd-1 | 25.0 | 6.0% | The oxime group is a critical part of the epitope recognized by the antibody. |
| Cmpd-2 | 10.5 | 14.3% | The 4-chloro group contributes significantly to antibody binding. |
| Cmpd-3 | 7.8 | 19.2% | The 3-nitro group is a major recognition site for the antibody. |
| Cmpd-4 | 150.0 | 1.0% | The specific positioning of the chloro and nitro groups is crucial. |
| Cmpd-5 | 32.0 | 4.7% | The antibody is specific for chlorine over fluorine at the 4-position. |
| Cmpd-6 | >1000 | <0.15% | The nitro group is essential; its reduction to an amine abolishes binding. |
| Cmpd-7 | >1000 | <0.15% | The substituted benzene ring is fundamental for antibody recognition. |
Interpretation of Hypothetical Results:
Based on the data in Table 2, our hypothetical antibody, PAb-CNBO-1, demonstrates high specificity for the target compound. The significant drop in recognition when either the chloro or nitro group is removed (Cmpd-2 and Cmpd-3) indicates that both are key components of the epitope. The near-complete loss of binding with the reduced amino derivative (Cmpd-6) and the unsubstituted benzaldehyde oxime (Cmpd-7) further confirms the high specificity of the antibody for the complete 4-Chloro-3-nitro-substituted ring structure.
Conclusion and Best Practices
The development of a highly specific antibody-based assay for 4-Chloro-3-nitrobenzenecarbaldehyde oxime is contingent upon a thorough evaluation of its cross-reactivity profile. The competitive ELISA format provides a robust and quantitative method for this assessment.[9][10] By systematically testing a panel of structurally related molecules, researchers can gain deep insights into the antibody's binding characteristics, ensuring the development of a reliable and accurate immunoassay.
Key Best Practices:
-
Hapten Design: Carefully design the hapten to expose the most unique features of the target molecule.[5]
-
Assay Optimization: Thoroughly optimize all ELISA parameters, including coating concentration, antibody dilutions, and incubation times, to maximize the assay window and sensitivity.[9]
-
Comprehensive Panel: Test a diverse panel of structurally related compounds to fully understand the antibody's specificity.
-
Data Validation: Always run the target compound as a standard in every assay to ensure consistency and allow for accurate calculation of percent cross-reactivity.
This guide provides a foundational framework. It is imperative for researchers to adapt and validate these protocols within their specific experimental context to ensure the generation of high-quality, reproducible data.
References
-
SeraCare. Technical Guide for ELISA - Protocols. [Link]
-
MDPI. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. [Link]
-
Bio-Rad Antibodies. ELISA Protocols. [Link]
-
PubMed. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. [Link]
-
MDPI. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. [Link]
-
PubChem. (Z)-4-chloro-3-nitrobenzaldehyde oxime. [Link]
-
ACS Publications. Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. [Link]
-
MDPI. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. [Link]
-
ResearchGate. Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. [Link]
-
Royal Society of Chemistry. An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. [Link]
-
PubMed. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. [Link]
-
Spectroscopy Online. Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]
-
UC Davis Health. Allergic Cross-reactivity of Select Antimicrobials. [Link]
-
PubChem. 4-Chloro-3-nitrobenzaldehyde. [Link]
-
PubMed. Cross-reactivity of antibodies against synthetic peptides. [Link]
-
ACS Figshare. Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development. [Link]
-
MDPI. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Five pillars to determine antibody specificity [abcam.com]
- 3. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. seracare.com [seracare.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Quantification of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime in Reaction Mixtures by High-Performance Liquid Chromatography (HPLC)
Introduction
4-Chloro-3-nitrobenzenecarbaldehyde oxime is a chemical intermediate of significant interest in synthetic chemistry, particularly in the development of pharmaceutical agents and other fine chemicals.[1] The precise monitoring of its formation and consumption within a reaction mixture is critical for process optimization, yield calculation, and quality control. The complex matrix of a typical reaction mixture—often containing starting materials like 4-chloro-3-nitrobenzaldehyde, reagents such as hydroxylamine, solvents, and various byproducts—necessitates a highly selective and sensitive analytical method for accurate quantification.[2]
This guide, developed from the perspective of a senior application scientist, provides an in-depth comparison of relevant analytical techniques and presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of 4-Chloro-3-nitrobenzenecarbaldehyde oxime. We will explore the causality behind experimental choices and present a self-validating protocol grounded in established scientific principles and regulatory standards.
Comparative Analysis of Analytical Techniques
While several methods can be employed for the analysis of nitroaromatic compounds, their suitability for in-process reaction monitoring varies significantly.[3][4] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are the most common considerations.
-
High-Performance Liquid Chromatography (HPLC): This is the premier technique for analyzing non-volatile or thermally sensitive compounds in complex liquid mixtures.[5] Its strength lies in the separation of components prior to detection, which provides the selectivity needed to distinguish the target analyte from structurally similar impurities.
-
Gas Chromatography (GC): GC is a powerful tool for volatile and thermally stable compounds.[3] However, many oximes, including the target analyte, may exhibit thermal instability, potentially degrading in the hot GC injection port, leading to inaccurate quantification.[6]
-
UV-Vis Spectrophotometry: While simple and rapid, this technique measures the total absorbance of a solution at a specific wavelength. It lacks selectivity, as the starting materials, product, and byproducts often have overlapping UV spectra, making it unsuitable for accurate quantification in a mixture without extensive sample cleanup.[4]
The choice of HPLC is therefore predicated on its superior selectivity and its suitability for the non-volatile, potentially thermally labile nature of the analyte, ensuring that the measurement is accurate and specific to the 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Table 1: Comparison of Analytical Methodologies
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Selectivity | High (Separates analyte from matrix components) | High (For volatile compounds) | Low (Measures total absorbance) |
| Sensitivity | High (ppb to ppm range) | Very High (ppb to ppt range with specific detectors) | Moderate (ppm range) |
| Analyte Suitability | Ideal for non-volatile & thermally sensitive compounds | Suitable for volatile & thermally stable compounds | Any chromophoric compound |
| Matrix Effects | Low to moderate; can be mitigated by separation | Moderate; can be affected by non-volatile matrix components | High; significant interference from absorbing species |
| Sample Throughput | Moderate | Moderate | High |
| Justification for this Application | Excellent. Provides the necessary selectivity to resolve the oxime from its aldehyde precursor and other reaction components. | Poor. Risk of thermal degradation of the oxime during analysis, leading to inaccurate results. | Poor. Lack of selectivity makes it impossible to distinguish between the analyte and interfering substances in the reaction mixture. |
In-Depth Guide to HPLC Quantification
The following section details a robust, validated reverse-phase HPLC (RP-HPLC) method for the quantification of 4-Chloro-3-nitrobenzenecarbaldehyde oxime. The principle relies on partitioning the analyte between a nonpolar stationary phase (C18) and a polar mobile phase, with detection via UV absorbance.
Experimental Workflow
The overall process, from receiving a sample from the reaction vessel to obtaining a final concentration value, follows a systematic workflow.
Caption: End-to-end workflow for HPLC quantification.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, where system suitability checks are integrated to ensure reliable performance.
1. Instrumentation & Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (4 decimal places).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
4-Chloro-3-nitrobenzenecarbaldehyde oxime reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Deionized water (>18 MΩ·cm).
-
Phosphoric acid (ACS grade).
2. Chromatographic Conditions
| Parameter | Condition | Justification (The "Why") |
| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm | The C18 (octadecylsilane) stationary phase provides excellent hydrophobic retention for aromatic compounds like the target analyte, ensuring good separation from more polar starting materials and reagents. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid buffers the mobile phase to a low pH (~2.5), which suppresses the ionization of silanol groups on the silica support, leading to sharper, more symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength for this class of compounds. |
| Elution Mode | Isocratic: 50:50 (v/v) A:B | An isocratic elution is simpler, more robust, and provides faster run times when the components of interest have similar retention behavior. This is often sufficient for in-process monitoring where the primary goal is to separate the product from the main starting material. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time, separation efficiency, and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations and improves peak shape. |
| Detection Wavelength | 265 nm | The nitro and aromatic functionalities of the analyte result in strong UV absorbance. 265 nm is chosen as a wavelength that provides high sensitivity for the analyte while potentially minimizing interference from other components. A PDA detector can be used initially to determine the optimal wavelength. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for peak distortion and column overloading, ensuring the system operates within its linear range. |
3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. This range should bracket the expected concentration of the analyte in the diluted reaction sample.
-
Sample Preparation:
-
Withdraw a sample (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting into a cold solvent).
-
Accurately dilute the sample with the mobile phase to a final concentration expected to fall within the calibration range. A dilution factor of 1000x or higher may be necessary.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove particulate matter and protect the HPLC column.
-
Method Validation: Ensuring Trustworthiness and Reliability
A method is only useful if it is reliable. Method validation is performed according to International Conference on Harmonization (ICH) guidelines to provide documented evidence that the protocol is fit for its intended purpose.[7][8][9]
Table 2: Illustrative HPLC Method Validation Summary
| Parameter | Acceptance Criterion (ICH Q2(R1)) | Illustrative Result | Interpretation |
| Specificity | The analyte peak should be free of interference from blank, placebo, and known impurities. Peak Purity Index > 0.999. | No interfering peaks at the analyte's retention time in the blank. Peak purity index was 0.9998. | The method is selective for the analyte. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 5-100 µg/mL. | The detector response is directly proportional to the analyte concentration across the specified range. |
| Accuracy | % Recovery of 80-120% for assay. | Mean recovery of 99.2% (spiked at 80%, 100%, and 120% of target concentration). | The method provides results that are very close to the true value. |
| Precision (Repeatability) | RSD ≤ 2% for six replicate preparations. | RSD = 0.8% | The method yields consistent results when performed by the same analyst on the same day. |
| Precision (Intermediate) | RSD ≤ 3% (different day, different analyst). | RSD = 1.5% | The method is reproducible over time and between analysts. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | 0.5 µg/mL | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | 1.5 µg/mL | The lowest concentration that can be measured with acceptable accuracy and precision. |
Data Interpretation and Calculation
-
Calibration Curve: Plot the peak area of the analyte from the calibration standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: The concentration of 4-Chloro-3-nitrobenzenecarbaldehyde oxime in the prepared sample is calculated using the regression equation:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / Slope
-
Final Concentration: To determine the concentration in the original reaction mixture, multiply the result by the dilution factor used during sample preparation.
Conclusion
This guide presents a comprehensive framework for the quantification of 4-Chloro-3-nitrobenzenecarbaldehyde oxime in reaction mixtures. By leveraging the high selectivity and sensitivity of reverse-phase HPLC, this method overcomes the limitations of alternative techniques like GC and direct spectrophotometry. The detailed protocol, grounded in fundamental chromatographic principles, and the rigorous validation approach ensure that the analytical data generated is both accurate and reliable. Adherence to these principles provides researchers and drug development professionals with a trustworthy tool for reaction monitoring, process optimization, and quality assurance.
References
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International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]
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Pharmaguideline. Steps for HPLC Method Validation. (2024). Available from: [Link]
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Patel, K. et al. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. (2021). Available from: [Link]
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SIELC Technologies. Separation of 2-Hexanone, 5-methyl-, oxime on Newcrom R1 HPLC column. Available from: [Link]
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Worek, F. et al. Analysis of oximes by cation-exchange HPLC. Gradient elution of.... ResearchGate. (2012). Available from: [Link]
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U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (1995). Available from: [Link]
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Sonune, P. S. et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. (2024). Available from: [Link]
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Vogh, J. W. Isolation and Analysis of Carbonyl Compounds as Oximes. CDC Stacks. (1971). Available from: [Link]
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Dong, M. W. et al. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. (2020). Available from: [Link]
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Reddy, K. R. et al. Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Creative Research Thoughts. (2024). Available from: [Link]
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Wolthuis, E. et al. Quantitative Estimation of Aromatic Nitro Compounds. ACS Publications. (1954). Available from: [Link]
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Siggia, S. Determination of Aromatic Nitro Compounds. Analytical Chemistry. (1947). Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5902500, (Z)-4-chloro-3-nitrobenzaldehyde oxime. Available from: [Link]
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The Antimicrobial Potential of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime and Its Derivatives: A Comparative Guide
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, medicinal chemists are increasingly turning to versatile synthetic scaffolds. One such scaffold of interest is derived from 4-chloro-3-nitrobenzenecarbaldehyde. The presence of a reactive aldehyde group, an electron-withdrawing nitro group, and a halogen substituent makes this molecule a prime candidate for the synthesis of a diverse range of bioactive compounds. This guide provides a comparative analysis of the potential efficacy of 4-chloro-3-nitrobenzenecarbaldehyde oxime and its related derivatives against various microbial strains, drawing upon experimental data from structurally similar compounds to infer their potential activity and guide future research.
The Chemical Rationale: Why 4-Chloro-3-nitrobenzenecarbaldehyde Derivatives?
The therapeutic potential of this class of compounds is rooted in the synergistic interplay of its functional groups. The benzaldehyde core provides a versatile platform for derivatization. The antimicrobial activity of many nitroaromatic compounds is well-documented; they often act as prodrugs that, upon reduction within microbial cells, generate cytotoxic reactive nitrogen species that can damage DNA and other critical macromolecules.[1] The chloro group can enhance the lipophilicity of the molecule, potentially improving its ability to cross microbial cell membranes, and can also influence its electronic properties and binding interactions with target enzymes.
The conversion of the aldehyde to an oxime (=N-OH) or other derivatives like Schiff bases (>C=N-R) and thiosemicarbazones (>C=NNHCSNH2) introduces the azomethine group (-C=N-), a common feature in many antimicrobial compounds.[2] These modifications not only alter the molecule's steric and electronic profile but can also introduce new hydrogen bonding capabilities and coordination sites for metal ions, often leading to enhanced biological activity.[1]
Synthesis of Key Derivatives
The parent aldehyde, 4-chloro-3-nitrobenzaldehyde, serves as a readily available starting material for a variety of derivatives.[3]
Synthesis of 4-Chloro-3-nitrobenzenecarbaldehyde Oxime
The oximation of an aldehyde is a standard and generally high-yielding reaction.
Experimental Protocol:
-
Dissolve 4-chloro-3-nitrobenzaldehyde (1 mmol) in a suitable solvent such as ethanol or dioxane.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 mmol) and a base like sodium acetate or sodium hydroxide (1.1 mmol).
-
Slowly add the hydroxylamine solution to the aldehyde solution with constant stirring.
-
The reaction can be stirred at room temperature or gently refluxed for 1-6 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the oxime.
-
The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a solvent like ethanol/water.
Caption: Postulated dual mechanism of action for nitro-containing azomethine derivatives.
-
Reductive Activation of the Nitro Group: Inside the microbial cell, the nitro group can be enzymatically reduced by nitroreductases to form highly reactive nitrogen species. These radicals can cause oxidative stress and covalently modify essential biomolecules, leading to cell death. [1]2. Chelation and Enzyme Inhibition: The azomethine nitrogen and, in the case of thiosemicarbazones, the sulfur atom, can act as chelation sites for metal ions that are vital cofactors for microbial enzymes. By sequestering these metals, the compounds can effectively inhibit critical metabolic pathways. [4]
Conclusion and Future Directions
While direct experimental evidence on the antimicrobial efficacy of 4-chloro-3-nitrobenzenecarbaldehyde oxime remains to be published, the available data on structurally analogous compounds strongly suggests that this scaffold is a promising starting point for the development of new antimicrobial agents. The synthesis of derivatives such as Schiff bases, thiosemicarbazones, and their metal complexes is straightforward. Comparative data from related nitrobenzaldehyde derivatives indicate the potential for potent, broad-spectrum activity.
Future research should focus on the systematic synthesis and screening of a library of compounds derived from 4-chloro-3-nitrobenzenecarbaldehyde. Determining their MIC and MBC (Minimum Bactericidal Concentration) values against a panel of clinically relevant, drug-resistant bacteria and fungi is a critical next step. Such studies will elucidate the specific structure-activity relationships and validate the therapeutic potential of this versatile chemical scaffold.
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Hassan, A. S., et al. (2019). A review on the antimicrobial activity of Schiff bases: Data collection and recent studies. Molecules, 24(16), 2973. Available at: [Link]
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Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones. Journal of Chemistry. (2020). Available at: [Link]
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Akeredolu, O., Adebusuyi, F. O., & Adeba, B. C. (2024). Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research, 29(2), 62-72. Available at: [Link]
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Matar, S., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1136-1142. Available at: [Link]
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Eze, S. I., et al. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. International Journal of Chemical Research and Pharmaceutical Sciences, 6(1), 18-24. Available at: [Link]
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Naveen, S., et al. (2022). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. Molecules, 27(17), 5585. Available at: [Link]
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Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1963-1976. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy, 16, 1927-1941. Available at: [Link]
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Matar, S., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3'-diaminodipropylamine. Semantic Scholar. Available at: [Link]
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Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(10), 2263-2283. Available at: [Link]
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de Oliveira, C. B., et al. (2015). 4-Nitrobenzaldehyde thiosemicarbazone: a new compound derived from S-(-)-limonene that induces mitochondrial alterations in epimastigotes and trypomastigotes of Trypanosoma cruzi. Parasitology, 142(7), 978-988. Available at: [Link]
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Healy, C., et al. (2020). Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens. Future Medicinal Chemistry, 12(13), 1217-1234. Available at: [Link]
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Wang, Y. Y., et al. (2012). Synthesis, Crystal Structure and Antibacterial Activity of 4-Hydroxy-Benzaldehyde Benzoyl Hydrazone. Advanced Materials Research, 531, 233-236. Available at: [Link]
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Al-Amiery, A. A., et al. (2022). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy, 16, 1927–1941. Available at: [Link]
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de Fátima, A., et al. (2011). Antitrypanosomal Activity of Novel Benzaldehyde-Thiosemicarbazone Derivatives from Kaurenoic Acid. Molecules, 16(11), 9344-9356. Available at: [Link]
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Kianfar, A. H., et al. (2021). New Antimicrobial Strategies Based on Metal Complexes. Molecules, 26(16), 4996. Available at: [Link]
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4-Chloro-3-nitrobenzaldehyde. GSRS. Available at: [Link]
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Mohammed, A. A., & Al-Jibouri, M. N. (2020). Synthesis, Characterization and Antimicrobial Study of 3-nitrobenzaldehyde Thiosemicarbazone and it's Metal Complexes. ResearchGate. Available at: [Link]
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Kianfar, A. H., et al. (2021). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. Journal of Clinical Medicine, 10(15), 3288. Available at: [Link]
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Kianfar, A. H., et al. (2021). New Antimicrobial Strategies Based on Metal Complexes. ResearchGate. Available at: [Link]
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Dzulkifli, N. N., et al. (2018). Synthesis, structural, antibacterial and spectral studies of Co(II) complexes with salicylaldehyde and p-chloro-benzaldehyde 4-phenylthiosemicarbazone. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-nitrobenzenecarbaldehyde oxime
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and scientific integrity. This guide provides a detailed, field-proven protocol for the safe disposal of 4-Chloro-3-nitrobenzenecarbaldehyde oxime, a compound that, due to its halogenated and nitrated aromatic structure, requires specialized handling.
Part 1: Hazard Assessment and Chemical Profile
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. The disposal plan is directly derived from its chemical properties and associated risks. 4-Chloro-3-nitrobenzenecarbaldehyde oxime (CAS No. 66399-01-7) belongs to a class of compounds—halogenated nitroaromatics—that are flagged for careful management.
The primary hazards are rooted in its molecular structure:
-
Halogenated Benzene Ring: The presence of chlorine classifies this compound as a halogenated organic waste.[1] Such wastes require high-temperature incineration in specialized facilities to prevent the formation of toxic dioxins and furans.[2]
-
Nitro Group (-NO2): Aromatic nitro compounds are often toxic and can be thermally sensitive.[3] While this specific molecule is not rated as explosive, many polynitrated compounds are, establishing a need for cautious handling of this entire chemical class.[3]
-
Oxime Moiety (=N-OH): The oxime group adds to the compound's chemical reactivity.
Based on available Safety Data Sheets (SDS), the compound is classified with specific health hazards that dictate the necessary personal protective equipment (PPE) and handling precautions.[4]
Data Presentation: Chemical and Hazard Summary
The following table summarizes the essential quantitative data for 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
| Property | Value | Source |
| Chemical Name | (Z)-4-chloro-3-nitrobenzaldehyde oxime | PubChem[5] |
| CAS Number | 66399-01-7 | ChemicalBook[6] |
| Molecular Formula | C₇H₅ClN₂O₃ | PubChem[5] |
| Molecular Weight | 200.58 g/mol | PubChem[5] |
| GHS Classification | Acute Toxicity, Oral (Category 4) | Echemi[4] |
| Hazard Statement | H302: Harmful if swallowed | Echemi[4] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | Sigma-Aldrich[7] |
Part 2: Step-by-Step Waste Collection and Segregation Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. Cross-contamination of waste streams can create unforeseen chemical reactions and dramatically increase disposal costs and complexity.
Objective: To safely collect and store waste 4-Chloro-3-nitrobenzenecarbaldehyde oxime, preventing contamination and ensuring regulatory compliance.
Materials Required:
-
Designated hazardous waste container (glass or polyethylene, with a screw cap)
-
Hazardous Waste Label
-
Secondary containment bin
-
Appropriate PPE: Safety goggles, nitrile gloves, lab coat
Procedure:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container. The container must be in good condition with a tightly sealing lid. Never use a container that previously held an incompatible chemical (e.g., strong oxidizers or bases).
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "Waste 4-Chloro-3-nitrobenzenecarbaldehyde oxime" and list all components if it is in a solution.
-
Segregate as Halogenated Waste: This is the most critical step. This waste stream must be kept separate from all other waste types, especially non-halogenated organic solvents.[1][8] Mixing them complicates the disposal process, as halogenated waste requires a specific incineration protocol.[2]
-
Transfer Waste: Carefully transfer the waste material (whether solid or in solution) into the designated container using a funnel or other appropriate tools to minimize spills. Perform this transfer inside a chemical fume hood.
-
Secure and Store: Keep the container tightly closed when not in use. Place the container in a designated satellite accumulation area (SAA). The SAA should be clearly marked, and the waste container must be stored within a secondary containment bin to mitigate leaks or spills.
-
Maintain Records: Keep a log of the amounts of waste added to the container. This is required to determine your laboratory's generator status under EPA regulations.[9]
Part 3: Disposal Workflow and Decision Framework
The path from waste generation to final disposal involves several key decision points. This workflow ensures that all safety and regulatory requirements are met. The process culminates in the transfer of the waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Caption: Disposal workflow for 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
Part 4: Decontamination and Spill Management
Accidents can happen, and a prepared response is key to maintaining safety.
Decontaminating Glassware and Surfaces:
-
Rinse contaminated items with a suitable solvent (e.g., acetone or ethanol) inside a chemical fume hood.
-
Collect the first rinse as hazardous waste in your designated "Halogenated Organic Waste" container.
-
Subsequent rinses can typically be managed as non-hazardous, but consult your institutional EHS policy.
-
Wash with soap and water as a final step.
Small Spill Response: For small spills of solid material or solutions, immediate and careful action is required.
-
Alert Personnel: Inform colleagues in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid using combustible materials like paper towels as the primary absorbent for nitro-compounds.
-
Collect Material: Carefully sweep the absorbed material into a container. For small amounts of solid, some protocols for nitro-compounds recommend carefully adding the contaminated material to a large volume of water with constant stirring to reduce shock sensitivity, though this should be verified with your EHS office.[3]
-
Package and Label: Seal the container and label it as "Spill Debris: 4-Chloro-3-nitrobenzenecarbaldehyde oxime."
-
Contact EHS: Report the spill to your EHS department for guidance and to arrange for pickup of the spill debris.
Part 5: Regulatory Grounding and Trustworthiness
The protocols described are grounded in regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] RCRA establishes the framework for managing hazardous waste from "cradle-to-grave."[9]
Your institution's EHS department is your primary resource for navigating specific state and local regulations, which may be more stringent than federal rules. The procedures outlined here serve as a self-validating system: by correctly identifying the hazard class (halogenated, nitroaromatic), segregating the waste, and involving your EHS office, you are inherently complying with the core principles of safe and legal chemical waste disposal. Always defer to your local EHS-provided guidelines, as they are tailored to your specific regulatory environment.
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [11][12]
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4-CHLORO-3-NITROBENZALDEHYDE OXIME Safety Data Sheets. Echemi.com. [4]
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Safety Data Sheet for 4-Nitrobenzaldehyde. Sigma-Aldrich. [7]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [2]
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A Senior Application Scientist's Guide to Handling 4-Chloro-3-nitrobenzenecarbaldehyde oxime
This guide provides essential safety protocols and operational plans for the laboratory use of 4-Chloro-3-nitrobenzenecarbaldehyde oxime. As a compound featuring chloro, nitro, and oxime functional groups on an aromatic ring, a stringent and informed approach to safety is paramount. The procedures outlined below are designed to empower researchers with the knowledge to manage risks effectively, ensuring both personal safety and experimental integrity.
Hazard Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is the foundation of safety.[1] The Safety Data Sheet (SDS) for 4-Chloro-3-nitrobenzenecarbaldehyde oxime identifies it as "Harmful if swallowed" (H302).[2] However, experienced chemists recognize that the documented hazards for a rare or specialized chemical may not be exhaustive. Therefore, we must infer potential risks from its chemical structure and data on analogous compounds.
Structurally similar molecules, such as 4-chloro-3-nitrobenzoic acid and 4-chloro-3-nitrobenzonitrile, are known to cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5][6] The presence of the nitroaromatic system also warrants caution due to the potential for skin absorption and systemic toxicity. Oximes, while generally stable, can have varying toxicological profiles. This structural analogy compels us to adopt a conservative safety posture and assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, in addition to being harmful upon ingestion.
The Hierarchy of Controls: A Self-Validating System
Effective laboratory safety is not merely about wearing protective gear; it's a systematic approach to risk reduction. Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard and should never be the sole line of defense.[7]
-
Engineering Controls: These are the most critical. All handling of 4-Chloro-3-nitrobenzenecarbaldehyde oxime must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][8][9] The fume hood contains vapors and potential dust, protecting the laboratory environment.
-
Administrative Controls: These are the procedures you follow. This includes designating a specific area for handling this compound, ensuring eyewash stations and safety showers are accessible, and never working alone with hazardous materials.[5][9]
-
Personal Protective Equipment (PPE): This is your last line of defense, designed to protect you from direct contact. The specific PPE requirements are detailed below.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the identified risks of irritation, absorption, and ingestion.[10]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Change gloves immediately if contamination is suspected. | Nitrile provides good resistance to a range of chemicals.[8] Double-gloving offers an additional barrier against tears and permeation during extended operations or in case of a spill. |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles are mandatory at all times.[4][8] | Protects against accidental splashes and contact with dust, preventing serious eye irritation.[3][5] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing (e.g., transfers of large quantities, heating solutions).[8] | Provides full-face protection from splashes that could circumvent goggles. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. | Protects skin and personal clothing from contamination.[8] |
| Respiratory Protection | Chemical Fume Hood | Primary Control: All work must be conducted in a certified chemical fume hood.[1][8] | Prevents inhalation of dust or vapors, addressing the risk of respiratory irritation.[3][5] |
| Respirator | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a large spill cleanup.[8][11] | This is a secondary measure for non-routine situations where fume hood use is not feasible or fails. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol minimizes exposure and validates the safety of the entire operation.
Step 1: Preparation (Inside the Fume Hood)
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[9]
-
Designate a specific area within the hood for the experiment to contain potential spills.[8]
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary glassware, reagents, and waste containers before introducing the chemical.
Step 2: Weighing and Transfer
-
Don all required PPE as specified in the table above.
-
Weigh the solid 4-Chloro-3-nitrobenzenecarbaldehyde oxime in a tared container within the fume hood to contain any dust.[8]
-
Use a spatula for transfers. Avoid creating dust by handling the material gently.
-
If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
Step 3: During the Experiment
-
Keep the fume hood sash at the lowest possible height while manipulating the apparatus.[8]
-
Continuously monitor the reaction for any unexpected changes.
-
Clearly label all vessels containing the compound.[1]
Step 4: Post-Experiment Decontamination
-
Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.
-
Wipe down the designated work area within the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water after exiting the lab.[2][12]
Disposal Plan: A Cradle-to-Grave Approach
Proper waste management is a critical component of laboratory safety.
-
Solid Waste: All solid waste contaminated with 4-Chloro-3-nitrobenzenecarbaldehyde oxime (e.g., gloves, weighing paper, bench paper, contaminated silica gel) must be collected in a designated, labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, labeled hazardous waste container for liquids.[8] Do not pour any amount down the drain.[5]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid hazardous waste. Dispose of the rinsed container according to your institution's guidelines.[4][12]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][4] If they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water and seek immediate medical help.[2]
-
Spill: Evacuate the immediate area. If the spill is large, alert others and contact your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material, collect the waste in a sealed container, and decontaminate the area.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations, integrating safety checks at each critical stage.
Caption: Workflow for Safe Handling of 4-Chloro-3-nitrobenzenecarbaldehyde oxime.
References
- Benchchem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- Echemi. (n.d.). 4-CHLORO-3-NITROBENZALDEHYDE OXIME Safety Data Sheets.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ECHEMI. (n.d.). 4-Chloro-3-nitrobenzoic acid SDS, 96-99-1 Safety Data Sheets.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Chloro-3-nitrobenzonitrile.
- MedChemExpress. (2025). 4-Chloro-3-nitrobenzoic acid-SDS.
- (2025). SAFETY DATA SHEET - Benzoic acid, 4-chloro-3-nitro-.
- XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2010). SAFETY DATA SHEET - p-Nitrobenzaldehyde.
Sources
- 1. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pppmag.com [pppmag.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
